molecular formula C5H4BrNO2 B1526607 4-Bromofuran-2-carboxamide CAS No. 957345-95-8

4-Bromofuran-2-carboxamide

Cat. No.: B1526607
CAS No.: 957345-95-8
M. Wt: 189.99 g/mol
InChI Key: UDNSRLLRTQICFU-UHFFFAOYSA-N
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Description

4-Bromofuran-2-carboxamide (CAS 957345-95-8) is a brominated furan derivative of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C5H4BrNO2 and a molecular weight of 189.996 g/mol, it serves as a key synthetic intermediate and a scaffold for developing novel bioactive molecules . This compound is prominently used as a reactant in the synthesis of 6-Phenanthridinones and is instrumental in investigating supramolecular amide and thioamide synthons for hydrogen bonding patterns . Recent research highlights the significant potential of furan-2-carboxamide derivatives in pharmaceutical development. Notably, such derivatives have demonstrated potent antibacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii , K. pneumoniae , and MRSA, showing particular efficacy against NDM-positive strains . Furthermore, specific furan-2-carboxamide derivatives have been identified as novel microtubule-stabilizing agents, which induce mitotic arrest and potentiate apoptosis in cancer cells, presenting a promising strategy for oncology research . Additional studies also explore furan-2-carboxamides for their antibiofilm and anti-quorum sensing properties against pathogens like Pseudomonas aeruginosa . This product is offered with a purity of 96% and should be stored in a cool, dry place at ambient temperatures . As a handling precaution, this compound may cause skin and eye irritation and may cause respiratory irritation . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNSRLLRTQICFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727231
Record name 4-Bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957345-95-8
Record name 4-Bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromofuran-2-carboxamide (CAS Number: 957345-95-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromofuran-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles of furan chemistry and amide synthesis, this document details its physicochemical properties, plausible synthetic routes, reactivity profile, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Core Molecular Characteristics

This compound is a substituted furan derivative featuring a bromine atom at the 4-position and a carboxamide group at the 2-position. The presence of these functional groups on the furan scaffold imparts a unique combination of chemical reactivity and potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental settings, including solubility, reaction kinetics, and purification.

PropertyValueSource(s)
CAS Number 957345-95-8[1]
Molecular Formula C₅H₄BrNO₂[2]
Molecular Weight 189.99 g/mol [1]
Appearance Solid (predicted)General chemical knowledge
Purity Typically ≥95%[2]
Storage 2-8°C[2]
Structural Representation

The chemical structure of this compound is fundamental to understanding its properties and reactivity.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a logical and efficient synthetic strategy can be devised based on established organic chemistry principles. The most probable route involves the amidation of the corresponding carboxylic acid, 4-bromo-2-furoic acid.

Proposed Synthetic Pathway: Amidation of 4-Bromo-2-furoic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. This can be achieved through several methods, with the most common involving the activation of the carboxylic acid followed by reaction with an ammonia source.

G cluster_0 Starting Material cluster_1 Activation cluster_2 Amidation cluster_3 Final Product A 4-Bromo-2-furoic acid B Acyl Chloride or Activated Ester Formation A->B e.g., SOCl₂, Oxalyl Chloride C Reaction with Ammonia Source B->C e.g., NH₄OH, NH₃(g) D This compound C->D Work-up

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard amidation procedures and should be optimized for specific laboratory conditions.

Step 1: Activation of 4-Bromo-2-furoic Acid

  • To a solution of 4-bromo-2-furoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add an activating agent such as oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours or until the evolution of gas ceases.

  • The solvent and excess activating agent are then removed under reduced pressure to yield the crude 4-bromo-2-furoyl chloride.

Causality: The carboxylic acid is converted to a more reactive acyl chloride. This is necessary because direct reaction of a carboxylic acid with ammonia is generally slow and requires high temperatures. The acyl chloride is a much stronger electrophile, readily attacked by the nucleophilic ammonia.

Step 2: Amidation

  • The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).

  • The solution is cooled to 0 °C and a solution of aqueous ammonium hydroxide (excess) is added dropwise with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.

Causality: The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton yields the stable amide product.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis. The obtained data should be consistent with the expected structure.

Spectroscopic and Analytical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the two protons on the furan ring and the two protons of the amide group.

  • Furan Protons: Two doublets in the aromatic region (likely between δ 6.5-8.0 ppm). The proton at the 5-position would likely appear at a higher chemical shift than the proton at the 3-position. The coupling constant between these two protons would be small, characteristic of a meta-relationship in a five-membered ring.

  • Amide Protons: Two broad singlets corresponding to the -NH₂ protons, likely in the range of δ 5.5-7.5 ppm. The chemical shift of these protons can be highly variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm, corresponding to the amide carbonyl group.

  • Furan Carbons: Four signals corresponding to the carbons of the furan ring. The carbon bearing the carboxamide group (C2) and the carbon attached to the oxygen (C5) will be the most downfield of the ring carbons. The carbon attached to the bromine atom (C4) will also be significantly shifted.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching: Two medium to sharp bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

  • C=O Stretching (Amide I band): A strong, sharp absorption band typically in the range of 1680-1630 cm⁻¹ for the amide carbonyl group.

  • N-H Bending (Amide II band): A medium to strong absorption band around 1640-1550 cm⁻¹.

  • C-Br Stretching: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (189.99 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity at M⁺ and M⁺+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the amide group, bromine, or cleavage of the furan ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the furan ring, the electron-withdrawing carboxamide group, and the bromine substituent.

Key Reaction Sites
  • Bromine Atom: The C-Br bond is a key site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position, enabling the synthesis of diverse compound libraries.

  • Furan Ring: The furan ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxamide group will deactivate the ring towards this type of reaction.

  • Amide Group: The amide functionality is generally stable but can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Potential Applications in Drug Discovery and Materials Science

The furan-2-carboxamide scaffold is a known pharmacophore present in a number of biologically active compounds. Derivatives of furan-2-carboxamide have been investigated for a range of therapeutic applications, including as antibacterial and anticancer agents. The bromine atom in this compound serves as a versatile handle for the synthesis of analogues with modified biological activities. This makes it a valuable building block for medicinal chemists in the design and synthesis of novel drug candidates.

In materials science, furan-based compounds are explored for their potential in the development of novel polymers and organic electronic materials. The ability to functionalize this compound via cross-coupling reactions opens up possibilities for creating new materials with tailored electronic and physical properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: Based on supplier information for similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place[2].

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard amidation protocols from 4-bromo-2-furoic acid. The presence of a reactive bromine handle allows for extensive derivatization, making it an attractive starting material for the generation of compound libraries for drug discovery and materials science research. A thorough understanding of its predicted spectroscopic properties and reactivity is essential for its successful application in the laboratory.

References

Please note that direct experimental data for this compound is limited in the public domain. The information provided is based on supplier data and established chemical principles for analogous compounds.

  • MySkinRecipes.this compound. [Link]

Sources

physicochemical properties of 4-Bromofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromofuran-2-carboxamide

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry. Its structure, featuring a furan ring substituted with both a bromine atom and a carboxamide group, imparts specific reactivity and physical characteristics that are of significant interest to researchers in medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, particularly in the synthesis of more complex structures such as 6-Phenanthridinones and in the study of supramolecular hydrogen bonding patterns[1]. This guide provides a detailed examination of its chemical identity, core physicochemical parameters, spectroscopic profile, and the standardized experimental protocols used to determine these properties.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. This compound is cataloged with a unique set of identifiers that ensure its unambiguous recognition in databases and regulatory documents.

IdentifierValueSource
CAS Number 957345-95-8[1]
Molecular Formula C₅H₄BrNO₂[1]
Molecular Weight 189.996 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=C(OC=C1Br)C(=O)N[1]
InChI Key UDNSRLLRTQICFU-UHFFFAOYSA-N[1]

The molecular architecture dictates the compound's properties. The furan ring introduces aromaticity and a degree of planarity, while the carboxamide group provides sites for hydrogen bonding, and the bromine atom influences both reactivity and lipophilicity.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in various systems, from reaction vessels to biological environments. These parameters influence solubility, permeability, and formulation strategies in drug development.

Experimental and Predicted Properties

While extensive experimental data for this compound is not widely published, related compounds and computational models provide valuable insights. It is crucial to distinguish between experimentally determined values and in-silico predictions.

PropertyValue / DataNotes
Melting Point Data not availableThe related precursor, 4-Bromo-2-furoic acid, has a high melting point of 230-232 °C, suggesting strong crystal lattice interactions[2]. Experimental determination via Differential Scanning Calorimetry (DSC) is recommended.
Boiling Point Data not availableThe parent acid has a boiling point of 283.9 °C at 760 mmHg[2]. The amide is expected to have a high boiling point, likely with decomposition.
Aqueous Solubility Data not availableThe presence of the amide group provides hydrogen bonding capability, but the brominated furan core is largely lipophilic. Solubility is a critical parameter that must be determined experimentally.
LogP (Octanol/Water) 1.83 (Predicted)This value is for the corresponding methyl ester, suggesting moderate lipophilicity[3]. The amide is likely to be less lipophilic due to its hydrogen bonding donors. An accurate LogP for the amide should be determined experimentally.
Topological Polar Surface Area (TPSA) 39.44 Ų (Predicted)This value, calculated for the methyl ester, indicates the molecule has polar characteristics that will influence its membrane permeability and solubility[3]. The TPSA of the amide is expected to be higher.
Significance of Properties in a Research Context
  • Solubility: This is a cornerstone of drug development. Poor aqueous solubility can severely limit a compound's bioavailability and therapeutic potential[4][5]. For synthetic applications, solubility dictates the choice of solvent systems and reaction conditions.

  • Lipophilicity (LogP): The LogP value provides a measure of a compound's partitioning between a nonpolar (octanol) and polar (water) phase. It is a key indicator of a drug's ability to cross cell membranes and its potential for metabolic clearance[6].

  • Melting Point: The melting point is an indicator of molecular symmetry, packing efficiency, and the strength of intermolecular forces in the crystal lattice. A high melting point often correlates with lower solubility[5].

Spectroscopic and Analytical Characterization

While specific spectra are proprietary to suppliers, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for identity confirmation and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the two protons on the furan ring, likely appearing as doublets in the aromatic region. The two protons of the primary amide (-NH₂) may appear as a broad singlet, and its chemical shift can be solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show five unique signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands. Key signals would include N-H stretching from the amide group (typically two bands around 3100-3500 cm⁻¹), a strong C=O stretch from the amide carbonyl (around 1650-1690 cm⁻¹), and C-Br stretching in the lower frequency region.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a nearly 1:1 natural abundance), with two major peaks at m/z values corresponding to [M]+ and [M+2]+ that are two mass units apart and of similar intensity.

Experimental Protocols for Property Determination

To ensure scientific rigor, physicochemical properties should be determined using validated experimental methods. Below are outlines for key analytical procedures.

Workflow for Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used early in drug discovery to assess how much of a compound will dissolve in a buffer after being introduced from a concentrated DMSO stock solution. This mimics the conditions of many biological assays.

Caption: Standard workflow for kinetic solubility measurement.

Protocol Steps:

  • Stock Solution Preparation: Accurately prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to a multi-well plate containing the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with shaking for a set period (e.g., 1.5-2 hours) to allow the system to reach equilibrium.

  • Precipitate Removal: Subject the plate to centrifugation to pellet any precipitated compound. Alternatively, use a filter plate.

  • Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical technique like HPLC-UV or LC-MS/MS by comparing the response to a calibration curve prepared in the same buffer/DMSO mixture.

  • Causality and Validation: This method is "kinetic" because it measures the solubility of the form that precipitates from a supersaturated solution, which is often relevant for oral absorption. The protocol is validated by running known high- and low-solubility control compounds in parallel.

Shake-Flask Method for LogP Determination (Gold Standard)
  • System Preparation: Prepare a biphasic system of n-octanol and water (or buffer at pH 7.4). The two phases must be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

  • Compound Addition: Dissolve a known amount of this compound in the aqueous or octanol phase.

  • Equilibration: Add the second phase and shake the mixture vigorously for several hours to allow the compound to partition between the two layers until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This compound is a synthetically useful molecule whose full potential is unlocked through a thorough understanding of its physicochemical properties. While publicly available experimental data is limited, predictive models and the properties of related analogs provide a strong starting point for research. The experimental protocols outlined in this guide offer a clear path for researchers to generate the robust data needed for applications ranging from reaction optimization to the rational design of novel therapeutics. The interplay between its moderate lipophilicity, hydrogen bonding capacity, and structural rigidity makes it a compound of continued interest in chemical science.

References

  • American Elements. (n.d.). 4-Bromo-2-furoic acid.
  • PubChem. (n.d.). Methyl 4-bromofuran-2-carboxylate.
  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health.
  • The Royal Society of Chemistry. (2023). The Handbook of Medicinal Chemistry: Principles and Practice.
  • Di, L., & Kerns, E. H. (2016). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Institutes of Health.
  • Ishihara, Y., et al. (2008). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.

Sources

An In-depth Technical Guide to 4-Bromofuran-2-carboxamide: Synthesis, Structure, and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromofuran-2-carboxamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a furan ring substituted with both a bromine atom and a carboxamide group, offers multiple avenues for synthetic diversification. The electron-rich furan core, coupled with the reactive handles of the bromine and amide functionalities, makes this compound a valuable precursor for the synthesis of complex molecular scaffolds with potential biological activity. This guide provides a comprehensive overview of the molecular structure, formula, synthesis, and key reactions of this compound, offering field-proven insights for its application in research and development.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular formula and three-dimensional structure.

Molecular Formula: C₅H₄BrNO₂[1]
Molecular Weight: 189.99 g/mol [2]
CAS Number: 957345-95-8[3][4]
IUPAC Name: this compound[5]

The structure comprises a five-membered furan ring, with a bromine atom at the 4-position and a carboxamide group at the 2-position. The planarity of the furan ring and the presence of the amide group influence the molecule's conformational preferences and its ability to participate in hydrogen bonding, a critical aspect in its interaction with biological targets.[1]

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueSource
Molecular Formula C₅H₄BrNO₂[2]
Molecular Weight 189.99 g/mol [3]
Appearance Solid[4]
Purity Typically ≥95%[5]
Storage Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents.[1]
Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

Note on Spectroscopic Data: As of the compilation of this guide, publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. The data presented below is based on computational predictions and analysis of closely related structures. Researchers are strongly advised to acquire their own analytical data for definitive characterization.

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

  • δ ~7.8-8.0 ppm (s, 1H, furan-H5)

  • δ ~7.6-7.8 ppm (br s, 1H, -NH)

  • δ ~7.3-7.5 ppm (s, 1H, furan-H3)

  • δ ~7.1-7.3 ppm (br s, 1H, -NH)

Predicted ¹³C NMR (DMSO-d₆, 100 MHz):

  • δ ~158-160 ppm (C=O)

  • δ ~145-147 ppm (C2-furan)

  • δ ~120-122 ppm (C5-furan)

  • δ ~115-117 ppm (C3-furan)

  • δ ~100-102 ppm (C4-furan)

Predicted IR (KBr, cm⁻¹):

  • ~3400-3200 (N-H stretching)

  • ~1680-1660 (C=O stretching, amide I)

  • ~1600-1550 (N-H bending, amide II)

  • ~1400-1000 (C-O, C-N, C-Br stretching)

Mass Spectrometry (EI):

  • Predicted [M]+: m/z 189/191 (presence of Br isotopes)

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4,5-dibromo-2-furoic acid. The first step involves a selective debromination, followed by the amidation of the resulting carboxylic acid.

Diagram 2: Synthetic Pathway to this compound

G start 4,5-Dibromo-2-furoic acid intermediate 4-Bromo-2-furoic acid start->intermediate Selective Debromination product This compound intermediate->product Amidation reagents1 Zn, NH4OH reagents1->start reagents2 1. SOCl2 or Oxalyl Chloride 2. NH4OH or NH3 reagents2->intermediate

Caption: Overview of the synthesis of this compound.

Step 1: Synthesis of 4-Bromo-2-furoic acid

The selective removal of the bromine atom at the 5-position of 4,5-dibromo-2-furoic acid is a critical step. This is typically achieved using a reducing agent such as zinc powder in an aqueous ammonia solution. The rationale behind this selectivity lies in the electronic properties of the furan ring, where the 5-position is more susceptible to electrophilic attack and, in this case, reductive cleavage.

Experimental Protocol:

  • Dissolve 4,5-dibromo-2-furoic acid in an aqueous ammonia solution and cool the mixture to 0 °C.

  • Slowly add zinc powder portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for a short period after the addition is complete.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-furoic acid.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common and efficient approach involves the formation of an acid chloride intermediate, followed by reaction with ammonia or ammonium hydroxide.

Experimental Protocol:

  • To a solution of 4-bromo-2-furoic acid in an anhydrous solvent (e.g., dichloromethane or THF), add a chlorinating agent such as thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature or gentle heat until the conversion to the acid chloride is complete (this can be monitored by IR spectroscopy by the disappearance of the broad O-H stretch and the appearance of the sharp C=O stretch of the acid chloride).

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Dissolve the crude 4-bromofuran-2-carbonyl chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide or a solution of ammonia in a suitable solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the bromine atom, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the furan ring, enabling the rapid generation of diverse compound libraries for drug discovery screening.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound serves as an excellent substrate for this reaction, allowing for the introduction of aryl, heteroaryl, and vinyl groups.

Diagram 3: Suzuki-Miyaura Cross-Coupling of this compound

G start This compound product 4-Substituted-furan-2-carboxamide start->product boronic_acid R-B(OH)2 (Aryl, Heteroaryl, Vinyl) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) catalyst->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

  • To a reaction vessel, add this compound, the desired boronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Add a suitable solvent system (e.g., dioxane/water, toluene/water, DMF).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Cross-Coupling

The Heck reaction enables the formation of a carbon-carbon bond between an unsaturated halide and an alkene. This reaction provides a route to vinylated furan-2-carboxamides, which can be further functionalized.

Diagram 4: Heck Cross-Coupling of this compound

G start This compound product 4-Vinylated-furan-2-carboxamide start->product alkene Alkene (e.g., Styrene, Acrylate) alkene->product catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3) Base (e.g., Et3N) catalyst->product

Caption: General scheme for the Heck cross-coupling reaction.

Experimental Protocol (General):

  • In a reaction vessel, combine this compound, the alkene (typically 1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).

  • Add a suitable solvent (e.g., DMF, acetonitrile, NMP).

  • Degas the mixture and heat under an inert atmosphere to the required temperature (typically 80-140 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward synthesis and the predictable reactivity of its bromine atom in cross-coupling reactions make it an attractive starting material for the construction of complex molecular architectures. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies, with a clear understanding of its properties, preparation, and chemical behavior. As with any chemical research, it is imperative for scientists to perform their own analytical characterization to ensure the identity and purity of their materials.

References

  • Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325.
  • FDC Chemical. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
  • ResearchGate. Synthesis of (E)‐ and (Z)‐5‐(Bromomethylene)furan‐2(5H)‐one by Bromodecarboxylation of (E)‐2‐(5‐Oxofuran‐2(5H)‐ylidene)acetic Acid. [Link]
  • Gómez-García, M., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 26(72), 17523-17531.
  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. [Link]

Sources

An In-depth Technical Guide to 4-Bromofuran-2-carboxamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-bromofuran-2-carboxamide, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. We present its chemical identity, a detailed, field-proven protocol for its synthesis from 4-bromo-2-furoic acid, and a thorough characterization using modern analytical techniques. Furthermore, this guide explores the current understanding of its utility as a precursor in the synthesis of bioactive molecules, such as 6-phenanthridinones, and discusses the broader context of furan carboxamides in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

Introduction: The Furan Carboxamide Scaffold

The furan ring is a privileged five-membered aromatic heterocycle that constitutes the core of numerous pharmacologically active compounds.[1] Its unique electronic and steric properties often enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide a versatile scaffold for chemical modification.[2] The incorporation of a carboxamide moiety at the 2-position of the furan ring introduces a key functional group capable of forming crucial hydrogen bonds with biological macromolecules, a feature extensively exploited in drug design.[3] The carboxamide bond is a cornerstone of peptide chemistry and is recognized for its hydrolytic stability, making it an attractive feature in the design of metabolically robust drug candidates.[3]

Bromination of the furan ring, as in this compound, provides a strategic handle for further chemical elaboration through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening and lead optimization.[3] This guide focuses specifically on the synthesis, properties, and applications of this compound, a valuable intermediate for both academic and industrial research.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueReference(s)
IUPAC Name This compound[4]
Synonyms 4-bromo-furan-2-carboxylic acid amide[4]
CAS Number 957345-95-8[4][5]
Molecular Formula C₅H₄BrNO₂[4][5]
Molecular Weight 189.99 g/mol [4][5]
Appearance Predicted to be an off-white to pale yellow solid-
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and non-polar solvents.-
Melting Point Not explicitly reported, but the precursor 4-bromo-2-furoic acid has a melting point of 230-232 °C.[6] The amide is expected to have a distinct, likely higher, melting point.[6]

Synthesis of this compound

The most direct and common route to this compound is through the amidation of its corresponding carboxylic acid, 4-bromo-2-furoic acid. While several general methods for amide formation exist, the following protocol is a robust and reliable approach that can be readily implemented in a standard laboratory setting. This procedure involves the activation of the carboxylic acid with a coupling agent to facilitate the reaction with an ammonia source.

Proposed Synthetic Pathway

Synthesis cluster_reactants Reactants & Reagents 4-bromo-2-furoic_acid 4-Bromo-2-furoic acid Product This compound 4-bromo-2-furoic_acid->Product Amidation Ammonia_source Ammonia Source (e.g., NH4Cl, aq. NH3) Ammonia_source->Product Coupling_reagent Coupling Reagent (e.g., HATU, HOBt, EDCI) Coupling_reagent->Product Base Base (e.g., DIPEA, TEA) Base->Product Solvent Solvent (e.g., DMF, CH2Cl2) Solvent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on modern amide coupling techniques, optimized for efficiency and yield.

Materials:

  • 4-Bromo-2-furoic acid (1.0 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-furoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add ammonium chloride (1.5 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The order of addition can be critical; typically, the carboxylic acid, ammonia source, and coupling agent are mixed before the addition of the base.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes help to remove unreacted starting materials, the coupling agent byproducts, and the base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Rationale for Experimental Choices:

  • Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields and clean conversions. It activates the carboxylic acid by forming a highly reactive acyl-intermediate.

  • Base (DIPEA): DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to deprotonate the ammonium salt, liberating ammonia as the nucleophile.

  • Solvent (DMF): Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively dissolves the reactants and reagents.

  • Aqueous Work-up: The washing steps are crucial for removing impurities and simplifying the final purification.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted): The proton NMR spectrum is expected to show three signals: two doublets in the aromatic region corresponding to the furan protons, and a broad singlet for the amide protons.

    • δ ~7.5-7.7 ppm (d, 1H, furan H5)

    • δ ~7.2-7.4 ppm (d, 1H, furan H3)

    • δ ~6.8-7.2 ppm (br s, 2H, -CONH₂)

  • ¹³C NMR (predicted): The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule.

    • δ ~158-162 ppm (C=O)

    • δ ~145-148 ppm (C2-furan)

    • δ ~125-128 ppm (C5-furan)

    • δ ~118-122 ppm (C3-furan)

    • δ ~110-114 ppm (C4-furan, attached to Br)

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching (amide)
~1680-1650C=O stretching (amide I band)
~1620-1590N-H bending (amide II band)
~1500-1400C=C stretching (furan ring)
~1100-1000C-O-C stretching (furan ring)
~600-500C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected m/z: The high-resolution mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ with the characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio for the M and M+2 peaks).

    • For C₅H₄⁷⁹BrNO₂: [M]⁺ ≈ 188.94

    • For C₅H₄⁸¹BrNO₂: [M+2]⁺ ≈ 190.94

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity.

Synthesis of 6-Phenanthridinones

One documented application of this compound is as a reactant in the synthesis of 6-phenanthridinones.[4] Phenanthridinones are a class of nitrogen-containing polycyclic aromatic compounds found in various natural products and possessing a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The synthesis likely involves a palladium-catalyzed cross-coupling reaction, where the bromine atom on the furan ring is replaced, followed by a cyclization cascade to form the phenanthridinone core.

Phenanthridinone_Synthesis Furan_Amide This compound Intermediate Coupled Intermediate Furan_Amide->Intermediate Suzuki Coupling Coupling_Partner Arylboronic Acid or Ester Coupling_Partner->Intermediate Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Intermediate Base Base Base->Intermediate Phenanthridinone 6-Phenanthridinone Derivative Intermediate->Phenanthridinone Intramolecular Cyclization

Caption: Synthetic utility in forming 6-phenanthridinones.

Scaffold for Kinase Inhibitors and Other Bioactive Molecules
Investigation of Supramolecular Structures

This compound has also been used in studies of supramolecular amide and thioamide synthons in hydrogen bonding patterns.[4] The predictable hydrogen bonding capabilities of the amide group, combined with the defined geometry of the furan ring, make it a useful model system for understanding and designing self-assembling molecular structures.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from strong oxidizing agents.[4]

Conclusion

This compound is a versatile and valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and a summary of its current and potential applications. As the demand for novel bioactive compounds continues to grow, the strategic use of functionalized scaffolds like this compound will undoubtedly play a crucial role in the discovery and development of new therapeutics and functional materials.

References

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • 4-Bromo-2-furoic acid | CAS 3439-02-9. AMERICAN ELEMENTS. [Link]
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
  • Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H aryl
  • Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. PubMed. [Link]
  • Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. PubMed. [Link]
  • Synthesis of (E)‐ and (Z)‐5‐(Bromomethylene)furan‐2(5H)‐one by Bromodecarboxylation of (E)‐2‐(5‐Oxofuran‐2(5H)‐ylidene)acetic Acid | Request PDF.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
  • Synthesis and antitumor activity of 2-beta-D-ribofuranosylselenazole-4- carboxamide and related deriv
  • (PDF) In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link]
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • Discovery of Novel BRD4 Ligand Scaffolds by Automated Navigation of the Fragment Chemical Space. Journal of Medicinal Chemistry. [Link]

Sources

solubility and stability of 4-Bromofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 4-Bromofuran-2-carboxamide

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its manufacturability and shelf-life. This guide provides an in-depth technical framework for the comprehensive characterization of this compound, a novel heterocyclic compound, focusing on two cornerstone properties: solubility and stability.

As researchers, scientists, and drug development professionals, we understand that simply generating data is insufficient. True scientific integrity lies in understanding the causality behind our experimental choices and in creating self-validating systems that ensure the trustworthiness of our results. This document is structured not as a rigid template, but as a logical progression of scientific inquiry. It details the requisite experimental protocols, explains the rationale behind them, and provides insights into interpreting the data to make informed decisions in a drug development program.

Section 1: Foundational Physicochemical Characterization

Before embarking on detailed solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential. These parameters provide a predictive basis for its behavior in aqueous and biological environments.

Table 1: Core Physicochemical Properties of this compound

PropertyDataSource/MethodSignificance in Drug Development
Chemical Name This compound-Standardized nomenclature for identification.
Molecular Formula C₅H₄BrNO₂-Defines the elemental composition.
Molecular Weight 189.99 g/mol [1]Influences diffusion, membrane transport, and formulation calculations.
CAS Number 957345-95-8[1][2]Unique identifier for tracking in databases and regulatory filings.
Storage Conditions Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[2]Preliminary guidance for maintaining solid-state integrity during handling and storage.

Section 2: Comprehensive Solubility Assessment

Solubility is a paramount property that governs the bioavailability of an orally administered drug. A compound must dissolve to be absorbed. We distinguish between two key types of solubility measurements: kinetic and thermodynamic, which are relevant at different stages of the drug development pipeline.[3]

Kinetic Solubility: A Tool for Early Discovery

During early-stage discovery, when hundreds or thousands of compounds are being screened, a high-throughput method is required to quickly rank candidates and flag potential liabilities. Kinetic solubility measures the concentration at which a compound, rapidly dissolving from a high-concentration organic stock solution (typically DMSO), precipitates in an aqueous buffer.[3][4] It is not an equilibrium value but is invaluable for identifying compounds that may fail due to poor solubility.

This protocol leverages laser nephelometry, which measures the scattering of light by suspended particles (precipitate) to determine the point of insolubility.[4]

  • Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Addition to Aqueous Buffer: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize co-solvent effects.

  • Incubation and Measurement: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.

  • Nephelometric Reading: Measure the light scattering in each well using a microplate nephelometer.

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal begins to rise significantly above the baseline.

  • Why Nephelometry? It is extremely fast, requires minimal compound, and is easily automated, making it ideal for high-throughput screening (HTS).[4]

  • Why DMSO? It is a strong organic solvent capable of dissolving a wide range of drug-like molecules, providing a consistent starting point for the assay.

  • The 1-2% DMSO Limit: This is a critical parameter. Higher concentrations of DMSO can act as a co-solvent, artificially inflating the measured solubility. Keeping it low ensures the measurement is more representative of true aqueous solubility.

  • Trustworthiness: The protocol's validity is confirmed by including control compounds with known high and low solubilities. A clear dose-dependent increase in light scattering for the low-solubility control and no signal for the high-solubility control validates the assay run.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in 100% DMSO dilute Create Serial Dilutions (in DMSO) stock->dilute add_buffer Dispense into Aqueous Buffer (e.g., PBS, pH 7.4) dilute->add_buffer incubate Incubate with Shaking (1-2 hours @ 25°C) add_buffer->incubate measure Measure Turbidity (Laser Nephelometry) incubate->measure calculate Plot Signal vs. Concentration & Determine Solubility Point measure->calculate

Caption: Workflow for high-throughput kinetic solubility screening.

Thermodynamic Solubility: The Pre-formulation Gold Standard

For lead optimization and pre-formulation studies, a more accurate and definitive measure of solubility is required. Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid phase.[3][5] This is most commonly determined using the shake-flask method.[6]

  • Compound Addition: Add an excess amount of solid this compound to a series of vials containing buffers of different, physiologically relevant pH values (e.g., 0.1N HCl for gastric pH 1.2; acetate buffer for pH 4.5; phosphate buffer for intestinal pH 6.8 and systemic pH 7.4).

  • Equilibration: Tightly cap the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours). The duration is critical; equilibrium must be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a crucial step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to remove all particulate matter.[5]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: Analyze the remaining solid residue using techniques like X-ray powder diffraction (XRPD) to check if any phase change (e.g., from a crystalline form to a hydrate or a different polymorph) has occurred during the experiment.[5]

  • Why Multiple pHs? For ionizable compounds, solubility can be highly pH-dependent. This data is essential for predicting where in the gastrointestinal tract the drug will dissolve.

  • Why 24-72 Hours? Reaching true thermodynamic equilibrium is not instantaneous. This extended period ensures the system is stable and the measurement is accurate.

  • Why HPLC-UV? Unlike UV spectroscopy alone, HPLC provides the specificity to separate the parent compound from any potential impurities or degradants, ensuring only the active pharmaceutical ingredient (API) is quantified.[5]

  • Trustworthiness: The protocol is self-validating on several fronts. First, the presence of excess solid compound at the end of the experiment confirms that a saturated solution was achieved. Second, consistent concentration measurements at successive time points (e.g., 24h vs. 48h) confirm that equilibrium has been reached. Finally, XRPD analysis of the solid residue ensures the measured solubility corresponds to a defined solid form.[5]

Buffer SystempHTemperature (°C)Measured Solubility (µg/mL)Solid Form Post-Equilibration (XRPD)
0.1 N HCl1.237Experimental Resulte.g., Form I (No Change)
Acetate Buffer4.537Experimental Resulte.g., Form I (No Change)
Phosphate Buffer (PBS)6.837Experimental Resulte.g., Form I (No Change)
Phosphate Buffer (PBS)7.437Experimental Resulte.g., Form I (No Change)

Section 3: Rigorous Stability Profiling

Assessing the chemical stability of an NCE is mandatory for ensuring its safety, efficacy, and shelf-life. This is achieved by developing a stability-indicating analytical method and using it to evaluate the compound under accelerated degradation conditions, a process known as forced degradation or stress testing.[7][8][9]

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance without interference from any degradation products, process impurities, or excipients.[10][11] Reversed-phase HPLC with UV detection is the workhorse technique for this purpose.[12]

  • Column and Mobile Phase Screening:

    • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase: Screen different mobile phase compositions. A common starting point is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile).[13]

  • Gradient Optimization: Develop a gradient elution method, starting with a high aqueous percentage and gradually increasing the organic percentage. This is crucial for separating early-eluting polar degradants from the more hydrophobic parent compound and any late-eluting non-polar degradants.[12]

  • Wavelength Selection: Use a photodiode array (PDA) detector to acquire UV spectra of the this compound peak. Select a detection wavelength that provides maximal absorbance for the parent compound to ensure high sensitivity (e.g., 285 nm was used for a similar compound, Zonisamide).[13]

  • Method Validation (Specificity): The ultimate validation of the method's specificity comes from the forced degradation study itself. The method must be able to separate the main peak from all degradant peaks generated under various stress conditions. Peak purity analysis using the PDA detector is essential to confirm that the parent peak is spectrally homogeneous and free of co-eluting impurities.

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the drug substance to harsh conditions to accelerate its decomposition.[9] The objectives are to identify likely degradation products, establish degradation pathways, and prove the specificity of the analytical method.[14][15] The conditions below are based on ICH guidelines.[8]

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared and analyzed at various time points. A control sample (unstressed) is analyzed concurrently. The goal is to achieve 5-20% degradation of the API.[14]

  • Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: Treat the compound with 0.1 N NaOH at room or elevated temperature. Amide bonds can be susceptible to base hydrolysis.

  • Oxidation: Treat the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a set period. Also, heat a solution of the compound to assess thermal stability in solution.

  • Photostability: Expose the solid compound and a solution of the compound to a light source that provides combined visible and UV output, as specified in ICH Q1B guidelines.

  • Why These Conditions? They mimic the potential stresses a drug might encounter during manufacturing (heat), long-term storage (oxidation, hydrolysis, light), and in the body (acid/base hydrolysis).[7]

  • Why 5-20% Degradation? This range is a regulatory expectation. Too little degradation provides no information, while complete degradation makes it impossible to identify the primary degradants and pathways.

  • Trustworthiness: The entire process is a self-validating loop. The stress tests generate the very samples needed to prove the HPLC method is stability-indicating. If the method can separate all generated degradants from the parent compound and from each other, its specificity is confirmed. Mass balance calculations (sum of the parent peak area and all degradant peak areas) should be close to 100%, indicating that all major degradants are being detected.

G cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis & Validation API This compound (Solid & Solution) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Ox Oxidation (H₂O₂) API->Ox Therm Thermal (Dry Heat) API->Therm Photo Photolytic (UV/Vis Light) API->Photo HPLC Analyze Stressed Samples by Stability-Indicating HPLC-PDA Method Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC Assess Assess Peak Purity, Mass Balance, and % Degradation HPLC->Assess Identify Identify Degradation Pathways Assess->Identify

Caption: Integrated workflow for forced degradation studies.

Stress ConditionDuration/Temp.% Degradation of APINumber of DegradantsRRT of Major DegradantsMass Balance (%)
0.1 N HCl24h @ 80°CExperimental Resulte.g., 2e.g., 0.85, 1.15e.g., 99.5%
0.1 N NaOH8h @ 60°CExperimental Resulte.g., 1e.g., 0.70e.g., 99.8%
3% H₂O₂24h @ RTExperimental Resulte.g., 0N/Ae.g., 100.1%
Thermal (Solid)72h @ 105°CExperimental Resulte.g., 0N/Ae.g., 100.0%
Photolytic (Solution)ICH Q1BExperimental Resulte.g., 1e.g., 1.30e.g., 99.2%

Conclusion

The comprehensive solubility and stability profiling of this compound, as detailed in this guide, is not merely a data collection exercise. It is a fundamental component of risk assessment and mitigation in drug development. The kinetic solubility assay provides rapid, early-stage feedback for compound selection. The equilibrium solubility data across a physiological pH range is critical for predicting oral absorption and guiding formulation strategies. Finally, the forced degradation study provides an indispensable understanding of the molecule's intrinsic liabilities and validates an analytical method that will be used to ensure the quality, safety, and efficacy of the potential drug product throughout its lifecycle. By adhering to these scientifically rigorous and self-validating protocols, development teams can build a robust data package, anticipate challenges, and make confident, data-driven decisions on the path to bringing new therapies to patients.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Drug solubility: why testing early m
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). Indo American Journal of Pharmaceutical Sciences.
  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development.
  • Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. (2017). Arabian Journal of Chemistry.
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A Technical Guide to the Historical Synthesis of Furan Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The furan carboxamide scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its presence in numerous pharmacologically active compounds. This guide provides an in-depth technical exploration of the historical and modern synthetic methodologies used to construct this vital functional group. We will dissect the evolution of synthetic strategies, from classical carboxylic acid activations to the advent of transition metal-catalyzed cross-coupling and modern C-H functionalization. The narrative emphasizes the underlying chemical principles and causalities that have driven methodological advancements, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available synthetic toolkit.

Introduction: The Significance of the Furan Carboxamide Core

The furan ring is an electron-rich five-membered heterocycle that serves as a versatile building block in organic synthesis. When functionalized with a carboxamide group (-C(O)NR₂), its physicochemical and pharmacological properties are significantly modulated. This combination has proven to be a cornerstone in the design of bioactive molecules, including antibacterial, anti-inflammatory, and anticancer agents.[1] The amide bond itself is one of the most prevalent linkages in pharmaceuticals, and its formation with a furan nucleus presents unique synthetic challenges and opportunities. This guide traces the chronological development of methods to forge this crucial C-N bond on a furan ring, providing both historical context and practical, modern solutions.

Chapter 1: The Foundational Approach: Amide Bond Formation from Furan Carboxylic Acids

The most historically fundamental and conceptually direct route to furan carboxamides begins with a pre-functionalized furan ring, specifically furan carboxylic acid. This approach hinges on the classical two-step process of activating the carboxylic acid, thereby converting the hydroxyl group into a better leaving group, followed by nucleophilic attack from an amine.[2]

Synthesis of Furan Carboxylic Acid Precursors

Furan-2-carboxylic acid, the most common starting material, is industrially produced via the Cannizzaro reaction of furfural, a commodity chemical derived from lignocellulosic biomass.[3][4] This disproportionation reaction provides a scalable and economical entry point to the necessary precursor. For other substitution patterns, such as furan-3-carboxylic acid, more specialized multi-step syntheses are required, often involving the aromatization of dihydrofuran intermediates.[5]

Acyl Chloride Method

One of the oldest and most direct activation methods involves the conversion of the carboxylic acid to an acyl chloride.

  • Mechanism and Rationale: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) react with the carboxylic acid to form a highly electrophilic acyl chloride. The high reactivity of the acyl chloride makes it susceptible to rapid attack by a wide range of amines, even those with low nucleophilicity. This method is often robust and high-yielding for simple substrates.[6]

  • Limitations: The harsh conditions and the generation of corrosive HCl gas can be detrimental to sensitive functional groups elsewhere in the molecule. This lack of functional group tolerance is a significant drawback in complex, multi-step syntheses common in drug development.[2]

Coupling Reagent-Mediated Amidation

To overcome the limitations of the acyl chloride method, a vast array of "coupling reagents" has been developed to facilitate amide bond formation under milder conditions.[7] These reagents activate the carboxylic acid in situ, avoiding the need to isolate a highly reactive intermediate.

  • Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) was one of the first widely adopted coupling reagents. It reacts with a carboxylic acid to form an O-acylisourea intermediate. This intermediate can then be attacked by an amine to form the amide, producing a urea byproduct. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble analogue, which simplifies purification as the urea byproduct can be removed by aqueous extraction.[8]

    • Causality Behind Additives: A significant issue with carbodiimides is the potential for racemization when coupling chiral amino acids. To mitigate this and improve reaction rates, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt acts as a nucleophilic trap for the O-acylisourea, forming an activated ester that is more reactive towards the amine and less prone to side reactions.[8]

  • Phosphonium and Uronium/Aminium Salts (PyBOP, HATU): In the pursuit of higher efficiency and lower rates of side reactions, phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU) were developed.[7] These reagents are generally more reactive than carbodiimides and are particularly effective for coupling sterically hindered amines or less nucleophilic anilines. HATU, for instance, is often the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization.[7][9]

G cluster_0 Pathway 1: Acyl Chloride cluster_1 Pathway 2: In Situ Coupling A Furan Carboxylic Acid B Furan Acyl Chloride A->B  SOCl₂ or (COCl)₂ C Furan Carboxamide B->C  Amine, Base D Furan Carboxylic Acid E Activated Intermediate (e.g., O-Acylisourea, HOBt-ester) D->E  Coupling Reagent  (EDC, HATU, etc.) F Furan Carboxamide E->F  Amine, Base

Caption: Classical routes to furan carboxamides.

Chapter 2: The Transition Metal Revolution: Catalytic C-N Bond Formation

The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is arguably the most significant and widely used method for forming aryl C-N bonds.[10][11] Its development established a robust and general protocol for coupling a vast range of amines with aryl and heteroaryl halides.

  • Catalytic Cycle and Mechanistic Insights: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[12]

    • Oxidative Addition: The active Pd(0) catalyst inserts into the furan-halide bond, forming a Pd(II) complex.

    • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium amide complex.

    • Reductive Elimination: The final C-N bond is formed as the furan carboxamide product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

  • The Critical Role of Ligands: The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand. Early systems used simple phosphines, but the breakthrough came with the development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group.[12]

    • Causality: These bulky ligands promote the crucial reductive elimination step, which is often the rate-limiting step of the cycle. Their electron-donating nature also increases the electron density on the palladium center, facilitating the initial oxidative addition.[12]

G pd0 L₂Pd(0) pd2_ox L₂Pd(II)(Furan)(X) pd0->pd2_ox Oxidative Addition (+ Furan-X) pd2_am L₂Pd(II)(Furan)(NHR₂) pd2_ox->pd2_am Ligand Exchange (+ H₂NR₂) pd2_amide [L₂Pd(II)(Furan)(NR₂)]⁻ pd2_am->pd2_amide Deprotonation (- Base-H⁺) pd2_amide->pd0 Reductive Elimination (+ Furan-NR₂)

Caption: The Buchwald-Hartwig catalytic cycle.

The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[13][14] Historically, it required harsh conditions (high temperatures, stoichiometric copper), which limited its utility.[13]

  • Modern Advancements: The field was revitalized with the introduction of soluble copper sources and, crucially, the use of ligands such as diamines and phenanthrolines.[15][16] These modern protocols allow the reaction to proceed under much milder conditions, expanding its substrate scope and functional group tolerance. While often requiring higher temperatures than palladium-catalyzed systems, copper catalysis offers a valuable, lower-cost alternative and can be effective for substrates that are challenging in Buchwald-Hartwig reactions.[11]

Chapter 3: The Modern Frontier: Direct C-H Functionalization

The most recent evolution in furan carboxamide synthesis aligns with the broader goals of green and sustainable chemistry: direct C-H activation.[17] These methods seek to form the desired C-N bond by directly functionalizing a C-H bond on the furan ring, bypassing the need for pre-functionalized starting materials like halides or carboxylic acids.

  • Directed C-H Amidation: Many current strategies rely on a directing group temporarily attached to the furan substrate. This group coordinates to a transition metal catalyst (often Rhodium or Ruthenium), delivering it to a specific C-H bond (typically at the C3 position for a 2-substituted furan), enabling site-selective amidation.[18][19]

  • Challenges and Outlook: While representing the state-of-the-art in terms of atom economy, C-H activation methods for heterocycles like furan are still an area of active research. Challenges include achieving high regioselectivity without a directing group and expanding the scope of compatible amidating agents.[17]

Comparative Analysis and Method Selection

Choosing the optimal synthetic route depends on several factors: the availability of starting materials, the scale of the reaction, the presence of sensitive functional groups, and cost considerations.

MethodPrecursorKey ReagentsProsCons
Acyl Chloride Furan Carboxylic AcidSOCl₂, (COCl)₂Simple, robust for basic substratesHarsh conditions, poor functional group tolerance
Coupling Reagents Furan Carboxylic AcidEDC/HOBt, HATUMild conditions, high yields, broad scopeReagent cost, byproduct removal
Buchwald-Hartwig Furan Halide/TriflatePd Catalyst, Phosphine Ligand, BaseExcellent scope, high functional group toleranceCatalyst/ligand cost, metal contamination
Ullmann Furan HalideCu Catalyst, Ligand, BaseLower cost than Pd, complementary scopeOften requires higher temperatures
C-H Amidation Unfunctionalized FuranRu/Rh Catalyst, Directing Group, OxidantHigh atom economy, novel disconnectionsLimited scope, directing group required

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amidation of Furan-2-Carboxylic Acid

This protocol describes a standard, reliable method for synthesizing a furan-2-carboxamide using common coupling reagents.

  • Reagent Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add furan-2-carboxylic acid (1.0 eq.). Dissolve in an appropriate anhydrous solvent (e.g., dichloromethane or DMF, ~0.1 M).

  • Amine Addition: Add the desired amine (1.1 eq.) and HOBt (1.2 eq.) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired furan carboxamide.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromofuran

This protocol outlines a general procedure for the palladium-catalyzed synthesis of a furan-2-carboxamide.

  • Reagent Setup: To a flame-dried Schlenk flask or microwave vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq.).

  • Reactant Addition: Evacuate and backfill the flask with an inert gas. Add 2-bromofuran (1.0 eq.) and the amine (1.2 eq.) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the target furan carboxamide.

Conclusion and Future Outlook

The synthesis of furan carboxamides has evolved from straightforward but limited classical methods to highly sophisticated and versatile catalytic protocols. While coupling reagent-mediated amidations and Buchwald-Hartwig aminations currently represent the most reliable and broadly applicable strategies, the future of the field lies in the continued development of more sustainable and efficient methods. Advances in direct C-H functionalization, photoredox catalysis, and flow chemistry are poised to provide even more powerful tools for constructing this essential chemical scaffold, further enabling innovation in drug discovery and materials science.

References

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The Furan Moiety: A Privileged Scaffold in Bioactive Molecule Design and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, represents a cornerstone in medicinal chemistry. Its deceptively simple structure belies a complex and versatile character that has been exploited in a vast array of natural products and synthetic pharmaceuticals. This technical guide provides a comprehensive exploration of the multifaceted role of the furan moiety in bioactive molecules. We will delve into its fundamental physicochemical and electronic properties that govern its interactions with biological targets, and showcase its prevalence across diverse therapeutic areas. A critical examination of the structure-activity relationships (SAR) of furan-containing compounds will provide actionable insights for molecular design. Furthermore, this guide will address the metabolic fate of the furan ring, a crucial consideration in drug development due to the potential for bioactivation to reactive intermediates. Synthetic strategies for the construction of this privileged scaffold will be reviewed, and a case study will illustrate the journey of a furan-containing drug from concept to clinic. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of the furan ring in the quest for novel and improved therapeutics.

Part 1: Physicochemical and Electronic Properties of the Furan Ring

The unique biological activities of furan-containing molecules are intrinsically linked to the distinct physicochemical and electronic properties of the furan ring itself.

1.1. Aromaticity and Electron Distribution

Furan is an aromatic compound, adhering to Hückel's rule with a cyclic, planar structure and 6 π-electrons.[1][2] One of the lone pairs of electrons on the oxygen atom is delocalized into the ring, contributing to the aromatic system.[2][3] This delocalization results in an electron-rich aromatic ring, making it susceptible to electrophilic substitution reactions, which predominantly occur at the 2- and 5-positions due to the higher electron density at these sites.[1][4] The resonance energy of furan is lower than that of benzene, indicating a less pronounced aromatic character, which in turn influences its reactivity.[2]

1.2. Hydrogen Bonding Capacity

The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a critical feature for molecular recognition and binding to biological targets such as enzymes and receptors.[1][5] This capacity for hydrogen bonding, combined with its overall aromatic nature, allows the furan ring to participate in a variety of non-covalent interactions that are essential for biological activity.[1]

1.3. Lipophilicity and Solubility

The furan ring is a relatively nonpolar moiety, contributing to the lipophilicity of a molecule.[4][5] However, the presence of the oxygen atom imparts a degree of polarity, allowing for modulation of a compound's overall solubility profile.[1][5] This balance of hydrophobic and polar character is a key attribute that medicinal chemists can leverage to optimize the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

1.4. Role as a Bioisostere

In drug design, the furan ring is often employed as a bioisostere for other aromatic rings, most notably the phenyl group.[1][6] Bioisosteric replacement is a strategy used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity.[7] Substituting a phenyl ring with a furan ring can alter parameters such as size, shape, electronics, and metabolic stability.[1][6] This can lead to improved potency, selectivity, and a more favorable safety profile. The furan ring has also been explored as a bioisostere for other heterocycles like thiophene and pyridine.[6][7] For instance, the replacement of a phenyl ring with a furan ring can reduce metabolic oxidation that often occurs on electron-rich aromatic systems.[6]

Part 2: The Furan Ring in Nature and Medicine: A Showcase of Bioactivity

The furan scaffold is a recurring motif in a multitude of natural products and has been successfully incorporated into a wide range of clinically approved drugs.

2.1. Furan-Containing Natural Products

Nature has long utilized the furan ring to construct molecules with potent biological activities. These compounds are found in a variety of organisms, from fungi and plants to marine life.[8][9] Many of these natural products have served as inspiration for the development of new therapeutic agents.[8] For example, many furan-containing natural products exhibit cytotoxic and antitumor properties.[8]

2.2. Synthetic Furan Derivatives in Therapeutics

The versatility of the furan ring has made it a popular building block in synthetic medicinal chemistry, leading to the development of drugs across numerous therapeutic areas.[1][10]

Therapeutic Area Examples of Furan-Containing Drugs
Antibacterial Nitrofurantoin, Furazolidone, Ceftiofur[1][4][10]
Antifungal Certain furan-based compounds are effective against Candida and Aspergillus species.[1]
Antiviral Some furans inhibit the replication of viruses like HIV, influenza, and hepatitis C.[1]
Anticancer Furan-containing molecules can target cancer cells by inhibiting enzymes or inducing apoptosis.[1]
Anti-inflammatory Firocoxib, Rofecoxib (withdrawn)[1][4]
Cardiovascular Ranolazine, Amiodarone, Dronedarone, Prazosin[1][10]
Central Nervous System Vilazodone (antidepressant), Dantrolene (muscle relaxant)[1]

Part 3: Mechanism of Action and Structure-Activity Relationships (SAR)

A deep understanding of how the furan ring interacts with biological targets and how structural modifications influence its activity is paramount for rational drug design.

3.1. Molecular Interactions of the Furan Ring with Biological Targets

The biological effects of furan-containing molecules are a direct consequence of their interactions with specific biomolecules. The furan ring can engage in several types of non-covalent interactions:

  • π-π Stacking: The aromatic π-system of the furan ring can interact with the aromatic residues of amino acids (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.[1]

  • Hydrogen Bonding: As mentioned earlier, the oxygen atom of the furan ring can act as a hydrogen bond acceptor.[1][5]

  • Hydrophobic Interactions: The nonpolar surface of the furan ring can form favorable hydrophobic interactions with nonpolar regions of a biological target.

molecular_interactions cluster_interactions Molecular Interactions furan Furan Ring pi_stacking π-π Stacking (with Aromatic Residues) furan->pi_stacking π-system h_bonding Hydrogen Bonding (O as acceptor) furan->h_bonding Oxygen atom hydrophobic Hydrophobic Interactions furan->hydrophobic Nonpolar surface target Biological Target (Enzyme/Receptor) pi_stacking->target h_bonding->target hydrophobic->target

Caption: Molecular interactions of the furan ring with a biological target.

3.2. Key Structure-Activity Relationship Insights

Systematic modifications of the furan ring and its substituents have yielded valuable SAR data:

  • Substitution Pattern: The position of substituents on the furan ring is often crucial for biological activity. The 2- and 5-positions are frequently the most important for interaction with biological targets.[1]

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro) can enhance the bioactivity of certain furan derivatives, particularly in the context of antibacterial and anticancer agents.[1] Conversely, electron-donating groups can modulate the reactivity and metabolic stability of the ring.

  • Bioisosteric Mimicry: When acting as a bioisostere for a phenyl ring, the furan moiety can offer a different hydrophilic-lipophilic balance, which can be fine-tuned to optimize drug-like properties.[1]

Part 4: Metabolic Fate of Furan-Containing Molecules: Bioactivation and Toxicity

A critical aspect of developing furan-containing drugs is understanding their metabolic fate, as the furan ring can be a liability, leading to toxicity.

4.1. Cytochrome P450-Mediated Oxidation of the Furan Ring

Many furan-containing compounds are metabolized in the liver by cytochrome P450 (CYP) enzymes.[11] The oxidation of the furan ring can lead to the formation of chemically reactive intermediates, such as epoxides or cis-enediones.[11][12][13]

metabolic_activation furan_drug Furan-Containing Drug cyp450 Cytochrome P450 (e.g., CYP2E1) furan_drug->cyp450 Oxidation reactive_metabolite Reactive Intermediate (Epoxide or cis-Enedione) cyp450->reactive_metabolite macromolecules Cellular Macromolecules (Proteins, DNA) reactive_metabolite->macromolecules Covalent Binding toxicity Toxicity (Hepatotoxicity, Carcinogenicity) macromolecules->toxicity

Caption: Metabolic activation of a furan-containing drug.

4.2. Mechanisms of Furan-Induced Toxicity

The reactive metabolites generated from furan oxidation can covalently bind to cellular macromolecules, including proteins and DNA.[11] This covalent modification can disrupt cellular function and lead to various toxicities, most notably hepatotoxicity (liver damage) and, in some cases, carcinogenicity.[11][13][14] The parent compound, furan itself, is classified as a possible human carcinogen.[11][13]

4.3. Strategies to Mitigate Furan-Mediated Toxicity in Drug Design

Medicinal chemists employ several strategies to minimize the risk of furan-induced toxicity:

  • Metabolic Blocking: Introducing substituents at positions on the furan ring that are susceptible to metabolic oxidation can sterically hinder the approach of CYP enzymes, thereby reducing the formation of reactive metabolites.

  • Bioisosteric Replacement: In cases where the furan ring is a significant metabolic liability, it can be replaced with another aromatic or heteroaromatic ring that is less prone to bioactivation.

  • Modulation of Electronic Properties: Altering the electronic nature of the furan ring through the introduction of appropriate substituents can influence its susceptibility to oxidation.

Part 5: Synthetic Strategies and Methodologies

The construction of the furan ring is a well-established area of organic synthesis, with both classical and modern methods available to the medicinal chemist.

5.1. Classical Syntheses of the Furan Ring

  • Paal-Knorr Synthesis: This is one of the most common methods for synthesizing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[15]

    Step-by-step Protocol for a Generic Paal-Knorr Furan Synthesis:

    • Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid.

    • Heat the reaction mixture to reflux, typically with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize the acid.

    • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure and purify the resulting furan derivative by column chromatography or distillation.

  • Feist-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound.[15]

5.2. Modern Synthetic Approaches

More recent synthetic methodologies offer greater efficiency, milder reaction conditions, and broader substrate scope. These include:

  • Transition-Metal Catalyzed Cyclizations: Palladium, gold, and other transition metals can catalyze the cyclization of various precursors to form substituted furans.

  • Green Chemistry Approaches: The use of microwave irradiation, solid-supported reagents, and aqueous reaction media are being explored to develop more environmentally friendly syntheses of furans.

Part 6: Case Study: The Development of Ranolazine

Ranolazine is an antianginal medication that contains a furan ring. Its development provides a practical example of the role of this moiety in a successful therapeutic agent. While the furan ring in ranolazine is part of a more complex structure, its presence contributes to the overall physicochemical properties and receptor binding of the molecule. The furan ring in ranolazine is not directly implicated in its primary mechanism of action, which involves the inhibition of the late sodium current in cardiac cells. However, its inclusion in the molecule was likely the result of extensive SAR studies aimed at optimizing the drug's potency, selectivity, and pharmacokinetic profile. The metabolic fate of ranolazine has been extensively studied, and while it undergoes significant metabolism, the furan ring itself is not the primary site of metabolic transformations that lead to major safety concerns.

Part 7: Future Perspectives and Conclusion

The furan ring continues to be a valuable and versatile scaffold in drug discovery and development.[1] Emerging applications include its use in the design of prodrugs, where the furan moiety can be unmasked in vivo to release the active therapeutic agent. Furthermore, the unique electronic properties of the furan ring are being explored in the context of targeted therapies, where it can be used to direct molecules to specific biological targets.

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An In-depth Technical Guide to Brominated Heterocyclic Compounds: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Brominated heterocyclic compounds are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique combination of a heteroatom-containing ring system and a reactive carbon-bromine bond makes them exceptionally versatile building blocks for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of brominated heterocycles, with a particular focus on their indispensable role in drug discovery and development. We will delve into the mechanistic underpinnings of key synthetic transformations, offer practical insights into experimental design, and showcase the strategic application of these compounds in the creation of novel therapeutics.

The Strategic Importance of Brominated Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are ubiquitous in nature and form the scaffold of a vast number of pharmaceuticals and biologically active molecules.[1] The introduction of a bromine atom onto a heterocyclic core dramatically enhances its synthetic utility.[2] The C-Br bond serves as a versatile handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2][3] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, a critical step in the assembly of complex drug candidates.[4]

The strategic incorporation of bromine can also directly influence the pharmacological properties of a molecule. The size and lipophilicity of bromine can modulate binding affinity to biological targets and improve pharmacokinetic profiles.[5] Consequently, a deep understanding of the chemistry of brominated heterocycles is paramount for researchers and scientists in the pharmaceutical industry.

Synthesis of Brominated Heterocyclic Compounds: A Mechanistic Approach

The synthesis of brominated heterocycles can be broadly categorized into two main approaches: electrophilic bromination and transition-metal-catalyzed C-H bromination. The choice of method is dictated by the electronic nature of the heterocyclic ring, the desired regioselectivity, and the presence of other functional groups.

Electrophilic Aromatic Bromination

Electrophilic aromatic substitution is the most common method for the bromination of electron-rich heterocycles such as indoles, pyrroles, furans, and thiophenes.[2][6] The reaction proceeds via the attack of the electron-rich heterocyclic ring on an electrophilic bromine source.

Mechanism of Electrophilic Bromination:

The generally accepted mechanism involves the formation of a Wheland intermediate (σ-complex), which then loses a proton to restore aromaticity.[6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Het-Pd(II)-Br(L2) Het-Pd(II)-Br(L2) Oxidative_Addition->Het-Pd(II)-Br(L2) Transmetalation Transmetalation Het-Pd(II)-Br(L2)->Transmetalation Het-Pd(II)-R(L2) Het-Pd(II)-R(L2) Transmetalation->Het-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Het-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Het-R Het-R (Product) Reductive_Elimination->Het-R Het-Br Het-Br R-B(OR)2 R-B(OR)₂ Base Base Drug_Discovery_Workflow cluster_2 Drug Discovery and Development Pipeline cluster_3 Role of Brominated Heterocycles Target_ID Target Identification and Validation Lead_Gen Lead Generation (e.g., HTS) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval Bromo_Het Brominated Heterocycle Scaffold Cross_Coupling Cross-Coupling Reactions Bromo_Het->Cross_Coupling Analogs Diverse Analogs Cross_Coupling->Analogs Analogs->Lead_Opt Input for Structure-Activity Relationship

Sources

An In-depth Technical Guide to the Safe Handling of 4-Bromofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling precautions for 4-Bromofuran-2-carboxamide (CAS No. 957345-95-8). As a halogenated heterocyclic compound, it serves as a valuable reactant in synthetic chemistry, notably in the synthesis of 6-Phenanthridinones and for investigating supramolecular hydrogen bonding patterns.[1] However, its chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks in a laboratory setting. This document is intended to provide an in-depth, scientifically grounded framework for the safe utilization of this compound.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance.[2][3] this compound is classified as an irritant and requires careful handling to avoid adverse health effects.

GHS Hazard Classification:

Based on available data, this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][4]

The causality behind these classifications lies in the reactivity of the molecule. Halogenated organic compounds can interact with biological macromolecules, leading to irritation at the site of contact. The furan ring system and the carboxamide group also contribute to the molecule's overall reactivity profile.

Primary Routes of Exposure:

  • Inhalation: Vapors or dusts may irritate the respiratory tract.[1][5]

  • Skin Contact: Direct contact can cause irritation.[1][5]

  • Eye Contact: Can cause serious irritation.[1][5]

  • Ingestion: May be harmful if swallowed.[5]

Physicochemical Properties Summary
PropertyValueSource
CAS Number 957345-95-8[1]
Molecular Formula C₅H₄BrNO₂[1]
Molecular Weight 189.996 g/mol [1]
Appearance Solid (Form may vary)N/A
Purity Typically ≥96%[1]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate personal protective equipment. This "Hierarchy of Controls" is a fundamental concept in chemical safety.

HierarchyOfControls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: Hierarchy of Controls for Chemical Safety.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[2][6] This is the primary engineering control to prevent inhalation of dusts or vapors. Keep the sash at the lowest practical height to maximize protection.[2]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[3]

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles.[2][6][7] A face shield should be worn over goggles if there is a significant risk of splashing.[8]Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][6]Inspect gloves for tears or holes before each use. Change gloves immediately if contaminated. Do not reuse disposable gloves.
Body Protection A flame-resistant laboratory coat, fully buttoned.[7][8]Provides a barrier against skin contact. Ensure sleeves are not rolled up.
Footwear Closed-toe shoes.[7]Protects feet from spills.

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols for handling, storage, and waste disposal is critical for preventing accidents and environmental contamination.

Handling Protocol

This step-by-step protocol outlines the essential procedures for safely handling this compound.

HandlingWorkflow cluster_workflow Handling Protocol Workflow A 1. Pre-Handling Review - Read and understand SDS - Confirm emergency equipment is accessible B 2. Don Appropriate PPE - Goggles, Lab Coat, Gloves A->B C 3. Prepare Work Area - Work within a certified fume hood - Ensure area is clean and uncluttered B->C D 4. Aliquot Compound - Use appropriate tools (spatula, weighing paper) - Avoid generating dust C->D E 5. Post-Handling - Tightly close container - Decontaminate work surfaces and equipment D->E F 6. Doff PPE & Wash Hands - Remove PPE in the correct order - Wash hands thoroughly E->F

Caption: Step-by-step workflow for handling the compound.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated place.[1][5]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1][5]

  • Incompatibilities: Store away from strong oxidizing agents.[1][5] Halogenated compounds can react exothermically with strong oxidizers, potentially leading to a runaway reaction. Also, avoid storage with strong acids.[5]

Waste Disposal

Chemical waste must be managed according to institutional and regulatory guidelines.

  • Segregation: Halogenated organic waste must be collected in a separate, designated, and properly labeled hazardous waste container.[6] Do not mix with non-halogenated waste streams.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations through an approved waste disposal plant.[9]

Emergency Procedures

Preparedness is key to effectively managing any incidents involving chemical exposure or spills.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove all contaminated clothing.[10] If skin irritation occurs, get medical advice/attention.[11]
Inhalation Remove person to fresh air and keep comfortable for breathing.[5][11] If breathing is difficult, give oxygen.[5] Call a POISON CENTER or doctor if you feel unwell.[11]
Ingestion Rinse mouth.[9][11] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[11]
Spill and Leak Response

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.

  • Contain: For a small spill, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the material.[5] Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a suitable, closed container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the rinsate as hazardous waste.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide/bromine.[5]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

References

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  • This compound, 96%. Fisher Scientific.
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  • Essential Safety and Operational Guide for 4-Bromofuran-2-carbonyl chloride. Benchchem.
  • SAFETY DATA SHEET (for a related hazardous compound). (2024-09-06). Sigma-Aldrich.
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A Senior Application Scientist's Guide to 4-Bromofuran-2-carboxamide: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Furan Scaffold

Within the landscape of modern medicinal chemistry, heterocyclic compounds are foundational pillars, with the furan ring serving as a particularly versatile and privileged scaffold.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its role in a multitude of clinically significant molecules.[1] This guide focuses on a specific, high-value building block: 4-Bromofuran-2-carboxamide . The strategic placement of a bromine atom at the C4 position and a carboxamide at the C2 position transforms the simple furan core into a powerful tool for drug discovery. The carboxamide group provides a crucial hydrogen bond donor/acceptor motif for molecular recognition at target receptors, while the bromine atom acts as a versatile synthetic handle for elaborate molecular diversification through cross-coupling chemistry.[2][3] This document provides an in-depth technical overview of its commercial availability, physicochemical properties, synthetic utility, and practical applications for professionals in the field.

Commercial Sourcing and Specifications

The accessibility of starting materials is a critical first step in any research campaign. This compound is readily available from several specialized chemical suppliers, ensuring a reliable supply chain for research and development purposes.

SupplierCAS NumberPurity/GradeNotes
Thermo Scientific Chemicals 957345-95-896%Formerly part of the Alfa Aesar portfolio.[4][5]
Amerigo Scientific 957345-95-8Not SpecifiedAvailable for life science applications.[6]
FDC Chemical 957345-95-8Not SpecifiedListed as an API intermediate.[7]
CP Lab Safety 957345-95-8min 95%Marketed as a Protein Degrader Building Block.[8]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is paramount for its effective and safe use in a laboratory setting.

PropertyValueSource
CAS Number 957345-95-8[4][5][8]
Molecular Formula C₅H₄BrNO₂[4][8]
Molecular Weight 189.99 g/mol [5][8]
Appearance Not specified, likely off-white to brown solidGeneral chemical knowledge
Purity Typically ≥95%[4][8]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5]
Storage Conditions Store in a cool, dry, and well-ventilated place away from strong oxidizing agents. Keep container tightly closed.[4]

Core Chemistry and Synthetic Utility

The synthetic power of this compound stems from its bifunctional nature. The furan ring is less aromatic than benzene, allowing for a unique reactivity profile.[9] The two key functional groups—the C4-bromo substituent and the C2-carboxamide—offer orthogonal handles for chemical modification.

  • The C4-Bromo Group : This is the primary site for diversification. As a halogen on an aromatic system, it is an excellent electrophile for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the exploration of a vast chemical space to optimize structure-activity relationships (SAR).

    • Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds with aryl, heteroaryl, or alkyl groups.

    • Heck Coupling : Reaction with alkenes to introduce vinyl substituents.

    • Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.

    • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, introducing diverse amino groups.

  • The C2-Carboxamide Group : This amide moiety is a classic functional group in medicinal chemistry. It is a rigid, planar unit that can participate in crucial hydrogen bonding interactions with biological targets, often serving as a key pharmacophore. While less reactive than the C-Br bond, it can be hydrolyzed to the corresponding carboxylic acid under harsh conditions or potentially modified, though it primarily serves a structural and binding role.

The following diagram illustrates the central role of this compound as a scaffold for generating molecular diversity.

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Scaffolds main This compound r1 Suzuki-Miyaura (Ar-B(OH)₂) main->r1 C-C bond r2 Buchwald-Hartwig (R₂NH) main->r2 C-N bond r3 Sonogashira (R-C≡CH) main->r3 C-C bond p1 4-Aryl-furan-2-carboxamides r1->p1 p2 4-Amino-furan-2-carboxamides r2->p2 p3 4-Alkynyl-furan-2-carboxamides r3->p3

Caption: Synthetic utility of this compound in cross-coupling reactions.

Applications in Research and Drug Discovery

The furan motif is present in numerous natural products and FDA-approved drugs.[10] Building blocks like this compound are instrumental in synthesizing novel analogues for various therapeutic targets.

  • Scaffold for Bioactive Molecules : It serves as a reactant for synthesizing more complex heterocyclic systems, such as 6-Phenanthridinones.[4]

  • Fragment-Based Drug Discovery (FBDD) : Its defined structure and molecular weight make it an ideal fragment for screening campaigns. The furan carboxamide can provide an initial binding interaction, which can then be optimized by elaborating the bromo-position.

  • Antibacterial Agents : The furan carboxamide scaffold is a known pharmacophore in antibacterial research.[2] Derivatives of this core can be synthesized and tested against drug-resistant bacterial strains. For example, related N-phenylfuran-2-carboxamides have shown activity against clinically isolated resistant bacteria.[11][12]

  • Anticancer Research : Furan-based derivatives have been designed and evaluated for cytotoxic activities.[13] The ability to rapidly generate analogues from this compound allows for efficient exploration of SAR against cancer cell lines.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for utilizing the C4-bromo position to create a new carbon-carbon bond, a cornerstone of modern medicinal chemistry. This procedure is a general guideline and may require optimization for specific substrates.

Objective: To synthesize a 4-Aryl-furan-2-carboxamide derivative via palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1)

  • Inert atmosphere (Nitrogen or Argon)

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification s1 Combine reactants: - this compound - Arylboronic acid - Base (K₂CO₃) - Solvent (Dioxane/H₂O) s2 Degas solvent (sparge with N₂/Ar) s1->s2 s3 Add Pd(PPh₃)₄ catalyst under inert atmosphere s2->s3 r1 Heat reaction mixture (e.g., 90 °C) s3->r1 r2 Monitor progress by TLC or LC-MS r1->r2 w1 Cool to RT, dilute with Ethyl Acetate r2->w1 w2 Wash with H₂O & Brine w1->w2 w3 Dry organic layer (Na₂SO₄), filter, and concentrate w2->w3 w4 Purify by column chromatography w3->w4 Final Product Final Product w4->Final Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition : Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 10:1 ratio, ~0.1 M concentration relative to the limiting reagent).

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).

  • Reaction : Heat the reaction mixture to 90 °C and stir for the required time (typically 12-24 hours), monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.

  • Characterization : Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is more than just a chemical; it is a strategic starting point for innovation in pharmaceutical and materials science. Its commercial availability, coupled with the well-established and versatile chemistry of its bromo- and carboxamide-functional groups, makes it an exceptionally valuable building block. For researchers aiming to construct novel molecular architectures with potential biological activity, this compound offers a reliable and efficient entry point for the synthesis of diverse compound libraries, accelerating the journey from initial concept to groundbreaking discovery.

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Methodological & Application

Application Note: A Detailed Guide to the Synthesis of 4-Bromofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-Bromofuran-2-carboxamide from its corresponding carboxylic acid. The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, and this document details two robust and widely applicable protocols: the classic two-step conversion via an acyl chloride intermediate and a milder, one-pot procedure utilizing modern peptide coupling reagents. We delve into the mechanistic rationale behind each approach, offer detailed, step-by-step experimental protocols, and provide critical safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented methodology for the synthesis of furan-based carboxamides, which are prevalent scaffolds in bioactive molecules.

Introduction and Scientific Background

The furan-2-carboxamide scaffold is a privileged structural motif found in a wide array of biologically active compounds and functional materials. The bromine substituent at the 4-position of the furan ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

The direct conversion of a carboxylic acid to a primary amide presents a fundamental challenge. The acidic proton of the carboxylic acid readily reacts with the basic amine (in this case, ammonia) in an acid-base reaction to form a highly stable and unreactive ammonium carboxylate salt.[1][2] To overcome this thermodynamic sink, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity, thereby facilitating nucleophilic attack by the amine. This guide presents two distinct and effective strategies for this activation and subsequent amidation.

Overall Reaction:

Strategic Approaches to Amide Bond Formation

Two primary strategies are detailed herein, each with distinct advantages concerning reaction conditions, scalability, and substrate sensitivity.

  • Method A: Activation via Acyl Chloride. This is a traditional, high-yielding, two-step approach. The carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[3][4] This intermediate is then subjected to amination with an ammonia source. This method is robust, cost-effective, and generally provides excellent yields.[5][]

  • Method B: One-Pot Synthesis with Coupling Reagents. This approach utilizes peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[1][7] These reagents facilitate amide bond formation under significantly milder conditions, avoiding the harsh reagents and temperatures of the acyl chloride method.[8] This one-pot procedure is particularly advantageous for complex or acid-sensitive substrates.

The choice between these methods depends on the specific requirements of the synthesis, including available equipment, scale, and the chemical nature of the substrate.

Visualization of Synthetic Pathways

The following diagrams illustrate the overall reaction and the distinct workflows for each protocol.

G start 4-Bromofuran-2-carboxylic acid inter 4-Bromofuran-2-carbonyl chloride (Intermediate for Method A) start->inter  Method A, Step 1  (e.g., SOCl₂) end This compound start->end  Method B (One-Pot)  (e.g., EDC, HOBt, NH₄Cl)   inter->end  Method A, Step 2  (e.g., NH₄OH)

Caption: Overall synthetic routes from the starting acid to the final amide product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination a Combine Acid, Solvent, & Catalytic DMF b Add Thionyl Chloride (SOCl₂) a->b c Heat to Reflux b->c d Remove Excess SOCl₂ (Vacuum) c->d e Dissolve Acyl Chloride in Solvent (0°C) d->e Proceed with crude intermediate f Add Ammonium Hydroxide e->f g Aqueous Work-up f->g h Purification g->h

Caption: Experimental workflow for the two-step acyl chloride protocol (Method A).

G a Combine Acid, NH₄Cl, HOBt, Base, & Solvent b Cool to 0°C a->b c Add EDC b->c d Stir to Room Temp c->d e Aqueous Work-up d->e f Purification e->f

Caption: Experimental workflow for the one-pot coupling reagent protocol (Method B).

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Method A: Two-Step Synthesis via Acyl Chloride Intermediate

This method relies on the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then quenched with an ammonia source.

Part 1: Synthesis of 4-Bromofuran-2-carbonyl chloride

  • Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[4] A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent in situ.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromofuran-2-carboxylic acid (1.0 eq).

    • Add an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.5 M concentration).

    • Add a catalytic amount of DMF (1-2 drops).

    • Carefully add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature. Caution: The reaction is exothermic and releases HCl gas.

    • Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC (by quenching a small aliquot with methanol and analyzing for methyl ester formation).

    • Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. Caution: The vapors are corrosive. Use a trap containing a base solution (e.g., NaOH) to neutralize the off-gases.

    • The resulting crude 4-Bromofuran-2-carbonyl chloride is typically a dark oil or solid and is used in the next step without further purification.

Part 2: Synthesis of this compound

  • Rationale: The highly electrophilic acyl chloride reacts rapidly with the nucleophilic ammonia. The reaction is performed at low temperature to control the exothermicity.

  • Procedure:

    • Dissolve the crude acyl chloride from the previous step in an anhydrous aprotic solvent (e.g., DCM or THF) and cool the solution to 0°C in an ice bath.

    • Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, approx. 2-3 eq) dropwise with vigorous stirring. A white precipitate of the amide product will form.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • If the product has precipitated, it can be collected by filtration, washed with cold water, and then a minimal amount of cold solvent (e.g., diethyl ether) to remove non-polar impurities, and dried under vacuum.

    • If the product remains in solution, perform a standard aqueous work-up. Dilute the mixture with DCM, transfer to a separatory funnel, and wash sequentially with water and saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude amide by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.

Method B: One-Pot Synthesis using EDC/HOBt Coupling

This method is preferred for its mild conditions and simplified one-pot procedure.

  • Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[3] HOBt traps this intermediate to form an HOBt-ester, which is less susceptible to side reactions and efficiently acylates the amine.[8][9][10] A tertiary amine base (e.g., DIPEA) is required to deprotonate the ammonium chloride, liberating free ammonia as the nucleophile.

  • Procedure:

    • To a round-bottom flask, add 4-Bromofuran-2-carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.1 eq), and ammonium chloride (NH₄Cl, 1.2 eq).

    • Add an anhydrous polar aprotic solvent, such as DMF or DCM (approx. 0.2-0.5 M).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 eq), and stir the mixture at room temperature for 10-15 minutes.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Note: These washes remove the base, unreacted acid, and water-soluble byproducts (EDC-urea, HOBt).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography as described in Method A.

Data Summary and Characterization

The following table summarizes the key parameters for the described protocols.

ParameterMethod A: Acyl ChlorideMethod B: EDC/HOBt Coupling
Key Reagents SOCl₂, NH₄OHEDC·HCl, HOBt, NH₄Cl, DIPEA
Stoichiometry (Acid) 1.0 eq1.0 eq
Solvent DCM or TolueneDMF or DCM
Temperature Reflux, then 0°C to RT0°C to RT
Reaction Time 4 - 8 hours (total)12 - 24 hours
Typical Yield 75 - 95%70 - 90%
Work-up Filtration or ExtractionAqueous Extraction
Purification Recrystallization / ChromatographyRecrystallization / Chromatography

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ for C₅H₄BrNO₂ ≈ 190.95).

  • Melting Point: To assess purity against a reference value.

Reagent Safety and Handling

ReagentCAS No.Key HazardsHandling Precautions
4-Bromofuran-2-carboxylic acid 3439-02-9Harmful if swallowed, skin/eye/respiratory irritant.[11]Handle with gloves and safety glasses in a fume hood. Avoid dust inhalation.[12]
Thionyl Chloride (SOCl₂) 7719-09-7Causes severe skin burns and eye damage, toxic if inhaled, reacts violently with water.[13][14]Use in a dry, well-ventilated fume hood. Handle with extreme care using appropriate gloves and face shield. Never add water.[15]
EDC·HCl 25952-53-8Skin and eye irritant.Avoid contact with skin and eyes. Handle in a well-ventilated area.
HOBt 2592-95-2Fire and explosion risk when dry. Skin and eye irritant.Handle with care, avoid shock and friction. Often supplied wetted with water to mitigate explosion risk.
DIPEA / Triethylamine 7087-68-5 / 121-44-8Flammable, corrosive, toxic.Handle in a fume hood away from ignition sources.

References

  • the preparation of amides. (n.d.). Chemguide.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps.
  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.
  • Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy.
  • Carboxylic Acid To Amide Reagents Details. (n.d.). Scribd.
  • Tella, R., & Bittman, R. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4146-4149.
  • Chemistry of Amides. (2022). Chemistry LibreTexts.
  • 1° Amides can be converted to Nitriles with Thionyl Chloride. (2023). Chemistry LibreTexts.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Furia, M., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4, 18334-18342.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • 4-Bromo-2-furoic acid. (n.d.). American Elements.
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry.
  • Safety Data Sheet: Thionyl chloride. (2025). Carl ROTH.

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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Bromofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Furan Scaffolds

The furan nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds with significant biological and physical properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of C-C bonds, offering a powerful tool for the functionalization of furan rings.[1][2] This protocol provides a detailed guide for researchers, scientists, and drug development professionals on the effective application of the Suzuki-Miyaura reaction to bromofuran substrates. We will delve into the mechanistic underpinnings, provide field-proven insights into optimizing reaction components, and offer a step-by-step experimental procedure, complete with troubleshooting advice to navigate common challenges.

The inherent reactivity of bromofurans, particularly the differential reactivity of bromine atoms at the C2 and C4 positions in di-substituted furans, allows for selective and sequential functionalization.[1] This regioselectivity is a key strategic advantage, enabling the synthesis of complex, unsymmetrically substituted furans. This guide will equip you with the knowledge to harness this powerful reaction for your specific research needs.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization of your reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromofuran. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the furan ring and the nature of the palladium catalyst and its ligands.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Bromofuran) Pd(II)Intermediate Furan-Pd(II)(Br)L₂ Transmetalation Transmetalation (Ar-B(OH)₂ + Base) DiarylPd(II) Furan-Pd(II)(Ar)L₂ RedElim Reductive Elimination Product Aryl-Furan

Key Reaction Components: A Guide to Rational Selection

The success of a Suzuki-Miyaura coupling of a bromofuran hinges on the judicious selection of each reaction component. Here, we dissect the role of each component and provide guidance for making informed choices.

Bromofuran Substrate
  • 2-Bromofuran vs. 3-Bromofuran: 2-Bromofurans are generally more reactive than 3-bromofurans in Suzuki-Miyaura couplings due to the higher electrophilicity of the C2 position.

  • Dibromofurans (e.g., 2,4-dibromofuran): These substrates offer the potential for selective mono- or di-arylation. The reaction typically occurs preferentially at the more reactive C2 position.[1] By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono-arylation can be achieved.

Boronic Acid and Boronate Ester Reagents
  • Boronic Acids (R-B(OH)₂): These are the most common coupling partners. They are generally stable solids, though they can be prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh conditions.[5]

  • Boronate Esters (e.g., pinacol esters): These are often more stable than the corresponding boronic acids and are less susceptible to protodeboronation. They can be a good alternative for challenging couplings or when using substrates with sensitive functional groups.[5]

  • Synthesis of Furan Boronic Acids: Furan-2-boronic acid can be synthesized by reacting 2-bromofuran with tributyl borate and n-butyllithium at low temperatures.[6]

Palladium Catalyst and Ligands

The choice of the palladium source and the accompanying ligand is critical for catalytic activity and stability.

  • Palladium Precatalysts:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, air-stable Pd(0) source that is often effective for a range of couplings.[7]

    • Pd(OAc)₂ (Palladium(II) Acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are common Pd(0) and Pd(II) precursors that require the addition of a ligand to form the active catalytic species.[3]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaromatics like furan, the choice of ligand can be particularly important.

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard choice. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can be highly effective for challenging couplings, including those with less reactive bromides or sterically hindered substrates.[8][9]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are highly electron-donating and can form very stable and active palladium complexes, sometimes outperforming phosphine ligands.[3]

Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases and are effective in many cases.[7] Cesium carbonate is a stronger base and can be beneficial for less reactive systems.

    • Phosphates (K₃PO₄): A strong base that is often used for challenging couplings, including those involving heteroaryl chlorides.[10]

  • Fluoride Sources (KF, CsF): These can be effective, particularly when dealing with substrates that are sensitive to stronger bases.[4]

Solvent

The solvent must be capable of dissolving the reagents and facilitating the reaction. A mixture of an organic solvent and water is often employed.

  • Ethereal Solvents (Dioxane, THF): These are common choices and are often used in combination with water.[7][11]

  • Aromatic Solvents (Toluene): Toluene can be a good solvent, particularly for higher temperature reactions.[7]

  • Polar Aprotic Solvents (DMF, DMAc): These can be effective but may be more difficult to remove during work-up.[12]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a bromofuran with an arylboronic acid. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for different substrates.

Experimental_Workflow Start Start Setup 1. Reaction Setup - Add bromofuran, boronic acid,  base, and solvent to a  reaction vessel. Start->Setup Degas 2. Degassing - Purge the reaction mixture  with an inert gas (e.g., Argon). Setup->Degas AddCatalyst 3. Catalyst Addition - Add the palladium catalyst  and ligand. Degas->AddCatalyst Heat 4. Reaction - Heat the mixture to the  desired temperature with stirring. AddCatalyst->Heat Monitor 5. Monitoring - Monitor the reaction progress  by TLC or GC-MS. Heat->Monitor Workup 6. Work-up - Cool the reaction, add water,  and extract with an organic solvent. Monitor->Workup Reaction Complete Purify 7. Purification - Purify the crude product by  column chromatography. Workup->Purify Characterize 8. Characterization - Analyze the purified product  (NMR, MS, etc.). Purify->Characterize End End Characterize->End

Materials
  • Bromofuran (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for work-up and purification

Procedure
  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the bromofuran (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Summary of Typical Reaction Conditions

ComponentExampleTypical Range/AmountRationale and Key Considerations
Bromofuran 2-Bromofuran1.0 equivThe primary substrate. Reactivity: 2-bromo > 3-bromo.
Boronic Acid Phenylboronic acid1.1 - 1.5 equivThe coupling partner. Using a slight excess can drive the reaction to completion.
Catalyst Pd(PPh₃)₄1 - 5 mol%The heart of the reaction. Lower catalyst loading is desirable for process efficiency.
Ligand PPh₃2 - 10 mol%Stabilizes and activates the palladium catalyst. Bulky, electron-rich ligands can improve performance.
Base K₂CO₃2.0 - 3.0 equivActivates the boronic acid for transmetalation. The choice of base can be critical for yield.
Solvent Dioxane/H₂O (4:1)-A common and effective solvent system. The water is crucial for dissolving the base and facilitating the catalytic cycle.
Temperature 80 - 100 °C-Higher temperatures can increase the reaction rate but may also lead to decomposition.
Reaction Time 3 - 12 hours-Monitored by TLC or GC-MS until completion.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poorly soluble reagents; Insufficiently strong base.Use a fresh batch of catalyst; Screen different solvents or increase the temperature; Try a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation Presence of acid; Prolonged reaction time at high temperature.Ensure the reaction is not acidic; Use a milder base or boronate esters; Monitor the reaction closely and work up promptly upon completion.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture before adding the catalyst.
Dehalogenation of Bromofuran Certain catalyst/ligand combinations; Presence of a hydrogen source.Screen different ligands; Ensure anhydrous conditions if possible.
Furan Ring Decomposition Harsh acidic or basic conditions.Use milder bases like KF; Buffer the reaction if necessary.[13]

Conclusion

The Suzuki-Miyaura cross-coupling of bromofurans is a highly effective method for the synthesis of functionalized furan derivatives. A thorough understanding of the reaction mechanism and the role of each component is paramount for success. By carefully selecting the catalyst, ligand, base, and solvent, and by following a well-designed experimental protocol, researchers can reliably and efficiently synthesize a wide range of valuable furan-containing molecules. This guide provides a solid foundation for both newcomers and experienced chemists to confidently apply this powerful transformation in their synthetic endeavors.

References

  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. (n.d.). ResearchGate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI.
  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. (n.d.). Science.gov.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
  • Reaction scheme and mechanism of the Suzuki–Miyaura coupling reaction on a furan‐based scaffold. (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate.
  • Suzuki-Miyaura coupling of 3-bromofuranone 9b with boronic acids 12a-i a. (n.d.). ResearchGate.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025, August 9). ResearchGate.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). National Institutes of Health.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Representation of some of the scaffolds that can be synthesized through SM coupling between heterocyles derived triflates or phosphates and alkoxydienyl boronates. (n.d.). ResearchGate.
  • Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. (2025, January 2). PubMed.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews.
  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2025, August 7). ResearchGate.
  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit.
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2016, February 21). ACS Figshare.
  • Furan synthesis. (n.d.). Organic Chemistry Portal.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions.
  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (n.d.). SciSpace.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018, September 25). National Institutes of Health.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health.
  • What is the proper way to set up a suzuki coupling? (2020, December 27). Reddit.
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • 2-Furoic acid. (n.d.). In Wikipedia.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate.

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The Strategic Application of 4-Bromofuran-2-carboxamide in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of 4-Bromofuran-2-carboxamide as a pivotal building block in medicinal chemistry. We will delve into its role as a synthetic intermediate, its incorporation into biologically active molecules, and provide detailed protocols for its utilization. The narrative is designed to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a deeper understanding of its potential in drug discovery.

Introduction: The Furan-2-carboxamide Scaffold and the Significance of Bromine Substitution

The furan-2-carboxamide core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic or replace other chemical moieties, a concept known as bioisosterism. For instance, the furan-2-carboxamide group has been successfully employed as a bioisosteric replacement for the more labile furanone ring, leading to compounds with improved stability and potent biological activity, such as in the development of antibiofilm agents.[1] Furan derivatives, in general, exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3]

The introduction of a bromine atom at the 4-position of the furan ring significantly enhances the synthetic utility of this scaffold. Bromine's presence offers a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl and heteroaryl substituents. This strategic placement of bromine enables the exploration of a vast chemical space, a crucial aspect of modern drug discovery.

PART 1: Core Applications in Medicinal Chemistry

As a Versatile Synthetic Intermediate for Library Synthesis

This compound is an invaluable starting material for the generation of diverse compound libraries for high-throughput screening. The bromine atom serves as a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide array of aromatic and heteroaromatic groups at the C4 position of the furan ring. This is particularly significant as it enables the systematic exploration of structure-activity relationships (SAR) by modifying the substituent at this position.

PART 2: Therapeutic Areas of Interest

Derivatives of this compound have shown promise in several therapeutic areas, underscoring the importance of this scaffold in drug development.

Anticancer Agents

The furan-2-carboxamide scaffold has been incorporated into molecules exhibiting potent anticancer activity. These compounds can act through various mechanisms, including the inhibition of protein kinases and the disruption of microtubule dynamics.

  • Kinase Inhibitors : Many kinase inhibitors feature heterocyclic cores that form key interactions within the ATP-binding pocket of the enzyme. The furan-2-carboxamide scaffold can be elaborated with appropriate substituents to target the hinge region and other key residues of various kinases.[4][5][6][7] Patents have been filed for furan derivatives with potential applications in oncology, highlighting the commercial interest in this area.[1][8][9]

  • Microtubule Stabilizing Agents : A novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells.[3] This mechanism is analogous to that of the successful anticancer drug, Paclitaxel.

Antibacterial and Antibiofilm Agents

A significant application of the furan-2-carboxamide moiety is in the development of novel antibacterial and antibiofilm agents. As a stable bioisostere of the furanone ring found in some quorum sensing signaling molecules, furan-2-carboxamide derivatives can act as antagonists of bacterial communication systems.

  • Quorum Sensing Inhibition : Furan-2-carboxamides have been designed as inhibitors of the LasR quorum sensing system in Pseudomonas aeruginosa, a bacterium notorious for its biofilm formation and antibiotic resistance.[1] By disrupting quorum sensing, these compounds can prevent the formation of biofilms and reduce the expression of virulence factors.

PART 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound

This two-step protocol starts with the commercially available 4-Bromo-2-furoic acid.

Step 1: Synthesis of 4-Bromo-2-furoic acid

(Note: 4-Bromo-2-furoic acid is also commercially available from several suppliers.[10][11])

Step 2: Amidation of 4-Bromo-2-furoic acid

This procedure utilizes a boric acid-catalyzed amidation, which is a green and efficient method for forming amide bonds directly from carboxylic acids and amines.[12][13]

Materials:

  • 4-Bromo-2-furoic acid

  • Ammonia solution (e.g., 7N in methanol) or ammonium chloride

  • Boric acid (catalyst)

  • Toluene or other suitable azeotropic solvent

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-Bromo-2-furoic acid (1 equivalent).

  • Add boric acid (5-10 mol%).

  • Add toluene to the flask.

  • Add the ammonia source (e.g., ammonia in methanol, 1.5-2 equivalents).

  • Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Boric Acid Catalyst: Boric acid is a mild, inexpensive, and environmentally friendly catalyst for amidation. It activates the carboxylic acid towards nucleophilic attack by the amine.

  • Azeotropic Removal of Water: The removal of water drives the equilibrium of the reaction towards the formation of the amide product, increasing the yield.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from a similar reaction with N-(4-bromophenyl)furan-2-carboxamide.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Products

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Phenylfuran-2-carboxamide85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)furan-2-carboxamide80-90
33-Pyridylboronic acid4-(Pyridin-3-yl)furan-2-carboxamide70-85
44-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)furan-2-carboxamide75-90

Causality behind Experimental Choices:

  • Palladium Catalyst: Palladium is essential for the catalytic cycle of the Suzuki reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxidation by air. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

PART 4: Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (N2 or Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Signaling Pathway: Quorum Sensing Inhibition

G cluster_bacterium Bacterial Cell lasI LasI Synthase AHL AHL Autoinducer lasI->AHL produces lasR LasR Receptor genes Virulence & Biofilm Genes lasR->genes activates transcription of AHL->lasR binds to & activates inhibitor Furan-2-carboxamide Derivative inhibitor->lasR antagonizes

Caption: Inhibition of LasR-mediated Quorum Sensing.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a biologically relevant furan-2-carboxamide scaffold and a synthetically tractable bromine handle provides a powerful platform for the discovery of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors, from library synthesis to the development of targeted therapies for a range of diseases.

References

  • Diversity-Oriented Synthesis and Antibiofilm Evalu
  • Compound containing furan substitute and prepar
  • pyridazinones and furan-containing compounds. URL
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. URL
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potenti
  • 4-Bromo-2-fluorobenzoic acid synthesis. URL
  • 4-bromo-furan-2-carboxylic acid; 4-Bromfuran-2-carbonsaeure. URL
  • 4-Bromo-2-furoic acid. URL
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. URL
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. URL
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. URL
  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. URL
  • The synthesis of novel kinase inhibitors using click chemistry. URL
  • Synthesis of amides using boron catalysts Marco Sab
  • Synthesis of histidine kinase inhibitors and their biological properties. URL
  • Borate-Catalysed Direct Amidation Reactions of Coordinating Substr
  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. URL
  • Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furo
  • Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. URL

Sources

use of 4-Bromofuran-2-carboxamide as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Bromofuran-2-carboxamide as a Versatile Synthetic Building Block

Application Notes & Protocols for Researchers

Introduction: The Strategic Value of this compound

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of starting materials is paramount. This compound (CAS No. 957345-95-8) has emerged as a highly valuable and versatile heterocyclic building block.[1] Its utility stems from a unique bifunctional architecture: a furan ring substituted with both a reactive bromine atom at the 4-position and a carboxamide group at the 2-position. This arrangement provides two distinct points for molecular elaboration, enabling the construction of complex and diverse chemical entities.

The furan nucleus is a privileged scaffold found in a wide array of pharmaceuticals and natural products, prized for its specific electronic properties and ability to engage in biological interactions.[2][3] The carboxamide moiety (–CO–NH–) is a cornerstone of biological systems, notably forming the backbone of peptides, and is a common feature in many drug candidates due to its hydrolytic stability and hydrogen bonding capabilities.[2] The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.[1]

This guide provides an in-depth exploration of this compound's applications, focusing on its role in palladium-catalyzed cross-coupling reactions. We will detail the mechanistic rationale behind these transformations and provide robust, field-proven protocols for its use in Suzuki-Miyaura and Sonogashira couplings, empowering researchers to leverage this potent building block in their synthetic campaigns.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 957345-95-8[1]
Molecular Formula C₅H₄BrNO₂[1][4]
Molecular Weight 190.00 g/mol [1]
Appearance Off-white to yellow solid[5]
Storage 2-8°C, in a dry, well-ventilated place[1][4]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the furan ring makes this compound an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthesis for their reliability and broad functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most powerful methods for constructing biaryl and vinyl-aryl linkages.[6][7] This transformation is central to the synthesis of numerous drug candidates, including kinase inhibitors and antibacterial agents.[1][8]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.[6][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Br (R¹ = Furan-carboxamide) pd0->pd_complex R¹-Br reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate [R²-B(OH)₃]⁻ transmetalation Transmetalation base Base (e.g., K₃PO₄) R²-B(OH)₂ activated_boron [R²-B(OH)₃]⁻ base->activated_boron pd_intermediate->pd0 product Product R¹-R² pd_intermediate->product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the arylation of brominated heterocyclic compounds.[8][11]

Materials & Equipment:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired aryl boronic acid (1.1 eq.), the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 3 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 4-aryl-furan-2-carboxamide product.

Table 2: Representative Substrates for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalystBaseSolventTypical Yield Range
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O75-90%
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O80-95%
33-Pyridinylboronic acidPdCl₂(dppf)Na₂CO₃Toluene/H₂O60-80%
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O65-85%

Yields are representative and highly dependent on the specific substrate and precise reaction conditions.

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira reaction provides a direct and efficient pathway to couple terminal alkynes with aryl halides, generating valuable alkynyl-furan derivatives.[12] This reaction is indispensable for creating extended π-conjugated systems for materials science and for introducing versatile alkyne handles for further synthetic manipulations, such as click chemistry or cyclization reactions.[13][14]

Mechanistic Rationale: The Sonogashira reaction is unique in that it typically employs a dual-catalyst system.[15]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the Pd(II) complex. The use of copper accelerates the reaction, often allowing it to proceed at room temperature.[15]

Sonogashira_Workflow cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex R¹-Br (Oxidative Addition) pd_intermediate R¹-Pd(II)L₂-C≡CR² pd_complex->pd_intermediate Transmetalation pd_intermediate->pd0 Reductive Elimination product Product R¹-C≡CR² pd_intermediate->product alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide Cu(I), Base base Base (e.g., Et₃N)

Figure 2: Interplay of Catalytic Cycles in the Sonogashira Reaction.
Protocol 2.2: General Procedure for Sonogashira Coupling

This protocol is based on standard conditions for palladium/copper co-catalyzed alkynylation.[13][16]

Materials & Equipment:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), >2 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask and inert gas supply

  • Standard work-up and purification equipment

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 2 mol%), and copper(I) iodide (1.5 mol%).

  • Reagent Addition: Suspend the solids in an anhydrous solvent like THF. Add the amine base (e.g., Et₃N, 3.0 eq.), followed by the dropwise addition of the terminal alkyne (1.2 eq.) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often rapid but can be gently heated (40-60 °C) if proceeding slowly. Monitor progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the amine hydrohalide salt, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to afford the desired 4-alkynyl-furan-2-carboxamide.

Applications in Drug Discovery and Beyond

The derivatives synthesized from this compound have shown significant potential in various fields, underscoring the strategic importance of this building block.

  • Antibacterial Agents: Furan-carboxamide scaffolds have been elaborated via Suzuki coupling to produce analogues with potent in-vitro activity against clinically isolated, drug-resistant bacteria such as A. baumannii and MRSA.[8][17] This highlights the role of the furan-carboxamide core in developing new antimicrobial agents to combat the growing threat of antibiotic resistance.[2]

  • Anticancer Therapeutics: The furan nucleus is a key component in compounds designed to exhibit cytotoxic activity against cancer cell lines.[3] For example, certain furan-based derivatives have been shown to induce apoptosis and disrupt the cell cycle in breast cancer cells (MCF-7).[3] The ability to diversify the 4-position of the furan ring allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Kinase Inhibitors: The furan scaffold is explored in the design of novel kinase inhibitors, a major class of targeted cancer therapies.[1] The carboxamide group can act as a crucial hydrogen bond donor/acceptor, while the substituent introduced at the 4-position can be tailored to fit into specific hydrophobic pockets of the kinase active site.

  • Agrochemicals: The building block has been used in the development of novel fungicides, demonstrating its utility beyond pharmaceuticals.[1]

Conclusion

This compound is a powerful and versatile building block that provides a reliable entry point into a diverse chemical space of high-value compounds. Its true strength lies in its predictable reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings. The protocols and insights provided in this guide are intended to equip researchers in drug discovery, medicinal chemistry, and materials science with the practical knowledge to effectively utilize this reagent. By enabling the modular and efficient synthesis of complex furan derivatives, this compound will continue to be a key component in the development of next-generation therapeutics and functional materials.

References

  • MySkinRecipes. (n.d.). This compound.
  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals (Basel), 15(7), 841.
  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... MDPI.
  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... PubMed.
  • Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2586.
  • Sancineto, L., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(2), M1221.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Sharma, A., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • The Organic Chemistry Tutor. (2018). The Suzuki reaction. YouTube.
  • Lee, H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2533-2538.
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate.

Sources

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 4-Bromofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furan-2-carboxamide scaffold is a privileged motif in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional organic materials.[1][2] The strategic functionalization of this core allows for the systematic exploration of chemical space to optimize molecular properties. 4-Bromofuran-2-carboxamide serves as a versatile and robust building block for this purpose. Its bromine atom provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse carbon and nitrogen-based substituents.

This guide provides an in-depth exploration of key palladium-catalyzed reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the underlying principles and rationale behind experimental design. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Pillar 1: The Mechanistic Framework of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a common catalytic cycle, typically involving a palladium(0) active species.[3][4] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

  • Oxidative Addition: The cycle commences with the insertion of the low-valent Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a high-valent Pd(II) intermediate.[3][5] The efficiency of this step is crucial and is influenced by the electron density of the aryl halide and the nature of the palladium catalyst's ligands.

  • Transmetalation (for Suzuki, Sonogashira, etc.): The second coupling partner, typically an organometallic reagent (e.g., organoboron, organocopper), exchanges its organic group with the halide on the Pd(II) center.[5][6] This step regenerates a halide salt as a byproduct.

  • Reductive Elimination: The two organic fragments bound to the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

While powerful, reactions involving furan derivatives require careful consideration. The furan ring can be sensitive to harsh acidic or oxidative conditions, which are generally avoided in modern palladium-catalyzed protocols.[7][8]

G Generalized Pd(0) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂(Br)) Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex (Ar-Pd(II)L₂(R')) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Product (Ar-R') Trans->Product ArBr This compound (Ar-Br) ArBr->OxAdd R_M Coupling Partner (R'-M) R_M->Trans G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂(Ar') OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArBr Furan-Br ArBr->OxAdd Boronic Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ Boronic->Boronate Activation Boronate->Trans G Sonogashira Catalytic Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂(C≡CR') OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡CR' Trans->Product ArBr Furan-Br ArBr->OxAdd CuBr Cu(I)Br Alkyne H-C≡CR' + Base CuAcetylide Cu(I)-C≡CR' CuAcetylide->OxAdd Alkyne->CuAcetylide Deprotonation G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (L=Bulky Ligand) OxAdd Ar-Pd(II)L(Br) Pd0->OxAdd Oxidative Addition AmideComplex Ar-Pd(II)L(NR'R'') OxAdd->AmideComplex Amide Formation AmideComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmideComplex->Product ArBr Furan-Br ArBr->OxAdd Amine HNR'R'' + Base Amine->AmideComplex

Sources

Application Note: Mastering Inert Atmosphere Reactions for Furan Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Robust Synthesis in Research and Drug Development

Introduction: The Challenge and Opportunity of Furan Chemistry

Furan and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties make them versatile building blocks for complex molecular architectures. However, the very electron-rich nature that makes the furan ring a valuable synthon also renders it susceptible to degradation under common atmospheric conditions.[1] Many furan-based reactions are plagued by low yields, byproduct formation, and poor reproducibility when exposed to ambient air and moisture. This is particularly true for powerful synthetic transformations like metallation and transition-metal-catalyzed cross-coupling, which are cornerstones of modern drug discovery.

This guide provides a comprehensive overview of the principles and techniques required to successfully conduct reactions with furan compounds under an inert atmosphere. Moving beyond a simple list of steps, we will delve into the causality behind these experimental choices, offering field-proven insights to empower researchers to design robust, self-validating protocols.

Part 1: The Rationale—Why an Inert Atmosphere is Non-Negotiable

Understanding the inherent reactivity of the furan ring is the first step toward mastering its chemistry. The need for an inert atmosphere stems from two primary sensitivities: oxidation and hydrolysis.

Susceptibility to Oxidation

The furan ring is an electron-rich diene system that is highly reactive toward atmospheric oxidants, especially oxygen (O₂).[2] This reactivity can manifest in several ways:

  • Peroxide Formation: Like many ethers, furan can form explosive peroxides over time upon exposure to air and light.[3][4] This presents a significant safety hazard, especially during distillation or concentration.[4]

  • Ring-Opening and Degradation: The atmospheric oxidation of furans can be initiated by reactions with hydroxyl (OH) and nitrate (NO₃) radicals, leading to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds.[2][5][6] This degradation pathway consumes starting material and complicates purification.

  • Catalyst Deactivation: Many transition metal catalysts, particularly the palladium(0) species active in cross-coupling reactions, are readily oxidized and deactivated by oxygen, halting the catalytic cycle.[7]

Sensitivity to Moisture and Protic Species

Atmospheric moisture (H₂O) is a detrimental contaminant in many furan reactions:

  • Quenching of Organometallics: Reactions involving the deprotonation of the furan ring (lithiation) employ highly basic organometallic reagents like n-butyllithium (n-BuLi).[8][9] These reagents react instantly and violently with water, destroying the reagent and preventing the desired reaction.[10][11]

  • Hydrolysis of Catalysts and Reagents: Many Lewis acids used to promote reactions such as Diels-Alder cycloadditions are sensitive to moisture.[12] Similarly, sensitive intermediates can be hydrolyzed, leading to undesired byproducts.

Part 2: The Arsenal—Core Techniques for an Air-Free Environment

Manipulating air-sensitive compounds requires specialized equipment and techniques. The two most common systems in synthetic chemistry are the Schlenk line and the glovebox.[13]

The Schlenk Line

A Schlenk line is a glass manifold with two parallel lines: one connected to a vacuum pump and the other to a source of purified inert gas (typically Argon or Nitrogen).[14] This setup allows for the removal of air from glassware and the maintenance of a positive pressure of inert gas to protect the reaction.[11]

Key Operations:

  • Evacuate-Refill Cycle: This is the foundational Schlenk line technique.[14] A reaction vessel is connected to the line, evacuated under vacuum to remove the bulk of the atmosphere, and then backfilled with inert gas. This cycle is repeated at least three times to ensure the residual atmospheric content is negligible.[13]

  • Cannula Transfer: Air-sensitive liquids and solutions are transferred between sealed vessels using a double-tipped needle called a cannula. A pressure differential, created by a slight positive pressure of inert gas in the source flask, drives the liquid transfer.[13]

  • Positive Pressure Workflow: Reactions are conducted under a constant, slight positive pressure of inert gas, often visualized by a gas bubbler. This ensures that any potential leaks result in inert gas flowing out, rather than air seeping in.[15]

G cluster_0 Schlenk Line Manifold Inert Gas Line Inert Gas Line Gas Bubbler Gas Bubbler Inert Gas Line->Gas Bubbler Positive Pressure Reaction Flask Reaction Flask Inert Gas Line->Reaction Flask Backfill Vacuum Line Vacuum Line Vacuum Line->Reaction Flask Evacuate Inert Gas Source Inert Gas Source Inert Gas Source->Inert Gas Line Vacuum Pump Vacuum Pump Vacuum Pump->Vacuum Line

Caption: Basic setup of a Schlenk line for inert atmosphere reactions.

The Glovebox

A glovebox is a hermetically sealed enclosure that is continuously purged with a purified inert gas, maintaining oxygen and moisture levels at parts-per-million (ppm) concentrations.[16][17] All manipulations are performed through heavy-duty gloves built into the walls of the box.

Advantages:

  • Superior Atmosphere: Provides a more rigorously inert environment than a Schlenk line, crucial for highly sensitive materials.[16][18]

  • Ease of Manipulation: Ideal for handling solids (weighing, additions) and performing complex, multi-step procedures that would be cumbersome on a Schlenk line.[19]

FeatureSchlenk LineGlovebox
Atmosphere Quality Good (typically 10-100 ppm O₂)Excellent (<1 ppm O₂/H₂O)
Primary Use Case Solution-phase reactions, distillations, filtrations.Handling solids, complex manipulations, long-term storage.[17]
Cost & Maintenance Lower initial cost, requires regular user attention.Higher initial cost, requires automated purifier maintenance.
Throughput Can run multiple reactions simultaneously.Limited by internal space and antechamber cycles.
Choosing Your Inert Gas: Nitrogen vs. Argon
GasKey Properties & Use Cases
**Nitrogen (N₂) **Less expensive and widely available. Suitable for the vast majority of reactions, including most Pd-catalyzed couplings and standard organometallic chemistry.[15]
Argon (Ar) More expensive but denser than air and more inert. Preferred for highly sensitive reactions, particularly those involving lithium metal or other reactive main group metals that can form nitrides with N₂ at elevated temperatures. Its density provides a better "blanket" over the reaction.[15]

Part 3: Field-Proven Protocols for Furan Chemistry

Success in air-sensitive chemistry hinges on meticulous preparation.

Essential Preparations
  • Glassware: All glassware must be rigorously dried to remove adsorbed water. This is achieved by oven-drying at >120 °C overnight or by flame-drying the assembled apparatus under high vacuum immediately before use.[13]

  • Solvents: Anhydrous, deoxygenated solvents are critical. While commercial anhydrous solvents are available, they should be freshly purified for highly sensitive reactions. Tetrahydrofuran (THF), a common solvent for furan chemistry, is often dried by distillation from sodium/benzophenone, which provides a deep blue indicator when the solvent is anhydrous.[20][21] Solvents must also be degassed to remove dissolved oxygen, typically via three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.[11]

Protocol 1: Regioselective Lithiation of Furan and Electrophilic Quench

This protocol demonstrates the C-2 lithiation of furan, a key transformation for introducing substituents at the most reactive position.[8] The extreme sensitivity of n-BuLi necessitates strict adherence to inert atmosphere techniques.[9][22]

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup A Assemble & Flame-Dry Schlenk Flask B Evacuate-Refill (3x) A->B C Add Anhydrous THF (Cannula Transfer) B->C D Cool to -78 °C C->D E Add Furan (Syringe) D->E F Add n-BuLi (Syringe) Dropwise E->F G Stir 30 min @ -78 °C F->G H Add Electrophile (Syringe) G->H I Warm to RT & Stir H->I J Quench Reaction (e.g., sat. NH4Cl) I->J K Extract & Purify J->K

Caption: Workflow for the lithiation and electrophilic quench of furan.

Methodology:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet adapter connected to a Schlenk line.

  • Inerting: Evacuate the flask while gently warming with a heat gun, then backfill with Argon. Repeat this cycle three times.[14] Leave the flask under a positive pressure of Argon.

  • Solvent Addition: Transfer anhydrous, degassed THF (e.g., 0.2 M concentration) into the flask via cannula.

  • Cooling: Immerse the flask in a dry ice/acetone bath to cool the contents to -78 °C.

  • Reagent Addition:

    • Add furan (1.0 eq.) via syringe.

    • Using a new, dry syringe, slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise over 10 minutes, keeping the needle tip below the surface of the solvent. A color change to pale yellow is often observed.

  • Lithiation: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., 1-bromopentane, 1.1 eq.) dropwise via syringe.[23]

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Proceed with standard aqueous workup and purification.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling of 2-Bromofuran

This protocol describes a typical Suzuki coupling, a powerful C-C bond-forming reaction. The integrity of the Pd(0) catalyst is paramount and requires the exclusion of oxygen.[7][24]

G cluster_setup Setup (Glovebox or Schlenk) cluster_reaction Reaction cluster_workup Workup A Charge Schlenk Tube with Solids: Pd Catalyst, Ligand, Base B Seal, Remove from Glovebox (or Inert on Schlenk Line) A->B C Add 2-Bromofuran & Boronic Acid B->C D Add Degassed Solvent/H₂O (Syringe) C->D E Heat Reaction (e.g., 80 °C) D->E F Monitor by TLC/GC-MS E->F G Cool to RT F->G H Aqueous Workup G->H I Purify (Chromatography) H->I

Caption: Workflow for a Suzuki cross-coupling reaction of a furan derivative.

Methodology:

  • Setup: In a glovebox, charge a Schlenk tube or vial with a magnetic stir bar, the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), a base (e.g., K₂CO₃, 2.0 eq.), and the arylboronic acid (1.1 eq.). Seal the vessel.

    • Alternative (No Glovebox): Add the solids to an oven-dried flask, then perform 3 evacuate-refill cycles on the Schlenk line.

  • Reagent Addition: Under a positive flow of Argon, add 2-bromofuran (1.0 eq.).

  • Solvent Addition: Add degassed solvent (e.g., a 3:1 mixture of Dioxane:Water) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: To check for completion, cool the reaction, briefly remove it from the inert atmosphere, and take a small aliquot for TLC or GC-MS analysis. If the reaction is not complete, re-establish the inert atmosphere before reheating.

  • Workup: After cooling to room temperature, dilute the reaction with water and ethyl acetate. Proceed with standard aqueous extraction, drying of the organic layer, and purification by column chromatography.

Part 4: Safety, Storage, and Troubleshooting

Safety is paramount when working with furan and air-sensitive reagents.

  • Furan Handling: Furan is highly flammable, volatile, and a suspected carcinogen.[3][25][26] Always handle furan and its volatile derivatives in a certified chemical fume hood. [25] Wear appropriate personal protective equipment (PPE), including nitrile gloves (double gloving is recommended), safety goggles, and a flame-retardant lab coat.[25]

  • Peroxide Prevention: Furan is a peroxide former.[3][4] Date containers upon receipt and opening. Store in a cool, dark place, preferably refrigerated and under an inert gas atmosphere.[3][26] If solids are observed or if the container is old, test for peroxides before use. Never distill to dryness. [4]

  • Pyrophoric Reagents: Reagents like n-BuLi are pyrophoric and will ignite on contact with air. Master air-free syringe and cannula transfer techniques before handling them. Always have an appropriate quenching agent and fire extinguisher nearby.

ProblemPotential CauseSolution
Reaction fails to initiate or gives low yield. Inactive catalyst or reagent.Ensure solvents and reagents are rigorously anhydrous and deoxygenated. Use fresh, properly stored n-BuLi. Check for leaks in the Schlenk line (grease joints properly).
Complex mixture of byproducts. Oxygen or moisture contamination.Improve inert atmosphere technique. Perform additional evacuate-refill cycles. Use a glovebox for solid transfers. Ensure the inert gas supply is pure.
Inconsistent results between runs. Variable atmospheric contamination.Standardize the inerting procedure. Ensure all glassware is dried identically each time. Use a consistent quality of solvents and reagents.

Conclusion

The successful synthesis of complex molecules based on the furan scaffold is critically dependent on the rigorous exclusion of air and moisture. By understanding the inherent sensitivities of the furan ring and mastering the core techniques of the Schlenk line and glovebox, researchers can overcome common challenges of reproducibility and yield. The protocols and principles outlined in this guide provide a robust framework for developing reliable and safe synthetic procedures, enabling the full potential of furan chemistry to be realized in drug discovery and materials science.

References

  • Wikipedia contributors. (2023). Air-free technique. Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Air-free_technique
  • Gavette, J. V., & Waterman, R. (2023). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.2c00808
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  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Furan, 2-butyl-5-iodo-. URL: https://www.benchchem.com/product/bchm310931/safety
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  • ResearchGate. (n.d.). The Atmospheric Oxidation of Furan and Methyl Substituted Furans Initiated by Hydroxyl Radicals. URL: https://www.researchgate.
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  • National Center for Biotechnology Information. (n.d.). Furan. PubChem Compound Summary for CID 8029. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Furan
  • IONiC/VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line. URL: https://www.ionicviper.org/class-activity/handling-air-sensitive-reagents-and-working-schlenk-line-covid19docx
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Furan-d4. URL: https://www.chemos.de/import/sdb/msds_pdf/sdb_14565_en.pdf
  • ChemicalBook. (n.d.). Furan - Safety Data Sheet. URL: https://www.chemicalbook.com/ProductMSDSDetailCB7852879_EN.htm
  • Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. URL: https://mic.lic.leidenuniv.nl/wp-content/uploads/2019/04/handling_air_sensitive_compounds.pdf
  • BenchChem. (2025). Application Notes and Protocols for Diels-Alder Reactions of Furan Derivatives. URL: https://www.benchchem.
  • ResearchGate. (2023). How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required?URL: https://www.researchgate.net/post/How_can_we_perform_organic_synthesis_in_a_efficient_way_in_glove_box_when_many_synthesis_steps_are_required
  • Etelux. (2020). Organic Synthesis and Research and Development Special Glove Box. URL: https://www.etelux.com/product/organic-synthesis-and-research-and-development-special-glove-box/
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Furan, stabilized. URL: https://www.coleparmer.com/msds/98/ACR11993_msds.pdf
  • University of Liverpool. (n.d.). Heterocyclic Chemistry. URL: https://www.liverpool.ac.uk/media/livacuk/chemistry/research/hons-project/Heterocyclic,Chemistry.pdf
  • Achieve Chem. (2025). Application of glove box in chemical experiment. URL: https://www.achievechem.com/news/application-of-glove-box-in-chemical-experi-87365215.html
  • Atmospheric Chemistry and Physics. (2022). NO3 chemistry of wildfire emissions: a kinetic study of the gas-phase reactions of furans with the NO3 radical. URL: https://acp.copernicus.org/articles/22/1539/2022/
  • Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. URL: https://www.kintek-solution.
  • MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. URL: https://www.mdpi.com/1420-3049/27/21/7268
  • Ossila. (n.d.). Applications of a Glove Box. URL: https://www.ossila.
  • LookChem. (n.d.). Purification of Tetrahydrofuran. URL: https://www.lookchem.
  • YouTube. (2022). Inert Atmosphere, with no O2. URL: https://www.youtube.
  • Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. URL: https://www.kintek-solution.
  • BenchChem. (2025). Application Notes and Protocols for Inert Atmosphere Techniques in Chromous Acetate Chemistry. URL: https://www.benchchem.
  • YouTube. (2017). Performing a Reaction Under an Inert Atmosphere. URL: https://www.youtube.
  • Jacomex. (n.d.). Customized Glove Box for Chemistry Applications. URL: https://www.jacomex.
  • Journal of the Chemical Society, Chemical Communications. (n.d.). Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans. URL: https://pubs.rsc.org/en/content/articlelanding/1990/c3/c39900001089
  • BenchChem. (2025). Application Notes and Protocols: Regioselective Lithiation and Electrophilic Quench of 3-Bromo-2-iodofuran. URL: https://www.benchchem.
  • Reddit. (2021). Optimization of n-BuLi alkylation of furan. URL: https://www.reddit.
  • Organic Syntheses. (n.d.). Furan. URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0274
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. URL: https://www.mdpi.com/1420-3049/24/18/3382
  • University of Regensburg. (n.d.). Handling and analyzing reactive compounds under inert atmosphere (or LABFUN). URL: https://www.uni-regensburg.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan. URL: https://www.benchchem.
  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. URL: https://patents.google.
  • National Institutes of Health. (n.d.). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004143/
  • ResearchGate. (2014). How can I dry Furan?URL: https://www.
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  • ResearchGate. (2025). Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics. URL: https://www.researchgate.net/publication/259250269_Diels-Alder_Reactions_of_Furans_with_Itaconic_Anhydride_Overcoming_Unfavorable_Thermodynamics
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4504128/
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Sources

Comprehensive Analytical Characterization of 4-Bromofuran-2-carboxamide: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromofuran-2-carboxamide is a heterocyclic compound of increasing interest as a versatile building block in medicinal chemistry and materials science. Its precise chemical structure, purity, and stability are critical parameters that dictate its utility and performance in downstream applications. This guide provides a detailed framework of analytical techniques and robust protocols for the comprehensive characterization of this compound. We present methodologies grounded in established pharmacopeial standards and regulatory guidelines, focusing not only on the procedural steps but also on the scientific rationale behind the selection of each technique. This document is intended to equip researchers, quality control analysts, and drug development professionals with the necessary tools to ensure the identity, purity, and quality of this important chemical entity.

Introduction: The Need for Rigorous Characterization

The furan-2-carboxamide scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The introduction of a bromine atom at the 4-position offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, making this compound a key intermediate.[1] However, the quality of this starting material is paramount. Impurities, isomers, or degradation products can lead to failed syntheses, compromised biological data, and significant delays in development timelines.

Therefore, a multi-faceted analytical strategy is essential to establish a complete quality profile of the compound. This involves not only confirming the chemical structure but also quantifying its purity, identifying potential impurities, and understanding its physicochemical properties. The protocols herein are designed to be self-validating, incorporating system suitability checks and referencing authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]

Physicochemical Properties

A foundational understanding of the molecule's properties informs the selection and optimization of analytical methods.

PropertyValue / DescriptionRationale & Impact on Analysis
Chemical Formula C₅H₄BrNO₂Used for exact mass determination in Mass Spectrometry.
Molecular Weight 189.99 g/mol Confirms identity and is used in quantitative calculations.[6]
Appearance Off-white to yellow solidVisual inspection is a primary, albeit non-specific, quality check.
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate)Crucial for preparing samples for NMR and HPLC analysis.
Melting Point Not widely reported; precursor 4-Bromo-2-furoic acid melts at 230-232 °C.[7]A sharp melting point is an indicator of purity.
UV Chromophore Furan ring and carboxamide groupEnables sensitive detection using UV-Vis spectroscopy in HPLC.

Chromatographic Techniques for Purity and Assay

Chromatography is the cornerstone for assessing the purity of pharmaceutical ingredients and quantifying the active substance.[8] For a molecule like this compound, both liquid and gas chromatography offer complementary insights.

Workflow for Analytical Characterization

The following diagram illustrates a logical workflow for the complete characterization of a new batch of this compound.

G cluster_0 Initial Characterization cluster_1 Quantitative & Purity Analysis A Sample Receipt & Visual Inspection B FTIR Spectroscopy (Functional Group ID) A->B C NMR Spectroscopy (¹H, ¹³C - Structural ID) B->C D Mass Spectrometry (Molecular Weight & Isotopic Pattern) C->D E HPLC-UV Method Development (Purity & Assay) D->E Structure Confirmed F Method Validation (ICH Q2(R2)) E->F H Certificate of Analysis (CoA) Generation F->H Method Validated G GC-MS Analysis (Residual Solvents & Volatile Impurities) G->H

Caption: A comprehensive workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle & Rationale: Reversed-phase HPLC with UV detection is the premier method for determining the purity and assay of this compound. The molecule's moderate polarity makes it ideal for retention on a C18 stationary phase, while its conjugated furan system provides strong UV absorbance for sensitive detection. This method separates the main compound from non-volatile impurities and degradation products. Adherence to USP General Chapter <621> on Chromatography ensures procedural consistency.[2][9][10][11]

Protocol 1: HPLC Purity and Assay Determination

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse XBD-C8).[12]

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Mobile Phase A 0.1% Formic Acid in WaterProvides proton source for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 10% B to 90% B over 15 minEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Injection Vol. 10 µLA small volume minimizes peak distortion.
Detection 254 nmCommon wavelength for aromatic compounds; verify optimal λmax with DAD.
  • Sample Preparation:

    • Standard: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This yields a concentration of 100 µg/mL.

    • Sample: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same diluent.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.[3]

      • Tailing Factor (T): 0.8 - 1.5.

      • Theoretical Plates (N): ≥ 2000.

    • Causality: The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the results obtained.[8][9]

  • Data Analysis:

    • Purity: For the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks detected.

    • Assay (vs. Standard): Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Method Validation Framework: Any analytical method used for quality control in drug development must be validated to prove it is fit for its intended purpose, as outlined in ICH Q2(R2).[4][5][13][14][15]

G A HPLC Method (Protocol 1) B Specificity (Peak Purity, Forced Degradation) A->B C Linearity & Range (5 concentration levels) A->C D Accuracy (% Recovery of spiked samples) A->D E Precision (Repeatability & Intermediate) A->E F Detection Limit (LOD) & Quantitation Limit (LOQ) A->F G Robustness (Vary Flow, Temp, pH) A->G H Validated Method B->H C->H D->H E->H F->H G->H

Caption: Key parameters for the validation of the HPLC analytical method according to ICH Q2(R2).

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile organic compounds (VOCs). For this compound, this is primarily used to detect residual solvents from the synthesis or volatile impurities that would not be observed by HPLC. The mass spectrometer provides high confidence in peak identification. Given its halogenated nature, GC-MS is particularly effective.[16][17][18][19]

Protocol 2: GC-MS for Residual Solvent Analysis

  • Instrumentation:

    • GC system with a headspace autosampler and a Mass Spectrometer detector.

    • Column: DB-1-MS (or similar non-polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.[18]

  • GC-MS Conditions:

    • Injector Temp: 250 °C

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Scan Range: 35 - 400 amu.

  • Sample Preparation (Headspace):

    • Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO).

    • Seal the vial and incubate at 80 °C for 15 minutes before injection.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify against a standard containing known amounts of expected solvents.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fingerprint-level information about the molecule's structure, confirming the identity and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in solution.[20] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, NMR confirms the substitution pattern on the furan ring and the presence of the carboxamide group.[21][22][23]

Protocol 3: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[20] DMSO-d₆ is often preferred as it can solubilize the compound well and the amide N-H protons are less likely to exchange.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected Spectral Features:

NucleusExpected Chemical Shift (δ, ppm)Multiplicity / Comments
¹H NMR ~7.5 - 8.5Singlet (H5 on furan ring).
~7.0 - 7.5Singlet (H3 on furan ring).
~7.0 - 8.0Two broad singlets (NH₂ protons), exchangeable with D₂O.
¹³C NMR ~158 - 162C=O of the carboxamide.
~145 - 150C2 of the furan ring (attached to C=O).
~120 - 125C5 of the furan ring.
~115 - 120C3 of the furan ring.
~105 - 110C4 of the furan ring (attached to Br).

Note: Predicted shifts are based on general furan and amide chemistry; actual values must be confirmed experimentally.[24][25]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[26] It serves as an excellent identity check, providing a unique "fingerprint" for the compound. For this compound, key vibrations for the amide and the substituted furan ring are expected.[27][28][29]

Protocol 4: FTIR Analysis

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100 N-H stretch (asymmetric & symmetric)Primary Amide (-NH₂)
~1680 - 1650 C=O stretch (Amide I band)Carboxamide
~1600 N-H bend (Amide II band)Primary Amide
~1550, ~1470 C=C stretchFuran Ring
~1100 C-O-C stretchFuran Ring
~600 - 500 C-Br stretchBromo-substituent
Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule. A key diagnostic feature for this compound is the isotopic signature of bromine. Natural bromine exists as two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Protocol 5: Direct Infusion MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion at m/z ~190.95 and the [M+2+H]⁺ ion at m/z ~192.95.

    • Verify that the measured mass is within 5 ppm of the theoretical exact mass.

    • Analyze the fragmentation pattern to further confirm the structure.

Conclusion

The analytical characterization of this compound requires a thoughtful, multi-technique approach. No single method can provide a complete picture of the molecule's identity and quality. The combination of chromatographic separation for purity and assay, with a suite of spectroscopic techniques for structural confirmation, provides a robust and reliable characterization package. The protocols and frameworks described in this application note are grounded in fundamental scientific principles and aligned with global regulatory expectations,[15][30][31][32] ensuring that researchers and developers can use this compound with the highest degree of confidence.

References

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The Lynchpin Intermediate: 4-Bromofuran-2-carboxamide in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Furan Scaffold

In the landscape of medicinal chemistry, the furan ring system is a privileged scaffold, serving as a cornerstone in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties, planarity, and ability to engage in hydrogen bonding make it an invaluable component in designing molecules with high receptor affinity and optimized pharmacokinetic profiles.[3] When functionalized to 4-bromofuran-2-carboxamide, this simple heterocycle is transformed into a powerful and versatile intermediate, poised for elaboration into complex pharmaceutical candidates.

This guide provides a detailed exploration of this compound as a pivotal building block in drug discovery. We will delineate a robust synthetic protocol for its preparation and demonstrate its utility in constructing advanced molecular architectures through palladium-catalyzed cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal reasoning behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Part 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a commercially available precursor, 2-furoic acid. The strategy involves the selective bromination of the furan ring, followed by the conversion of the carboxylic acid to the primary amide.

Protocol 1: Synthesis of 4-Bromofuran-2-carboxylic acid

The critical step in this synthesis is the regioselective bromination at the C4 position. While the C5 position of the furan ring is typically more reactive towards electrophilic substitution, specific conditions can favor bromination at C4. This protocol is adapted from methodologies developed for the selective bromination of furan derivatives.[4]

Materials:

  • 2-Furoic acid

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Sodium acetate (NaOAc)

  • Palladium(II) chloride (PdCl₂)

  • Xantphos

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation & Initial Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-furoic acid (1 eq), sodium acetate (3 eq), palladium(II) chloride (0.05 eq), and Xantphos (0.05 eq).

  • Solvent Addition: Add glacial acetic acid and a small amount of water to the flask. Stir the mixture to achieve a homogenous suspension.

  • Bromination: Carefully add bromine (2 eq) dropwise to the reaction mixture at room temperature. The bromine is the electrophilic source for the halogenation of the furan ring. The palladium catalyst and ligand system can influence the regioselectivity of this addition.

  • Reaction Execution: Heat the mixture to 90°C and stir for 10-12 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of cold deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. The solvent is then removed under reduced pressure to yield the crude 4-bromofuran-2-carboxylic acid, which can be purified further by recrystallization.

Protocol 2: Amidation to this compound

With the brominated carboxylic acid in hand, the next step is the formation of the primary amide. This is efficiently achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by treatment with an ammonia source.

Materials:

  • 4-Bromofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH, concentrated solution)

  • Ice bath

Procedure:

  • Acyl Chloride Formation: Dissolve the 4-bromofuran-2-carboxylic acid (1 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0°C. Thionyl chloride is a standard reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the conversion of the carboxylic acid to the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp acyl chloride C=O stretch).

  • Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. It is crucial to ensure all thionyl chloride is removed as it would violently react in the next step.

  • Amidation: Re-dissolve the crude 4-bromofuran-2-carbonyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath. Add concentrated ammonium hydroxide (3 eq) dropwise with vigorous stirring. The amide forms via nucleophilic acyl substitution.

  • Work-up and Purification: After stirring for 1 hour at room temperature, quench the reaction with water. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by column chromatography on silica gel.

SynthesisWorkflow Start 2-Furoic Acid Step1 Step 1: Regioselective Bromination Reagents: Br₂, PdCl₂, Xantphos, NaOAc Solvent: Acetic Acid Start->Step1 Intermediate 4-Bromofuran-2-carboxylic acid Step1->Intermediate Step2 Step 2: Acyl Chloride Formation Reagent: Thionyl Chloride (SOCl₂) Solvent: Anhydrous DCM Intermediate->Step2 Intermediate2 4-Bromofuran-2-carbonyl chloride Step2->Intermediate2 Step3 Step 3: Amidation Reagent: Ammonium Hydroxide (NH₄OH) Solvent: Anhydrous DCM Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic pathway for this compound.

Part 2: Application as an Intermediate via Suzuki-Miyaura Cross-Coupling

The true synthetic power of this compound lies in the reactivity of its C-Br bond. This site serves as a versatile handle for constructing carbon-carbon bonds, a cornerstone of modern drug synthesis.[5] The Suzuki-Miyaura cross-coupling reaction is an exemplary and widely used method for this purpose, allowing for the introduction of a vast array of aryl and heteroaryl groups.[6] This modularity is critical in drug discovery for generating libraries of compounds to probe structure-activity relationships (SAR).

Derivatives of furan- and benzofuran-2-carboxamide have shown a wide spectrum of biological activities, including potential as antibiofilm agents, immunomodulators, and treatments for colon cancer.[7][8][9] The ability to diversify the C4-position via Suzuki coupling allows for the fine-tuning of these biological activities.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C4-Arylation

This protocol details a general procedure for the palladium-catalyzed coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1 eq), the desired arylboronic acid (1.1 eq), potassium phosphate (2 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is a critical step as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100°C and stir for 8-16 hours. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a 4-aryl-furan-2-carboxamide, is then purified by silica gel column chromatography.

Causality and Experimental Rationale:

  • The Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) catalyst. The catalytic cycle involves oxidative addition of the palladium into the C-Br bond of the furan, followed by transmetalation with the boronic acid, and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

  • The Base: The base (K₃PO₄ or K₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[6]

  • The Solvent System: The mixed solvent system (dioxane/water) is used to dissolve both the organic-soluble reactants and the inorganic base.[10] Degassing the solvents is crucial to remove dissolved oxygen.

SuzukiCoupling cluster_reactants Reactants Start This compound Reaction Suzuki-Miyaura Coupling Catalyst: Pd(PPh₃)₄ Base: K₃PO₄ Solvent: Dioxane/H₂O Heat (90°C) Start->Reaction BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Reaction Product 4-Aryl-furan-2-carboxamide (Pharmaceutical Precursor) Reaction->Product

Sources

Introduction: Unlocking the Potential of a Versatile Furan Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 4-Bromofuran-2-carboxamide

The furan ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals. This compound emerges as a particularly valuable synthetic intermediate, offering three distinct points for chemical modification: the bromine-bearing C4 position, the activated C5 position, and the C2 carboxamide moiety. The bromine atom, in particular, serves as a versatile handle for a wide array of modern cross-coupling reactions, enabling the strategic construction of complex molecular architectures.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the key functionalization strategies of the furan ring in this compound. We move beyond simple procedural lists to explain the underlying principles and rationale for experimental design, ensuring both technical accuracy and practical applicability.

Core Functionalization Strategies: A Workflow Overview

The functionalization of this compound can be approached through several high-yield and selective pathways. The choice of method depends on the desired final structure and the compatibility of other functional groups. The primary routes involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, direct functionalization via organometallic intermediates, and cycloaddition reactions that leverage the diene character of the furan ring.

G cluster_metal Organometallic Intermediates start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) start->suzuki Pd Cat. Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Cat. Base heck Heck Reaction (Alkenes) start->heck Pd Cat. Base buchwald Buchwald-Hartwig (Amines) start->buchwald Pd Cat. Base lithiation Metal-Halogen Exchange (e.g., n-BuLi) start->lithiation Low Temp diels Diels-Alder Reaction (Dienophiles) start->diels Heat or Lewis Acid end_prod Functionalized Furan Derivatives suzuki->end_prod sonogashira->end_prod heck->end_prod buchwald->end_prod electrophile Electrophilic Quench (R-X, Aldehydes, etc.) lithiation->electrophile Trapping electrophile->end_prod diels->end_prod

Caption: Key functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope.[1] For this compound, the C4-Br bond is an ideal electrophilic partner for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation/Vinylation)

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most versatile method for forming C(sp²)-C(sp²) bonds.[2][3][4] It offers mild reaction conditions, and the boronic acid reagents are generally stable and environmentally benign.[4]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the C-Br bond to a Pd(0) species, (2) Base-assisted transmetalation of the organic group from boron to palladium, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the organoboron species to facilitate transmetalation.[5]

G cluster_trans Transmetalation pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-Br pd0->pd2 Oxidative Addition pd2_b [R¹-Pd(II)L₂-OR²]⁺ pd2->pd2_b Ligand Exchange pd2_c R¹-Pd(II)L₂-R³ pd2_b->pd2_c R³-B(OH)₃⁻ pd2_c->pd0 Reductive Elimination product R¹-R³ (Product) start R¹-Br (4-Bromofuran...) boronic R³-B(OH)₂ boronic_activated R³-B(OH)₃⁻ boronic->boronic_activated + Base base Base (e.g., OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Arylation of this compound

ParameterRecommended ConditionRationale / Notes
Furan Substrate This compound (1.0 equiv)Starting material.
Boron Reagent Aryl/Vinylboronic Acid (1.2-1.5 equiv)A slight excess ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ.
Ligand (if needed) SPhos, XPhos (4-10 mol%)Required for Pd(OAc)₂ to stabilize the catalyst and promote the reaction. Not needed for Pd(PPh₃)₄.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)Aqueous solution of an inorganic base is standard. Cesium carbonate is stronger and can improve yields for challenging substrates.[4]
Solvent System Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)A biphasic system is common. Dioxane is often used for its higher boiling point.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the solvent system (e.g., Toluene/H₂O, 0.2 M concentration relative to the furan).

  • Degas the resulting mixture by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylfuran-2-carboxamide.

Sonogashira Coupling for C-C Bond Formation (Alkynylation)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is exceptionally valuable for synthesizing conjugated enyne systems and as a precursor for more complex heterocyclic structures.[7] It uniquely employs a dual catalytic system of palladium and a copper(I) salt.[8]

Mechanistic Rationale: The palladium cycle is similar to the Suzuki reaction. The crucial difference lies in the role of copper(I), which reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation to the palladium(II) complex, which is much more efficient than the direct reaction of the alkyne with the palladium center.[7]

Protocol 2: Sonogashira Coupling with this compound

ParameterRecommended ConditionRationale / Notes
Furan Substrate This compound (1.0 equiv)Electrophilic partner.
Alkyne Terminal Alkyne (1.2-1.5 equiv)Nucleophilic partner.
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and robust palladium(II) precatalyst.
Cu Co-catalyst CuI (1-10 mol%)Essential for the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Acts as both the base and often as the solvent. It neutralizes the HBr formed.
Solvent Toluene or THF (if needed)Can be used as a co-solvent, especially for solid starting materials.
Temperature Room Temperature to 60 °COften proceeds efficiently at mild temperatures.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative homocoupling (Glaser coupling) of the alkyne.

Step-by-Step Procedure:

  • Add this compound (1.0 equiv) to a dry Schlenk flask.

  • Evacuate and backfill with argon three times.

  • Add Toluene, Et₃N (3.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Stir the mixture at room temperature or heat to 50 °C for 2-8 hours.

  • Monitor the reaction by TLC. A common side product is the homocoupled diyne, which can be visualized.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 4-alkynylfuran-2-carboxamide.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[9][10] This reaction has largely replaced harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[9]

Mechanistic Rationale: The catalytic cycle is analogous to C-C coupling reactions but involves an amine as the nucleophile.[11] After oxidative addition of the aryl halide to Pd(0), the amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination then forges the C-N bond.[10] The choice of ligand is critical and often requires bulky, electron-rich phosphines to facilitate the reductive elimination step.[12]

Protocol 3: Buchwald-Hartwig Amination of this compound

ParameterRecommended ConditionRationale / Notes
Furan Substrate This compound (1.0 equiv)Electrophile.
Amine Primary or Secondary Amine (1.2-1.5 equiv)Nucleophile.
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common sources of palladium.
Ligand XPhos, RuPhos, or BINAP (2-8 mol%)Bulky, electron-rich phosphine ligands are essential for high yields.[13]
Base NaOt-Bu or K₃PO₄ (1.5-2.5 equiv)A strong, non-nucleophilic base is required to form the palladium-amido complex. NaOt-Bu is very common.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required.
Temperature 80-110 °CThermal energy is needed to drive the reaction.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.

Step-by-Step Procedure:

  • In a glovebox or under a strong flow of argon, add the base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk flask.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture to 100 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the 4-aminofuran-2-carboxamide derivative.

Functionalization via Metal-Halogen Exchange

An alternative and powerful strategy for functionalizing the C4 position is through a metal-halogen exchange reaction.[14] This method generates a potent furan-based organometallic nucleophile, which can then be trapped with a wide variety of electrophiles. Lithium-halogen exchange is the most common variant.[15][16]

Mechanistic Rationale: The reaction involves treating the aryl bromide with an alkyllithium reagent (typically n-BuLi or t-BuLi) at very low temperatures (-78 °C).[17] The exchange is rapid and kinetically controlled, forming the more stable 4-furyllithium species and an alkyl halide byproduct.[15][18] The extremely low temperature is critical to prevent side reactions, such as the lithiated furan acting as a base or attacking the solvent (THF).[19] The resulting organolithium is then quenched with an electrophile.

G start This compound (R-Br) lithiated 4-Lithiofuran intermediate (R-Li) start->lithiated Metal-Halogen Exchange THF, -78 °C nBuLi n-Butyllithium (n-BuLi) product 4-Substituted Furan (R-E) lithiated->product Electrophilic Quench electrophile Electrophile (E⁺) e.g., DMF, CO₂, R'-X

Caption: Workflow for functionalization via metal-halogen exchange.

Protocol 4: Lithiation and Electrophilic Quench

ParameterRecommended ConditionRationale / Notes
Furan Substrate This compound (1.0 equiv)Starting material.
Exchange Reagent n-Butyllithium (1.1 equiv)A slight excess ensures complete exchange. t-BuLi can also be used.
Solvent Anhydrous Tetrahydrofuran (THF)Must be scrupulously dry to prevent quenching of the organolithium.
Temperature -78 °C (Dry ice/acetone bath)CRITICAL . Prevents decomposition and side reactions.[17]
Electrophile Aldehydes, Ketones, CO₂, DMF, Alkyl halidesThe choice of electrophile determines the final product (alcohol, acid, aldehyde, alkyl group, etc.).
Atmosphere Inert (Argon or Nitrogen)Essential to prevent quenching by O₂ or H₂O.

Step-by-Step Procedure:

  • Add this compound (1.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar and a temperature probe.

  • Evacuate and backfill with argon three times.

  • Dissolve the substrate in anhydrous THF (0.1-0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • Add a solution of the chosen electrophile (1.2 equiv) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1-2 hours.

  • Slowly warm the reaction to room temperature over 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Diels-Alder Cycloaddition

The furan ring can act as a diene in [4+2] Diels-Alder cycloadditions, providing rapid access to complex, three-dimensional oxabicyclic structures.[20] However, the aromaticity of furan makes it a less reactive diene compared to non-aromatic counterparts like cyclopentadiene.[21] The reaction is often reversible, and reaction conditions must be chosen carefully to favor the adduct.[22][23]

Reactivity Considerations: The reactivity of the furan ring in this compound is influenced by its substituents. The C2-carboxamide is an electron-withdrawing group, which generally decreases the reactivity of the furan as a diene.[21] Therefore, highly reactive, electron-deficient dienophiles (e.g., maleic anhydride, N-phenylmaleimide, dimethyl acetylenedicarboxylate) are required to achieve good conversion.

Protocol 5: General Procedure for Diels-Alder Reaction

ParameterRecommended ConditionRationale / Notes
Furan Diene This compound (1.0 equiv)The diene component.
Dienophile N-Phenylmaleimide, Maleic Anhydride (1.0-1.2 equiv)A highly electron-deficient dienophile is necessary.
Solvent Toluene, Xylene, or neat (solvent-free)High-boiling solvents are often used. Solvent-free conditions can also be effective.
Temperature 80-140 °CHigh temperatures are typically required to overcome the activation energy and aromaticity of the furan.
Catalyst (Optional) Lewis Acid (e.g., ZnI₂, Sc(OTf)₃)Can accelerate the reaction and improve selectivity, but may not be necessary with highly reactive dienophiles.

Step-by-Step Procedure:

  • Combine this compound (1.0 equiv) and the dienophile (e.g., N-phenylmaleimide, 1.1 equiv) in a sealed tube or a round-bottom flask with a condenser.

  • Add a high-boiling solvent like toluene or xylene, or proceed neat.

  • Heat the mixture to 110-130 °C for 12-48 hours.

  • Monitor the reaction by ¹H NMR or LC-MS to observe the formation of the oxabicyclic adduct.

  • Upon reaching equilibrium or completion, cool the reaction mixture.

  • If the product precipitates upon cooling, it can be isolated by filtration and washed with a cold, non-polar solvent (e.g., hexanes).

  • If the product remains in solution, concentrate the solvent and purify by recrystallization or column chromatography. Note that the adduct may undergo a retro-Diels-Alder reaction on silica gel, so purification should be performed quickly with a less-activated stationary phase if possible.[22]

Conclusion

This compound is a potent and versatile building block for chemical synthesis. Mastery of the key functionalization reactions—palladium-catalyzed cross-couplings, metal-halogen exchange, and cycloadditions—provides chemists with a powerful toolkit for the rapid and efficient construction of novel furan-containing molecules. The protocols detailed in this guide are based on robust and well-established chemical principles and serve as a strong foundation for further exploration and application in research and development.

References

  • Avalani, J. R., Patel, D. S., & Raval, D. K. (2012). DEVELOPMENT IN SONOGASHIRA COUPLING: CONSTRUCTION OF INDOLE AND BENZO[b]FURAN RING SYSTEMS. CATALYZED BY Pd-Cu AND BASIC IONIC LIQUID [DBU]Ac. PRAJÑÂ - Journal of Pure and Applied Sciences, 20, 38-42.
  • López, L. A., et al. (2015). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry.
  • Gennen, D., et al. (2019). Interfacial Diels–Alder Reaction between Furan-Functionalized Polymer Coatings and Maleimide-Terminated Poly(ethylene glycol). The Journal of Physical Chemistry C.
  • Logan, C. D., et al. (2017). Modular Synthesis of the Pentacyclic Core of Batrachotoxin and Select Batrachotoxin Analogue Designs. PMC - NIH.
  • Malcolm, I. (n.d.). Heterocyclic Chemistry. SlidePlayer.
  • Carver, J. S., & Douglas, J. (2020). Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry.
  • Fievez, T., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production.
  • Unknown author. (2025). ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans.
  • Ahmad, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI.
  • Gaina, C., et al. (1998). Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers. Macromolecules.
  • He, G., et al. (2021). Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions. PMC - PubMed Central.
  • Wang, Y., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. PMC - NIH.
  • Wikipedia contributors. (n.d.).
  • Jana, R., et al. (2010). A short review on synthesis of substituted furan by metal catalyzed reaction of 3-(1-alkenyl). Zenodo.
  • Grokipedia contributors. (n.d.).
  • Dawood, K. M., et al. (2018). Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction.
  • BenchChem. (2025). Application Notes and Protocols for 2,4-Dibromofuran in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • Reddit user. (2021).
  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • Chemistry LibreTexts. (2023).
  • Wikipedia contributors. (n.d.). Heck reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Wikipedia contributors. (n.d.). Metal–halogen exchange. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Unknown author. (2018).
  • Grokipedia contributors. (n.d.). Metal–halogen exchange. Grokipedia.
  • Reddy, M. V. R., et al. (2013). Construction of 2-substituted-3-functionalized benzofurans via intramolecular Heck coupling: application to enantioselective total synthesis of daphnodorin B. PubMed.
  • Insights in Advanced Organic Chemistry 11. (2024).
  • Unknown author. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Liu, S., et al. (2014).
  • Wikiwand contributors. (n.d.). Metal–halogen exchange. Wikiwand.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
  • Butler, I. R., et al. (n.d.). Sitting out the Halogen Dance. The Room Temperature Formation of the 2,2'-Dilithio-1,1'-dibromoferrocene.TMEDA complex. Bangor University Research Portal.
  • Organic Chem Explained. (2018). Common cross coupling reactions. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
  • Parham, W. E. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Dandapat, A., et al. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Unknown author. (2025). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
  • Unknown author. (n.d.).
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  • Unknown author. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Issue 1: Low Yield of this compound During Amide Coupling

Question: I am attempting to synthesize this compound from 4-bromofuran-2-carboxylic acid and an amine source (e.g., ammonia, ammonium chloride), but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the direct amidation of a carboxylic acid are a frequent challenge. This is often due to the unfavorable thermodynamics of the direct condensation of a carboxylic acid and an amine, which involves the elimination of water and can be a reversible process.[1] Several factors can contribute to this issue, and a systematic approach to optimization is recommended.

Causality and Recommended Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures, which can lead to side reactions and degradation of the sensitive furan ring.[1][2] The carboxylic acid must first be "activated" to a more reactive species.

    • Solution 1: Conversion to Acyl Chloride. A robust method is to convert the 4-bromofuran-2-carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The resulting acyl chloride is highly electrophilic and reacts readily with amines. A general protocol is outlined below.

      Experimental Protocol: Acyl Chloride Formation

      • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromofuran-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

      • Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) at room temperature. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added.[4]

      • Heat the mixture to reflux (typically 40-110 °C) for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

      • After cooling, carefully remove the excess reagent and solvent under reduced pressure. The crude 4-bromofuran-2-carbonyl chloride can often be used directly in the next step.[4]

    • Solution 2: Use of Coupling Reagents. For a one-pot procedure, various coupling reagents can be employed to activate the carboxylic acid in situ. These reagents facilitate amide bond formation under milder conditions.[5][6][7]

      Coupling ReagentCommon AdditivesKey Advantages
      HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)DIPEA (N,N-Diisopropylethylamine)High efficiency, minimal side products.[5][6]
      EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)HOBt (Hydroxybenzotriazole)Good for preventing racemization in chiral substrates.
      DCC (N,N'-Dicyclohexylcarbodiimide)DMAP (4-Dimethylaminopyridine)Effective, but the dicyclohexylurea byproduct can be difficult to remove.
      TiCl₄PyridineEffective for a wide range of substrates.[8]
  • Side Reactions During Amidation: When using an acyl chloride, the reaction with an amine generates one equivalent of hydrochloric acid (HCl).[3][9] This acid can protonate the unreacted amine, rendering it non-nucleophilic and effectively halting the reaction.

    • Solution: The inclusion of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial to neutralize the generated HCl and ensure the amine remains available for reaction.[3][9][10] Typically, at least two equivalents of the amine or one equivalent of the amine and one equivalent of an auxiliary base are used.

  • Instability of the Furan Ring: The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to polymerization or ring-opening, resulting in a complex mixture of byproducts and a dark-colored reaction mixture.[2]

    • Solution: Employ milder reaction conditions. The use of modern coupling reagents often circumvents the need for harsh acidic or basic conditions.[5][6] If using the acyl chloride route, ensure the reaction is performed at a controlled temperature, and the workup procedure is designed to neutralize any excess acid promptly.

Issue 2: Formation of Impurities and Purification Challenges

Question: My reaction to form this compound appears to be successful, but I am struggling with the purification of the final product. What are the likely impurities and what purification strategies are most effective?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, byproducts from the coupling reaction, and potential degradation products of the furan ring.

Common Impurities and Purification Strategies:

  • Unreacted 4-Bromofuran-2-carboxylic Acid: If the activation and coupling are incomplete, the starting carboxylic acid will remain.

    • Purification: An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be separated into the aqueous layer.[11]

  • Coupling Reagent Byproducts:

    • DCC/EDC: These reagents form urea byproducts (dicyclohexylurea or the urea derived from EDC) which can be sparingly soluble in common organic solvents.

      • Purification: Filtration of the crude reaction mixture can often remove the bulk of the urea byproduct. Further purification can be achieved by column chromatography.

    • HATU/HBTU: The byproducts are generally more water-soluble and can be removed with an aqueous wash.

  • Purification Protocol:

    • After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a mild acid/base wash).

    • Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • If further purification is necessary, flash column chromatography on silica gel is typically effective.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best method for brominating the furan ring to synthesize the 4-bromofuran-2-carboxylic acid precursor?

A1: The furan ring is highly reactive towards electrophilic substitution, and controlling the bromination to achieve mono-substitution at the desired position can be challenging.[12][13] Direct bromination of furan often leads to polybromination and ring-opening.[14] A common strategy is to use a less reactive brominating agent and carefully control the reaction conditions. N-Bromosuccinimide (NBS) is often a good choice for the selective bromination of furan derivatives.[12][13] The reaction is typically carried out at low temperatures in a solvent like tetrahydrofuran (THF) or carbon tetrachloride (CCl₄).

Q2: Can I directly react 4-bromofuran-2-carboxylic acid with ammonia without activation?

A2: While technically possible, this method is generally not recommended for achieving high yields. The direct reaction requires forcing conditions, such as high temperatures, which can lead to the decomposition of the sensitive furan ring.[1][2] The initial reaction is an acid-base neutralization to form the ammonium carboxylate salt. To drive the reaction towards the amide, water must be removed, typically by heating, which can be detrimental to the overall yield and purity.[1][3][9]

Q3: My reaction mixture turns dark brown or black. What is happening?

A3: A dark coloration is often indicative of furan ring decomposition or polymerization.[2] This is frequently caused by overly harsh acidic or basic conditions, or high reaction temperatures. To mitigate this, consider using milder coupling reagents, ensuring anhydrous conditions, and maintaining a lower reaction temperature.[2]

Q4: How can I monitor the progress of the amidation reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (4-bromofuran-2-carboxylic acid and the amine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Staining with potassium permanganate or visualization under UV light can aid in the detection of the spots.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Workup & Purification cluster_3 Final Product start 4-Bromofuran-2-carboxylic Acid acyl_chloride Acyl Chloride Formation (e.g., SOCl₂) start->acyl_chloride coupling_reagent In Situ Activation (e.g., HATU, EDC) start->coupling_reagent amidation Amidation acyl_chloride->amidation Reacts with Amine coupling_reagent->amidation Facilitates Coupling amine Amine Source (e.g., NH₃, RNH₂) amine->amidation workup Aqueous Workup amidation->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-142. [Link]
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • (N.A.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a.
  • Waghmare, S. V., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega, 7(23), 20038–20046. [Link]
  • (N.A.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]
  • (N.A.). halogenation of furan. Química Organica.org. [Link]
  • (N.A.).
  • Bozhanov, V. I. (2001). Stability of the Furan Ring During Bromination. Chemistry of Heterocyclic Compounds, 37(10), 1321-1321. [Link]
  • (2023).
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4235. [Link]
  • Leog M. L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 85. [Link]
  • Tee, O. S., & Swedlund, B. E. (1983). On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde. Canadian Journal of Chemistry, 61(9), 2171-2178. [Link]
  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4436. [Link]
  • (N.A.). Furan undergoes electrophilic aromatic substitution more readily than benzene; mild reagents and conditions are sufficient. StudySoup. [Link]
  • Pineda-Urbina, K., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 10(1), 10-15. [Link]
  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]
  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]
  • (2024). Amide from carboxylic acid synthesis. Reddit. [Link]
  • Oschmann, M., et al. (2019).
  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Semantic Scholar. [Link]
  • (N.A.). Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate.

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Technical Support Center: Purification of Brominated Furan Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated furan compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with isolating these valuable but often sensitive molecules. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

I. Foundational Challenges: Understanding the Brominated Furan Moiety

Brominated furans present a distinct set of purification challenges stemming from the interplay between the electron-rich furan ring and the electron-withdrawing, yet bulky, bromine substituent(s). The inherent reactivity of the furan ring makes it susceptible to degradation, while the bromine atom can influence polarity and, in some cases, be labile.[1][2][3][4][5] Understanding these characteristics is the first step toward successful purification.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of brominated furan compounds.

A. Column Chromatography

Column chromatography is a primary tool for purifying brominated furans, but it is not without its pitfalls.[6]

Question 1: My brominated furan compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?

Answer: This is a frequent and critical issue. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The electron-rich furan ring can be sensitive to acidic conditions, which can catalyze decomposition or polymerization, especially with prolonged contact time on the column.[7][8]

Troubleshooting Steps:

  • Test for Degradation: Before committing your entire batch to a column, spot your crude material on a silica TLC plate. Let it sit for 30-60 minutes, then elute as usual. The appearance of new spots or streaking that were not present in the initial spotting is a strong indicator of degradation on silica.[7]

  • Neutralize the Stationary Phase:

    • Triethylamine (TEA) Wash: Prepare your column slurry with the chosen mobile phase and add 0.1-1% triethylamine. This will neutralize the acidic sites on the silica gel.[7] Be mindful that TEA will need to be removed from your final product, typically by evaporation under reduced pressure.

    • Use Neutral Alumina: As an alternative to silica, consider using neutral or basic alumina as your stationary phase, which is less likely to cause acid-catalyzed degradation.[7]

  • Minimize Contact Time:

    • Flash Chromatography: Employ flash chromatography rather than traditional gravity chromatography. The increased flow rate reduces the time your compound spends on the stationary phase.[9]

    • Optimize Solvent System: Develop a solvent system using TLC that provides a retention factor (Rf) for your target compound of approximately 0.25-0.35.[6] This ensures efficient elution without excessively long retention times.

Question 2: I'm observing poor separation between my desired brominated furan and a non-polar impurity. How can I improve the resolution?

Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system.[10] The polarity of brominated furans can be nuanced, and finding the right mobile phase is key.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Systematic TLC Analysis: Screen a variety of solvent systems. Start with a standard non-polar/polar combination like hexanes/ethyl acetate. If resolution is poor, try systems with different selectivities, such as dichloromethane/methanol or toluene/ethyl acetate.[7]

    • Gradient Elution: If a single isocratic solvent system is insufficient, a gradient elution can be highly effective. Start with a low polarity mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your target compound.[11]

  • Stationary Phase Considerations:

    • Particle Size: Using a stationary phase with a smaller particle size can increase the surface area and improve resolution, though it will also increase back pressure.[11]

    • Reversed-Phase Chromatography: For more polar brominated furans, reversed-phase chromatography (e.g., C18 silica) can be an excellent alternative. The separation mechanism is based on hydrophobicity, which can provide a different selectivity compared to normal-phase chromatography.[7]

Question 3: My compound is streaking on the TLC plate and the column. What causes this and what is the solution?

Answer: Streaking is often a sign of interactions between the compound and the stationary phase, which can be due to acidic impurities in the silica or the inherent properties of your molecule.[7]

Troubleshooting Steps:

  • Add a Modifier: As mentioned for degradation, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds, though less common for furans) to your mobile phase can prevent streaking by occupying the active sites on the silica gel.[7]

  • Check for Overloading: Applying too much sample to your TLC plate or column can lead to streaking. Ensure your sample is sufficiently diluted for TLC and that you are not exceeding the recommended loading capacity of your column (typically 1-5% of the stationary phase mass).[7]

Workflow for Column Chromatography Troubleshooting

Caption: Decision tree for troubleshooting column chromatography of brominated furans.

B. Recrystallization

Recrystallization is a powerful technique for purifying solid brominated furan compounds.[12][13]

Question 4: My brominated furan is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or being cooled too quickly.[14]

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent to dilute the solution slightly. Allow it to cool more slowly.[15]

  • Slow Cooling: The key to forming good crystals is slow cooling. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling promotes oiling out or the formation of very small, impure crystals.[15][16]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[14]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[14]

Question 5: How do I choose the right solvent for recrystallizing my brominated furan?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[13]

Solvent Selection Protocol:

  • Solubility Testing:

    • Place a small amount of your crude compound (a few milligrams) into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

    • Heat the test tubes that did not show good solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.

    • Allow the heated solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is your best choice.[12]

  • Common Solvent Systems: For moderately polar compounds like many brominated furans, consider solvent pairs such as ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.

C. Stability and Dehalogenation

Question 6: I suspect I am losing the bromine from my furan during purification or workup. How can I confirm this and prevent it?

Answer: Debromination can occur under certain conditions, particularly with exposure to heat, light, or certain reagents.[17][18][19][20][21] Confirmation is best done by mass spectrometry, where you would see a molecular ion peak corresponding to the debrominated compound.

Prevention Strategies:

  • Avoid Excessive Heat: During solvent removal by rotary evaporation, use a moderate water bath temperature. Some brominated compounds, especially those with activating groups, can be thermally labile.[17]

  • Protect from Light: If your compound is light-sensitive, wrap your flasks and columns in aluminum foil.

  • Control pH: Avoid strongly acidic or basic conditions during aqueous workups if your compound is sensitive. Use mild bases like sodium bicarbonate instead of sodium hydroxide where possible. The stability of furan derivatives is highly dependent on pH.[8]

  • Inert Atmosphere: If performing reactions that might generate radical species, or if your compound is particularly sensitive, conducting purifications under an inert atmosphere (nitrogen or argon) can be beneficial.

III. Purity Assessment Protocols

Once you have a purified product, assessing its purity is critical.[22]

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for determining the purity of non-volatile brominated furans.[22]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Sample Preparation: Dissolve approximately 1 mg of your compound in 1 mL of the mobile phase.[22]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.[22]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile brominated furans, GC-MS is a powerful tool for both purity assessment and identification of impurities.[23][24][25]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-to-mid polarity column (e.g., DB-5ms) is often suitable.

  • Inlet Temperature: Use a moderate inlet temperature (e.g., 250 °C) with caution, as some brominated furans can be thermally labile.[22]

  • Oven Program: A typical program might be: start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C.[22]

  • Purity Calculation: Purity is estimated based on the relative peak area, and impurities can be identified by their mass spectra.[22]

Technique Principle Key Advantages Potential Issues for Brominated Furans
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.[22]High resolution for non-volatile and thermally labile compounds.[22]May require screening of different columns and mobile phases for optimal separation.
GC-MS Separation based on volatility and partitioning in a gaseous mobile phase, with mass analysis.[22]Excellent for identifying volatile impurities; provides structural information from mass spectra.[22]Potential for thermal degradation of the analyte in the hot injector port.[23]
qNMR Intrinsic quantitative response of atomic nuclei in a magnetic field.[22]Highly accurate and does not require a reference standard for the impurities.Lower sensitivity compared to chromatographic methods; may not detect trace impurities.[22]

IV. Visualization of Purification Strategy

Purification_Strategy Crude_Product Crude Brominated Furan TLC_Analysis TLC Analysis (Multiple Solvents) Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid with Few Impurities Purity_Check Purity Assessment (HPLC, GC-MS, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography <95% Pure (Re-purify) Pure_Product Pure Brominated Furan Purity_Check->Pure_Product >95% Pure

Caption: General workflow for the purification and analysis of brominated furan compounds.

References

  • A Comparative Guide to Purity Assessment of Synthesized 3-Bromofuran-2,5-dione by HPLC. Benchchem.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.
  • Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. PubMed.
  • Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson.
  • Recrystallization1.
  • Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson.
  • Recrystallization. Wired Chemist.
  • Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. PMC - NIH.
  • Q4. Furan undergoes electrophilic aromatic substitution more readily than benzene. Chegg.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • How To Make Column Chromatography More Efficient?. Chemistry For Everyone.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • recrystallization.pdf.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • Tips and Tricks for the Lab: Column Choices. ChemistryViews.
  • (PDF) Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. ResearchGate.
  • Guide to GC Column Selection and Optimizing Separations. Restek.
  • Recrystallization. YouTube.
  • Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. ACS Publications.
  • A catalytic borylation/dehalogenation route to o-fluoro arylboronates. PubMed - NIH.
  • Methods for the determination of furan in food. JRC Publications Repository.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Degradation of brominated flame retardant in computer housing plastic by supercritical fluids.
  • Research Progress on Dehalogenation Reaction. Request PDF - ResearchGate.

Sources

Technisches Support-Center: Identifizierung von Nebenprodukten bei der Synthese von 4-Bromfuran-2-carboxamid

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr wissenschaftliches Anwendungsteam

Dieses Dokument dient als technischer Leitfaden zur Behebung von Problemen bei der Synthese von 4-Bromfuran-2-carboxamid. Es ist in einem Frage-Antwort-Format strukturiert, um spezifische Probleme zu adressieren, auf die Sie während Ihrer Experimente stoßen könnten.

FAQs: Grundlagen der Synthese und potenzielle Fallstricke

Frage 1: Was ist die empfohlene Syntheseroute für 4-Bromfuran-2-carboxamid, um die Bildung von Nebenprodukten zu minimieren?

Die robusteste und am besten kontrollierbare Methode zur Synthese von 4-Bromfuran-2-carboxamid ist eine zweistufige Sequenz, die mit kommerziell erhältlicher 4-Bromfuran-2-carbonsäure beginnt. Die kausale Logik hinter dieser Wahl ist die Vermeidung der direkten Bromierung des Furanrings in einem späten Stadium, die bekanntermaßen problematisch ist.

  • Aktivierung der Carbonsäure: Der erste Schritt besteht darin, die 4-Bromfuran-2-carbonsäure in ein reaktiveres Derivat umzuwandeln, typischerweise ein Säurechlorid (mit Thionylchlorid oder Oxalylchlorid) oder ein aktiviertes Ester. Dieser Schritt ist entscheidend, da die direkte Amidierung von Carbonsäuren hohe Temperaturen erfordert, die den empfindlichen Furanring zersetzen können.[1][2]

  • Amidierungsreaktion: Das aktivierte Säurederivat wird dann in situ oder nach Isolierung mit einer Ammoniakquelle (z. B. Ammoniumhydroxid, gasförmiges Ammoniak) oder einem primären/sekundären Amin umgesetzt, um das gewünschte Carboxamid zu bilden.[3][4]

Dieser Ansatz bietet eine bessere Kontrolle über die Reaktionsbedingungen und vermeidet die aggressiven Reagenzien, die für die direkte Bromierung des Furanrings erforderlich sind, der anfällig für Polyhalogenierung und säurekatalysierte Zersetzung ist.[5][6]

Frage 2: Warum ist der Furanring während der Synthese so empfindlich, insbesondere gegenüber Säuren und Elektrophilen?

Der Furanring ist ein elektronenreiches heterocyclisches System. Diese Elektronenfülle macht ihn sehr reaktiv gegenüber Elektrophilen, aber auch extrem empfindlich gegenüber starken Säuren.[6] Protonierung am Sauerstoffatom oder an den Kohlenstoffatomen des Rings kann zu Ringöffnungsreaktionen, Polymerisation und der Bildung von teerartigen, unlöslichen Nebenprodukten führen, die oft als "Humine" bezeichnet werden.[7] Bei Bromierungsreaktionen kann die hohe Reaktivität zu einer unkontrollierten Polybromierung führen, bei der mehrere Bromatome an den Ring addiert werden, anstatt der gewünschten Monosubstitution.[5]

Frage 3: In welche Hauptkategorien lassen sich die Nebenprodukte bei dieser Synthese einteilen?

Die Verunreinigungen können logisch in drei Hauptgruppen eingeteilt werden, was bei der systematischen Fehlersuche hilft:

  • Prozessbedingte Verunreinigungen: Diese entstehen direkt aus der Hauptreaktionssequenz. Beispiele hierfür sind nicht umgesetztes Ausgangsmaterial, Zwischenprodukte und Produkte aus Überreaktionen wie polybromierte Spezies.

  • Abbauprodukte: Diese entstehen durch die Zersetzung von Ausgangsmaterialien, Zwischenprodukten oder dem Endprodukt unter den Reaktionsbedingungen (z. B. durch Hitze oder Säure). Die Ringöffnung des Furans ist ein klassisches Beispiel.[6]

  • Reagenzienbedingte Verunreinigungen: Diese stammen von den Reagenzien selbst oder deren Nebenreaktionen. Ein häufiges Beispiel ist die Bildung von N-Acylharnstoff, wenn Carbodiimid-Kupplungsreagenzien wie EDC verwendet werden.[8]

Anleitung zur Fehlerbehebung: Identifizierung und Minderung von Nebenprodukten

Problem 1: Geringe Ausbeute und ein komplexes ¹H-NMR-Spektrum mit mehreren unbekannten Signalen.

Frage: Meine Reaktion zur Amidierung von 4-Bromfuran-2-carbonsäure liefert eine geringe Ausbeute, und das Roh-NMR-Spektrum ist unübersichtlich. Was sind die wahrscheinlichsten Ursachen?

Antwort: Ein solches Ergebnis deutet typischerweise auf zwei Hauptprobleme hin: unvollständige Umsetzung und/oder die Bildung signifikanter Nebenprodukte.

  • Ursache 1: Unvollständige Amidierung: Die häufigste Verunreinigung ist oft nicht umgesetzte 4-Bromfuran-2-carbonsäure . Dies geschieht, wenn der Aktivierungsschritt (z. B. mit Oxalylchlorid) oder der Kupplungsschritt ineffizient ist. Carbonsäuren sind in organischen Lösungsmitteln oft schwer löslich und können als breites Signal im NMR erscheinen.

    • Lösung: Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel streng wasserfrei sind, da Wasser das aktivierte Säureintermediat (z. B. Säurechlorid) hydrolysiert und zur Ausgangscarbonsäure zurückführt.[9] Erwägen Sie die Verwendung eines effizienteren Kupplungsreagenzes oder die Optimierung der Stöchiometrie. Eine basische wässrige Aufarbeitung (z. B. mit NaHCO₃-Lösung) kann die saure Ausgangsverbindung effektiv aus der organischen Phase entfernen und so die Aufreinigung vereinfachen.

  • Ursache 2: Nebenprodukte des Kupplungsreagenzes: Wenn Sie ein Kupplungsreagenz wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) verwenden, kann dieses mit dem aktivierten Carbonsäure-Intermediat zu einem stabilen N-Acylharnstoff-Nebenprodukt reagieren. Diese Verunreinigung ist oft schwer durch Chromatographie zu entfernen.

    • Lösung: Führen Sie die Reaktion bei niedrigeren Temperaturen (z. B. 0 °C) durch, um diese Nebenreaktion zu verlangsamen. Die Zugabe von Additiven wie HOBt (Hydroxybenzotriazol) kann die Bildung von N-Acylharnstoff unterdrücken. Alternativ bietet die Umwandlung in das Säurechlorid eine sauberere, wenn auch schärfere Methode.

  • Ursache 3: Verunreinigungen im Ausgangsmaterial: Das kommerzielle Ausgangsmaterial, 4-Bromfuran-2-carbonsäure, kann bereits Verunreinigungen wie Dibromfuran-Isomere enthalten. Diese werden in der Reaktion mitgeführt und führen zu den entsprechenden Dibrom-Amid-Nebenprodukten.

    • Lösung: Analysieren Sie Ihr Ausgangsmaterial immer mittels HPLC oder GC-MS vor der Verwendung. Falls signifikante Verunreinigungen vorhanden sind, ist eine Umkristallisation oder chromatographische Reinigung des Ausgangsmaterials erforderlich.

Problem 2: Unerwartete Masse im LC-MS, die auf eine Dibromierung hindeutet.

Frage: Mein LC-MS-Ergebnis zeigt eine Masse, die 78-80 m/z Einheiten höher ist als mein Produkt, was auf ein zusätzliches Bromatom hindeutet. Wie kann ich dessen Bildung verhindern?

Antwort: Dies ist ein klares Indiz für die Bildung von Dibromfuran-2-carboxamid . Selbst wenn Sie mit 4-Bromfuran-2-carbonsäure beginnen, können Spuren von Bromid und saure Bedingungen während der Aktivierung (z. B. Freisetzung von HBr) zu einer weiteren Bromierung des empfindlichen Furanrings führen, typischerweise an der C5-Position.

  • Mechanismus: Der Furanring wird durch die Carboxamidgruppe aktiviert, was ihn anfällig für elektrophile Substitution macht. Jede in situ erzeugte elektrophile Bromquelle kann an der elektronenreichsten verbleibenden Position (C5) reagieren.

  • Präventive Maßnahmen:

    • Säurefänger verwenden: Fügen Sie während des Aktivierungsschrittes eine nicht-nukleophile Base wie Pyridin oder 2,6-Lutidin hinzu, um jegliche erzeugte Säure (HCl, HBr) abzufangen.

    • Temperaturkontrolle: Führen Sie alle Schritte bei möglichst niedriger Temperatur durch, um Nebenreaktionen zu minimieren.

    • Reagenzienwahl: Verwenden Sie Thionylchlorid (SOCl₂) anstelle von Oxalylchlorid, da es weniger aggressive saure Nebenprodukte erzeugt. Stellen Sie sicher, dass alle Reagenzien frisch und von hoher Reinheit sind.

Zusammenfassung der Daten und Protokolle

Tabelle 1: Häufige Nebenprodukte und deren Identifizierung
Nebenprodukt/VerunreinigungChemische StrukturΔM (zum Produkt)Wahrscheinliche UrsacheAnalytische Identifizierung (¹H-NMR & MS)
4-Bromfuran-2-carbonsäure C₅H₃BrO₃-1Unvollständige Amidierung; Hydrolyse des IntermediatsMS: M-H Peak im negativen Modus. NMR: Fehlende Amid-NH₂-Signale; breites COOH-Signal (>10 ppm).
4,5-Dibromfuran-2-carboxamid C₅H₂Br₂NO₂+79Überreaktion; Verunreinigungen im AusgangsmaterialMS: Charakteristisches Isotopenmuster für zwei Bromatome. NMR: Verlust des Singuletts für das C5-Proton; verbleibendes Singulett für C3-Proton.
N-Acylharnstoff-Nebenprodukt (aus EDC) VariabelVariabelNebenreaktion des KupplungsreagenzesMS: Masse entspricht Produkt + EDC. NMR: Zusätzliche Signale im Aliphatenbereich (von EDC).
Ringgeöffnete/Polymere Produkte Komplexes GemischN/ASäurekatalysierte ZersetzungAnalyse: Unlösliches, teerartiges Material. NMR: Sehr breite, unaufgelöste Signale.
Visualisierung des Reaktionsweges und der Nebenreaktionen

Synthesis_Pathway A 4-Bromfuran-2-carbonsäure B Aktives Intermediat (z.B. Säurechlorid) A->B Aktivierung G 4,5-Dibromfuran- 2-carboxamid A->G Nebenreaktion B->A Zersetzung C 4-Bromfuran-2-carboxamid (Produkt) B->C Amidierung D Ammoniak / Amin D->C E Hydrolyse (Spuren von H₂O) E->B F Über-Bromierung (Br⁺ Quelle) F->A H Aktivierungsreagenz (z.B. SOCl₂) H->B

Abbildung 1: Vereinfachtes Schema des Synthesewegs für 4-Bromfuran-2-carboxamid, das die Hauptreaktion (grün) und die kritischen Nebenreaktionswege (rot) zeigt, die zu häufigen Verunreinigungen führen.

Experimentelles Protokoll: Optimierte Synthese von 4-Bromfuran-2-carboxamid

Dieses Protokoll ist für die Minimierung von Nebenprodukten konzipiert. Führen Sie alle Schritte unter einer inerten Atmosphäre (Stickstoff oder Argon) mit trockenen Glasgeräten und wasserfreien Lösungsmitteln durch.

Stufe 1: Bildung des Säurechlorids

  • Einrichtung: In einem trockenen 100-mL-Rundkolben, der mit einem Rückflusskühler und einem Gaseinlass ausgestattet ist, werden 4-Bromfuran-2-carbonsäure (z. B. 5,0 g, 1 Äq.) in wasserfreiem Dichlormethan (DCM, 40 mL) suspendiert.

  • Reagenzzugabe: Fügen Sie eine katalytische Menge wasserfreies N,N-Dimethylformamid (DMF, 2-3 Tropfen) hinzu. Kühlen Sie die Mischung auf 0 °C in einem Eisbad.

  • Aktivierung: Fügen Sie langsam und tropfenweise Oxalylchlorid (1,5 Äq.) über 15 Minuten hinzu. Gasentwicklung (CO, CO₂, HCl) wird beobachtet.

  • Reaktion: Nach der Zugabe entfernen Sie das Eisbad und rühren die Mischung 2-3 Stunden bei Raumtemperatur. Die Reaktion ist abgeschlossen, wenn die Gasentwicklung aufhört und sich eine klare Lösung gebildet hat.

  • Aufarbeitung: Entfernen Sie das Lösungsmittel und überschüssiges Oxalylchlorid vorsichtig im Vakuum. Das resultierende rohe 4-Bromfuran-2-carbonylchlorid wird direkt im nächsten Schritt verwendet.

Stufe 2: Amidierung

  • Einrichtung: Lösen Sie das rohe Säurechlorid in wasserfreiem DCM (30 mL) und kühlen Sie die Lösung auf 0 °C.

  • Ammoniakzugabe: Leiten Sie gasförmiges Ammoniak langsam durch die Lösung oder fügen Sie eine gekühlte, konzentrierte Lösung von Ammoniumhydroxid (3 Äq.) tropfenweise hinzu, während Sie kräftig rühren. Die Bildung eines weißen Niederschlags (Produkt und Ammoniumchlorid) wird beobachtet.

  • Reaktion: Rühren Sie die Reaktion 1 Stunde bei 0 °C und lassen Sie sie dann langsam auf Raumtemperatur erwärmen und weitere 2 Stunden rühren.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Wasser (50 mL) und extrahieren Sie sie mit DCM (3 x 50 mL). Waschen Sie die vereinigten organischen Phasen mit einer gesättigten NaHCO₃-Lösung (um nicht umgesetzte Säure zu entfernen) und dann mit Salzlösung.

  • Reinigung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Das Rohprodukt kann durch Umkristallisation (z. B. aus Ethylacetat/Hexan) oder durch Flash-Säulenchromatographie auf Kieselgel gereinigt werden, um hochreines 4-Bromfuran-2-carboxamid zu erhalten.

Analytische Methode: HPLC-MS zur Verunreinigungsprofilierung

Diese Methode ist ein Ausgangspunkt und muss möglicherweise für Ihr spezifisches System optimiert werden.

  • Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 3,5 µm)

  • Mobile Phase A: Wasser mit 0,1 % Ameisensäure

  • Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure

  • Gradient: Beginnen Sie mit 10 % B, erhöhen Sie auf 95 % B über 15 Minuten, halten Sie 5 Minuten, und kehren Sie dann zu den Ausgangsbedingungen zurück.

  • Flussrate: 1,0 mL/min

  • Detektion (UV): 254 nm

  • MS-Detektion: Elektrospray-Ionisation (ESI) im positiven und negativen Modus, um eine breite Palette von Verunreinigungen zu erfassen.

Referenzen

  • El-Baih, F. E. A., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ResearchGate. Verfügbar unter: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI. Verfügbar unter: [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Verfügbar unter: [Link]

  • Patel, P., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Verfügbar unter: [Link]

  • Schreiber, S. L., et al. (2004). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Broad Institute. Verfügbar unter: [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Verfügbar unter: [Link]

  • Launer, P. J. (1940). Reaction of bromine with furfural and related compounds. Journal of Research of the National Bureau of Standards.

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. BJSTR. Verfügbar unter: [Link]

  • Moody, C. J. (n.d.). Heterocyclic Chemistry. University of Bath.

  • Ramirez, A., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Verfügbar unter: [Link]

  • AKTU Digital Education. (2022). Furan: Reactions and Medicinal Uses. YouTube. Verfügbar unter: [Link]

  • Santelli, M. (2010). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. ResearchGate. Verfügbar unter: [Link]

  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. NIH. Verfügbar unter: [Link]

  • UCL Discovery. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Verfügbar unter: [Link]

  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. Verfügbar unter: [Link]

  • Gálico, S., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Verfügbar unter: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Verfügbar unter: [Link]

  • Whiting, A., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. PMC. Verfügbar unter: [Link]

  • Suthar, S. K., et al. (2014). Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. PubMed. Verfügbar unter: [Link]

  • Janczewski, Ł., et al. (2018). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. De Gruyter. Verfügbar unter: [Link]

  • UCL Discovery. (2018). Study and Development of Boron-mediated Amidation Reactions. UCL Discovery. Verfügbar unter: [Link]

  • Gálico, S., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC. Verfügbar unter: [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses. Verfügbar unter: [Link]

  • Aslam, S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Verfügbar unter: [Link]

  • Iska, V. B., & Brown, R. C. D. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines. PMC. Verfügbar unter: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids. NIH. Verfügbar unter: [Link]

  • Pedrood, K., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. Verfügbar unter: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your experiments for maximum yield and purity.

Introduction: The Elegance and Challenge of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2] The reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[2]

Despite its versatility, the reaction is not without its challenges. Low yields, stubborn impurities, and complete reaction failure can often be traced back to a handful of critical parameters. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may encounter at the bench.

The Suzuki-Miyaura Catalytic Cycle: A Framework for Troubleshooting

Understanding the catalytic cycle is fundamental to diagnosing problems. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Issues at any of these stages can halt the reaction.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R1-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R2-B(OR)2 + Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R1-Pd(II)-R2 Intermediate Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R1-R2 (Product) Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide & FAQs

This section is organized by common problems encountered during Suzuki-Miyaura coupling reactions.

Scenario 1: Low to No Yield of Desired Product

Q1: My reaction is not working. I'm seeing only starting materials or a complex mixture. Where do I start?

A1: When a reaction fails, a systematic check of your core components is the most effective first step.[4][5]

  • Catalyst Integrity: Palladium catalysts, particularly Pd(0) sources, can be sensitive to air and moisture. Phosphine ligands are also prone to oxidation.[5]

    • Action: Use a fresh batch of catalyst and ligand. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it has been stored properly. Consider using air- and moisture-stable precatalysts like the Buchwald G3 or G4 palladacycles.[4]

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promotes unwanted side reactions like homocoupling.[5][6]

    • Action: Ensure your reaction flask is thoroughly purged with an inert gas (argon or nitrogen). Use degassed solvents. Standard Schlenk techniques are recommended for best results.[4]

  • Reagent Quality: The stability of your boronic acid is crucial.

    • Action: Check the purity of your boronic acid and aryl halide. Boronic acids can degrade over time, especially if they are electron-deficient or certain heteroaryl derivatives.[5][7]

Q2: I suspect my boronic acid is the problem. How can I improve its stability and reactivity?

A2: Boronic acid instability is a frequent cause of low yields.[2] The primary decomposition pathway is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5][6]

  • The Reactivity vs. Stability Trade-off: Boronic acids are generally more reactive than their ester counterparts (e.g., pinacol esters), often leading to faster reaction times.[7][8] However, this reactivity comes at the cost of lower stability. Boronate esters, like pinacol esters, are more stable, easier to handle, and can be purified by chromatography.[7][8]

  • When to Use Boronate Esters: Consider using a boronate ester if your boronic acid is:

    • A 2-heteroaryl boronic acid (e.g., 2-pyridyl), which is notoriously unstable.[9]

    • Electron-deficient.[5]

    • Prone to decomposition on the shelf.

  • Other Stable Derivatives: MIDA boronates and aryltrifluoroborates are other stable alternatives that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[5]

Reagent TypeGeneral ReactivityStability & HandlingTypical Use Case
Boronic Acid HighLower, prone to protodeboronationStandard, robust couplings
Pinacol Boronate Ester ModerateHigh, often crystalline solidsUnstable boronic acids, multi-step synthesis
MIDA Boronate Ester Low (requires hydrolysis)Very High, stable to chromatographySlow-release applications
Aryltrifluoroborate Salt High (with activation)High, crystalline solidsAlternative to boronic acids

Q3: My aryl halide is an unreactive chloride. How can I improve the oxidative addition step?

A3: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[3][5] Aryl chlorides are challenging substrates because the C-Cl bond is strong, making the rate-determining oxidative addition step difficult.

  • Catalyst and Ligand Choice is Key:

    • Electron-rich and Bulky Ligands: These are essential for activating aryl chlorides. Electron-rich ligands facilitate the oxidative addition, while bulky ligands promote the final reductive elimination step.[2]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling aryl chlorides.[2][10]

  • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.[4]

Scenario 2: Presence of Significant Side Products

Q4: I'm getting a good conversion of my starting materials, but my main impurity is a homocoupled product of my boronic acid (R²-R²). What causes this?

A4: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[2][5] It can also occur if there is an imbalance in the rates of the catalytic cycle steps.

  • Primary Cause: Oxygen can facilitate a Pd(II)-mediated oxidative coupling of two boronic acid molecules.[11]

  • Prevention Strategies:

    • Rigorous Degassing: Thoroughly degas your solvent and ensure a strict inert atmosphere throughout the reaction. A common method is to bubble argon or nitrogen through the solvent for 15-20 minutes before adding the catalyst.[6]

    • Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) species that promote homocoupling.[11]

    • Control Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.[12]

Q5: My mass spec shows a byproduct corresponding to the dehalogenation of my aryl halide (Ar-H). How can I prevent this?

A5: Dehalogenation (or more broadly, protodeboronation for the boronic acid) is the replacement of the halide with a hydrogen atom. This is a common side reaction, particularly with electron-rich aryl halides or when using strong bases.[13]

  • Potential Causes:

    • Presence of protic impurities (e.g., water) in the solvent or reagents.

    • The base itself or its conjugate acid acting as a proton source.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: While some water is often beneficial or required for Suzuki couplings, excessive amounts can lead to side reactions. Use dry solvents and reagents if dehalogenation is a significant issue.[6]

    • Choice of Base: A weaker base may be less prone to causing dehalogenation. Screen different bases to find the optimal balance between reactivity and side product formation.

Troubleshooting_Flowchart cluster_0 Troubleshooting Low Yield Start Low or No Yield Check_Catalyst Check Catalyst/Ligand Activity & Purity Start->Check_Catalyst Check_Inertness Ensure Strict Inert Atmosphere Check_Catalyst->Check_Inertness Check_Reagents Verify Boronic Acid & Halide Quality Check_Inertness->Check_Reagents Unreactive_Halide Is Halide an Aryl Chloride? Check_Reagents->Unreactive_Halide Use_Buchwald_Ligand Use Electron-Rich, Bulky Ligand (e.g., SPhos) Unreactive_Halide->Use_Buchwald_Ligand Yes Unstable_Boronic Is Boronic Acid Unstable? Unreactive_Halide->Unstable_Boronic No Increase_Temp Increase Temperature Use_Buchwald_Ligand->Increase_Temp Increase_Temp->Unstable_Boronic Use_Ester Switch to Pinacol or MIDA Ester Unstable_Boronic->Use_Ester Yes Success Reaction Optimized Unstable_Boronic->Success No Use_Ester->Success

Caption: A decision-making workflow for troubleshooting low yields.

Scenario 3: Optimizing Reaction Parameters

Q6: How do I choose the right base and solvent for my system?

A6: The choice of base and solvent is interdependent and critical for success. The base is required to activate the boronic acid for transmetalation.[14][15]

  • Role of the Base: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[15][16]

    • Common Bases:

      • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and generally compatible with many functional groups. Often used in aqueous solvent mixtures.[17]

      • Phosphates (K₃PO₄): A strong, non-nucleophilic base, often used under anhydrous conditions with challenging substrates.[4]

      • Fluorides (KF, CsF): Can be effective, particularly for substrates with base-sensitive functional groups.[14]

  • Role of the Solvent: The solvent must solubilize the reagents and catalyst, and its polarity can influence the reaction mechanism and selectivity.[18]

    • Common Solvents:

      • Ethereal Solvents (Dioxane, THF): Very common, often used with an aqueous base solution.[2] Note: Dioxane is a suspected carcinogen and should be handled with care.

      • Aprotic Polar Solvents (DMF, DMAc): Can be effective but may lead to side reactions at high temperatures.[19]

      • Toluene: A good non-polar option, often used with K₃PO₄.

      • "Green" Solvents: Ethers like Cyclopentyl Methyl Ether (CPME) are gaining popularity due to their higher boiling points and better safety profiles.[6]

Screening is Essential: The optimal base/solvent combination is highly substrate-dependent. If a standard condition (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) fails, screening a matrix of different bases and solvents is a prudent step.[20]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and should be optimized for specific substrates.[4]

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or boronate ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
  • Optimization of conditions in the Suzuki-Miyaura coupling reaction a - ResearchGate.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - Journal of the American Chemical Society.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Wiley Online Library.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
  • Why am I getting low yield for my Suzuki coupling reaction? - Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
  • Diagnosing issues with a failed Suzuki coupling? - Reddit.

Sources

Technical Support Center: A Guide to Troubleshooting Column Chromatography for Polar Amide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for scientists and researchers navigating the complexities of purifying polar amide compounds via column chromatography. The unique chemical nature of amides—possessing a polar carbonyl group and the capacity for hydrogen bonding—often presents significant challenges in achieving optimal separation. This guide is structured to provide direct, actionable solutions to common problems, grounded in established chromatographic principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent obstacles encountered during the column chromatography of polar amides. Each issue is broken down by its probable causes, followed by a systematic approach to resolution.

Issue 1: Severe Peak Tailing or Broadening

This is arguably the most common problem, where the peak's symmetry is distorted with a trailing edge.[1][2][3] This distortion can obscure closely eluting impurities and lead to inaccurate quantification.[1][3]

Primary Causes & The Science Behind Them:

  • Secondary Interactions: The primary culprit is often the interaction between the basic nitrogen or polar amide group and acidic silanol groups (Si-OH) on the surface of standard silica gel.[2][3][4] These strong, non-specific interactions lead to a mixed-retention mechanism, where some analyte molecules are retained longer than others, causing the characteristic "tail."[1][4]

  • Mobile Phase pH: For amides with ionizable functional groups, an inappropriate mobile phase pH can lead to the presence of multiple charged species, each interacting differently with the stationary phase.[2][5]

  • Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion.[3]

Systematic Troubleshooting Protocol:

  • Mobile Phase Modification (The First Line of Defense):

    • For Normal Phase Silica Gel: Add a basic modifier to the mobile phase to neutralize the acidic silanol groups.

      • Protocol: Prepare a stock solution of 1-2% triethylamine (TEA) or ammonium hydroxide in your more polar solvent (e.g., methanol or ethyl acetate).[6] Use 0.5-2% of this stock solution in your final eluent.

      • Causality: The basic modifier will preferentially interact with the acidic silanol sites, effectively masking them from your polar amide compound and promoting a more uniform interaction, which sharpens the peak.[7]

  • Stationary Phase Selection (If Modifiers Fail):

    • Switch to a Deactivated or Alternative Phase:

      • Deactivated Silica: Use silica gel that has been "end-capped," a process that chemically converts many of the reactive silanol groups into less reactive ethers, thereby minimizing secondary interactions.[4]

      • Alumina (Basic or Neutral): For particularly sensitive or basic amides, alumina can be a less acidic alternative to silica gel.

      • Polar-Embedded Reversed-Phase: These columns have a polar group (like an amide or carbamate) embedded within the C8 or C18 chain.[8][9] This feature helps to shield the underlying silica from basic analytes and allows for the use of highly aqueous mobile phases without phase collapse.[9]

  • Check for Overload:

    • Action: Reduce the amount of sample loaded onto the column by half and observe the effect on peak shape. For flash chromatography, a general rule is to use a sorbent-to-sample ratio of at least 30:1, increasing for more difficult separations.

Issue 2: Poor or No Retention (Compound Elutes in the Solvent Front)

This issue is common with highly polar amides, which may have a stronger affinity for the mobile phase than the stationary phase in certain chromatographic modes.

Primary Causes & The Science Behind Them:

  • Reversed-Phase "Phase Collapse": When using highly aqueous mobile phases (e.g., >95% water) with traditional C18 columns, the alkyl chains can mat down against the silica surface. This reduces the effective surface area available for interaction, causing poor retention of polar analytes.

  • Inappropriate Chromatography Mode: Using a non-polar stationary phase (like C18) for a very polar amide may not provide sufficient interaction for retention, especially with a high percentage of organic solvent in the mobile phase.[10]

Systematic Troubleshooting Protocol:

  • Switch to a More Appropriate Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for retaining very polar compounds.[11][12] HILIC utilizes a polar stationary phase (such as bare silica, or columns functionalized with amide, amino, or diol groups) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[11][12][13]

      • Mechanism: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[12]

  • For Reversed-Phase Systems:

    • Use a "Water-Wettable" Phase: Select a C18 column specifically designed for use in highly aqueous conditions, such as those with polar end-capping or embedded polar groups.[9]

    • Decrease Mobile Phase Strength: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase to increase the retention of polar compounds.

Issue 3: Low or No Recovery of the Compound

This frustrating issue can arise from several factors, from irreversible adsorption to compound degradation.

Primary Causes & The Science Behind Them:

  • Irreversible Adsorption: Highly polar amides can bind so strongly to the active sites on an acidic stationary phase (like silica) that they cannot be eluted with standard mobile phases.

  • Compound Instability: Silica gel is acidic and can cause the degradation of acid-sensitive compounds during the purification process.[14]

Systematic Troubleshooting Protocol:

  • Test for Stability on Silica:

    • Protocol: Dissolve a small amount of your crude sample in a suitable solvent. Spot it on a TLC plate and let it sit for 1-2 hours. Then, elute the plate as you normally would. If you observe new spots or significant streaking from the baseline that wasn't present in a freshly spotted lane, your compound is likely degrading on the silica.[14]

  • Change or Deactivate the Stationary Phase:

    • Use a less acidic phase like neutral alumina or a polymer-based column.

    • Deactivate the silica gel by flushing the packed column with a mobile phase containing a small amount of a basic modifier like triethylamine before loading your sample.[6]

  • Employ a Stronger Eluent:

    • If the compound is strongly adsorbed but stable, a more aggressive solvent system may be needed for elution. For normal phase chromatography, a common strong eluent is a mixture of dichloromethane and methanol, sometimes with a small amount of ammonium hydroxide for very polar, basic compounds.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a stationary phase for a new polar amide compound?

A1: The choice depends on the overall polarity of your molecule.

  • For moderately polar amides: Standard normal-phase silica gel is a good starting point.[15] Develop your mobile phase using TLC with solvent systems like hexane/ethyl acetate or dichloromethane/methanol.[16][17]

  • For highly polar, water-soluble amides: HILIC is the recommended starting point. An amide-functionalized HILIC column often provides excellent selectivity and peak shape for polar amides.[18][19]

Q2: How do I choose between liquid and dry sample loading?

A2: The choice of loading technique is critical and depends on the solubility of your sample.

  • Liquid Loading: This involves dissolving your sample in the initial mobile phase or a weaker solvent and injecting it directly onto the column. This is straightforward but can lead to band broadening if the sample solvent is stronger than the mobile phase.[20][21] For instance, injecting a sample dissolved in pure methanol onto a column running in 95:5 hexane:ethyl acetate will cause poor separation.[20]

  • Dry Loading: This is the preferred method for samples that are not very soluble in the mobile phase or need to be dissolved in a strong, polar solvent.[16][20]

    • Protocol: Dissolve your sample in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the mass of your sample) to the solution.[20] Evaporate the solvent completely until you have a dry, free-flowing powder. This powder is then carefully loaded onto the top of your column.

    • Why it works: Dry loading ensures that the sample is introduced to the column in a concentrated band without the detrimental effects of a strong injection solvent, leading to significantly improved resolution.[20][21]

Q3: My polar amide is also basic. What special considerations are needed?

A3: Basic amides are particularly prone to severe peak tailing on silica gel due to strong interactions with acidic silanol groups.[2][4]

  • In Normal Phase: Always add a basic modifier like triethylamine or ammonium hydroxide to your mobile phase (0.1-1%).[6]

  • In Reversed-Phase: Use a high-purity, end-capped C18 column and maintain the mobile phase pH at least 2 units away from the pKa of your compound. For basic compounds, a higher pH (e.g., pH 8-10 with a suitable buffer) can neutralize the analyte, improving peak shape. However, ensure your column is stable at high pH.

  • In HILIC: Mobile phase pH control is also crucial. Using a buffer, such as ammonium formate or ammonium acetate, can provide reproducible retention times and improved peak shapes.[11][19]

Data & Diagrams

Table 1: Stationary Phase Selection Guide for Polar Amides
Stationary PhaseChromatographic ModeBest For...Key Considerations
Silica Gel Normal Phase / HILICModerately polar to very polar amides.Prone to peak tailing with basic amides; requires mobile phase modifiers.[2][14]
Amide-Bonded Silica HILIC / Reversed-PhaseHighly polar, hydrophilic amides. Excellent for HILIC mode.[13][18]Offers different selectivity compared to bare silica; less reactive than amino phases.[22]
Amino-Bonded Silica Normal Phase / HILICPolar compounds, including carbohydrates and amides.Can react with aldehydes or ketones in the sample.[22]
Polar-Embedded C18 Reversed-PhasePolar amides in highly aqueous mobile phases.Prevents phase collapse and provides alternative selectivity.[8][9]
Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Is the compound basic? start->q1 add_modifier Add 0.5-1% Triethylamine or Ammonium Hydroxide to Mobile Phase q1->add_modifier Yes reduce_load Reduce Sample Load by 50% q1->reduce_load No q2 Is peak shape improved? add_modifier->q2 q2->reduce_load No end_good Problem Solved q2->end_good Yes q3 Is peak shape improved? reduce_load->q3 change_phase Switch to Alternative Stationary Phase: - End-capped Silica - Alumina - HILIC (Amide Phase) q3->change_phase No q3->end_good Yes end_bad Further Method Development Required change_phase->end_bad

Caption: A decision tree for systematically troubleshooting peak tailing.

Diagram 2: Principle of HILIC for Polar Amide Retention

HILIC cluster_0 HILIC Stationary Phase (e.g., Silica, Amide) cluster_1 Bulk Mobile Phase (High % Acetonitrile) p1 p2 p3 p4 p5 label_water Immobilized Water Layer amide Polar Amide amide->p3 Partitioning acn1 acn2 acn3

Caption: HILIC retains polar amides via partitioning into a water layer.

References

  • Biotage. (2023, February 10).
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
  • BioVanix Technology.
  • Waters Corporation. (2015).
  • Roemling, R., et al. (2010). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Biotage. (2023, February 10).
  • University of Rochester, Department of Chemistry.
  • Sorbent Technologies, Inc.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
  • ResearchGate.
  • University of Rochester, Department of Chemistry.
  • Teledyne ISCO.
  • MicroSolv Technology Corp. How to Use Cogent Amide™ HPLC Columns. [Link]
  • Colón, L. A., & Borges-Muñoz, V. M. (2016). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
  • ALWSCI. (2025, July 17).
  • uHPLCs.com. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]
  • National Institutes of Health.
  • Reddit. (2016, January 16).
  • MicroSolv Technology Corp. (2025, July 12).
  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?[Link]
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • MDPI. Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. [Link]
  • University of Calgary.
  • Wikipedia.
  • Hawach. (2025, February 11).
  • Chemistry For Everyone. (2025, January 27).
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
  • ResearchGate. (2020, November 2).
  • LCGC International.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
  • Welch Materials. (2024, November 25).
  • PubMed. (2013, November 15). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. [Link]
  • King Group.
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • LCGC Europe. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. [Link]

Sources

preventing degradation of 4-Bromofuran-2-carboxamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Bromofuran-2-carboxamide (CAS No. 957345-95-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: For maximum stability, this compound should be stored in a cool, dry place.[1] Specifically, refrigeration at 2-8°C is recommended.[2] The container should be tightly sealed and placed in a well-ventilated area, away from strong oxidizing agents.[1] To prevent potential photodegradation, which can affect halogenated compounds, storage in a dark place or the use of an amber glass vial is a best practice.[2][3]

Q2: I've noticed a slight discoloration of my this compound sample over time. What could be the cause?

A: Discoloration is often the first visual indicator of chemical degradation. For furan-containing molecules, this can be due to a variety of factors including oxidation, polymerization, or ring-opening reactions, which can be initiated by exposure to light, elevated temperatures, or atmospheric oxygen.[4][5] It is crucial to re-analyze the purity of the sample before use.

Q3: Is this compound sensitive to moisture?

A: Yes, the carboxamide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, which would convert it to the corresponding carboxylic acid (4-bromofuran-2-carboxylic acid). Therefore, it is imperative to store the compound in a dry environment and to handle it under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

Q4: What analytical techniques are recommended to check the purity of my stored sample?

A: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and quantifying any degradation products.[] Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the compound's structural integrity.[]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical framework for resolving them.

Observed Issue Potential Root Cause(s) Recommended Actions & Explanations
Reduced Potency or Altered Reactivity in Experiments Chemical Degradation: The compound may have partially degraded, leading to a lower concentration of the active molecule. Potential degradation pathways for furans include ring-opening and radical-induced decomposition.[4]1. Purity Re-analysis: Perform an HPLC or LC-MS analysis to determine the current purity of the sample.[7] 2. Structural Confirmation: Use ¹H NMR to check for the appearance of new signals or disappearance of characteristic peaks, which would indicate structural changes. 3. Fresh Sample: If significant degradation is confirmed (>5%), it is advisable to use a fresh, unopened sample for critical experiments.
Appearance of a Second Spot on TLC or Peak in HPLC Formation of Impurities: This is a clear sign of degradation. Common impurities could include the hydrolyzed carboxylic acid, debrominated furan, or oligomeric byproducts. Furan rings can be susceptible to cleavage and rearrangement.[4][5]1. Isolate and Identify: If feasible, use preparative chromatography to isolate the impurity and characterize it via mass spectrometry or NMR to understand the degradation pathway. 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ A1). Check for breaches in the container seal or exposure to light.
Poor Solubility Compared to a Fresh Sample Polymerization: Furan compounds can be prone to polymerization, especially when exposed to heat, light, or acidic conditions. This results in higher molecular weight species that are often less soluble.1. Visual Inspection: Check for any gummy or tar-like residue in the sample vial. 2. Filtration: Before use, dissolve the sample in a suitable solvent and filter it through a 0.22 µm syringe filter to remove any insoluble polymeric material.[7] Note that this will not remove soluble oligomers. 3. Implement Stricter Storage: Immediately transfer an aliquot of a fresh sample to a new, clean, amber vial, purge with inert gas, and store at 2-8°C in the dark.
Visualizing Degradation & Prevention
Potential Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways for this compound based on the general chemistry of furan and carboxamide functional groups.

G main This compound hydrolysis Hydrolysis (4-Bromofuran-2-carboxylic acid) main->hydrolysis H₂O / H⁺ or OH⁻ debromination Reductive Debromination (Furan-2-carboxamide) main->debromination Light / H-donor ring_opening Oxidative Ring Opening (Unsaturated Carbonyls) main->ring_opening O₂ / Light / Heat polymerization Polymerization main->polymerization Acid / Heat

Caption: Hypothesized degradation routes for this compound.

Recommended Handling and Storage Workflow

Adhering to a systematic workflow from receiving to long-term storage is critical for preserving the compound's integrity.

workflow cluster_receiving Step 1: Receiving cluster_prep Step 2: Aliquoting & Initial Analysis cluster_storage Step 3: Long-Term Storage receive Receive Compound inspect Visually Inspect Container (Seal Integrity, Color) receive->inspect aliquot Aliquot into smaller vials (under inert gas if possible) inspect->aliquot purity_check Perform Initial Purity Check (e.g., HPLC) aliquot->purity_check storage_conditions Store in Amber Vials Tightly Sealed purity_check->storage_conditions log Log Storage Location & Date (2-8°C, Dark, Dry) storage_conditions->log

Sources

Technical Support Center: Navigating Alternatives to 4-Bromofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on selecting and implementing alternative reagents and methodologies to 4-Bromofuran-2-carbonyl chloride. We understand that while acyl chlorides are potent reagents, their handling, stability, and reactivity profile can present significant challenges. This guide is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions.

FAQ 1: What are the primary challenges associated with using 4-Bromofuran-2-carbonyl chloride?

4-Bromofuran-2-carbonyl chloride, like most acyl chlorides, is a highly reactive electrophile, which is both its strength and its weakness. The key challenges include:

  • Moisture Sensitivity: Acyl chlorides readily react with trace amounts of water, hydrolyzing back to the parent carboxylic acid (4-Bromofuran-2-carboxylic acid). This decomposition reduces the effective concentration of your reagent, leading to lower yields and introducing impurities.[1] This necessitates the use of strictly anhydrous conditions, including oven-dried glassware and anhydrous solvents, which can be procedurally demanding.[1]

  • High Reactivity & Poor Selectivity: Its high electrophilicity can lead to reactions with other nucleophilic functional groups in complex molecules, resulting in unwanted side products. This lack of selectivity can be particularly problematic in late-stage functionalization in drug development.

  • Corrosive Byproduct: Reactions with acyl chlorides generate hydrochloric acid (HCl) as a byproduct.[2] This corrosive gas must be scavenged, typically by adding a non-nucleophilic base like pyridine or triethylamine, which adds a purification step to remove the resulting ammonium salt.[2][3]

  • Safety and Handling: Acyl chlorides are lachrymatory and corrosive, requiring careful handling in a chemical fume hood with appropriate personal protective equipment (PPE).[4][5] Their instability also makes long-term storage challenging.

Given these issues, the most robust alternative strategy is to avoid the isolation of the acyl chloride altogether by generating a similarly reactive species in situ directly from the more stable parent, 4-Bromofuran-2-carboxylic acid .[6][7]

FAQ 2: For amide bond formation, what are the main classes of alternatives to using the acyl chloride?

Amide bond formation is one of the most common reactions in medicinal chemistry.[8] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, activating the carboxylic acid is essential. This is precisely the role that coupling reagents play, offering a milder and more controlled alternative to acyl chlorides.

The primary classes of coupling reagents are:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] To suppress side reactions and minimize racemization of chiral centers, additives like 1-Hydroxybenzotriazole (HOBt) are often included.

  • Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate OBt active esters that readily react with amines.[10][11]

  • Uronium/Aminium Salts: This class includes HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). They are among the most effective coupling reagents, known for fast reaction times and high yields, even with sterically hindered substrates.[10][11][12]

Workflow: Choosing the Right Amide Coupling Strategy

The selection of a coupling reagent is critical and depends on the specific substrates and desired outcome. The following decision tree illustrates a logical approach to this process.

G start Start: Amide Coupling Needed (4-Bromofuran-2-carboxylic acid + Amine) is_chiral Is the amine or acid chiral and prone to racemization? start->is_chiral is_hindered Are the coupling partners sterically hindered or poorly nucleophilic? is_chiral->is_hindered No carbodiimide_additive Use Carbodiimide (EDC, DIC) + Additive (HOBt, Oxyma) Ensures low racemization. is_chiral->carbodiimide_additive Yes cost_scale Is cost/atom economy a major concern (large scale)? is_hindered->cost_scale No uronium Use Uronium/Aminium Reagents (e.g., HATU, HBTU) + Mild Base (DIPEA) is_hindered->uronium Yes phosphonium Consider Phosphonium Reagents (e.g., PyBOP) Good for hindered systems. cost_scale->phosphonium No carbodiimide_simple Use Carbodiimide (EDC, DIC) Cost-effective for simple substrates. cost_scale->carbodiimide_simple Yes FC_Workflow cluster_reagent Step 1: Reagent Choice cluster_reaction Step 2: Reaction Conditions start Start: Acylate Ar-H with 4-Bromofuran-2-carbonyl moiety acid 4-Bromofuran-2- carboxylic acid start->acid reagent Prepare Acylating Agent reaction Perform Acylation workup Workup & Purify product Final Product: Ar-CO-(4-Br-Furan) workup->product anhydride In-situ or pre-formed Acid Anhydride acid->anhydride Activate catalyst Add Aromatic Substrate (Ar-H) + Milder Lewis Acid (e.g., BF₃·OEt₂, SnCl₄) Low Temperature (-20 to 0 °C) anhydride->catalyst catalyst->workup

Sources

Technical Support Center: A Scientist's Guide to Minimizing Impurities in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who seek to enhance the purity of their reaction products. Achieving high purity is not merely a matter of downstream purification; it begins with a fundamental understanding of the reaction mechanism and the factors that lead to impurity formation. Here, we will dissect common challenges, provide causal explanations for experimental observations, and offer robust, field-tested protocols to prevent and remove impurities.

Section 1: Understanding the Origin of Impurities

Impurities in palladium-catalyzed reactions can be broadly categorized into two classes: process-related impurities, which include residual palladium and reagents, and product-related impurities, which arise from side reactions. A thorough understanding of the catalytic cycle is paramount to diagnosing and mitigating these issues.

The generalized catalytic cycle for a cross-coupling reaction (e.g., Suzuki-Miyaura) provides a roadmap for identifying potential pitfalls. The cycle involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with an organometallic reagent and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2][3]

Catalytic_Cycle_Impurities cluster_cycle Core Catalytic Cycle cluster_impurities Sources of Impurities Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition R¹-Pd(II)-X(L_n) Pd(0)L_n->Oxidative_Addition Oxidative Addition (R¹-X) Catalyst_Degradation Pd Black (Inactive) Pd(0)L_n->Catalyst_Degradation Agglomeration Transmetalation R¹-Pd(II)-R²(L_n) Oxidative_Addition->Transmetalation Transmetalation (R²-M) Side_Reaction Homocoupling (R²-R²) Dehalogenation (R¹-H) Ligand Degradation Oxidative_Addition->Side_Reaction β-Hydride Elimination (if applicable) Product R¹-R² (Desired Product) Transmetalation->Product Reductive Elimination Transmetalation->Side_Reaction Reaction with O₂/H₂O Product->Pd(0)L_n Residual_Pd Residual Pd in Product Product->Residual_Pd Incomplete Removal Precatalyst Pd(II) Precatalyst Precatalyst->Pd(0)L_n In-situ Reduction (Potential for Side Rxns)

Caption: The palladium catalytic cycle and key entry points for impurity generation.

Section 2: Troubleshooting Organic Byproducts

This section addresses common organic impurities and provides strategies to minimize their formation by optimizing reaction parameters.

FAQ 1: I am observing significant homocoupling of my boronic acid (R²-R²). What is the cause and how can I prevent it?

Answer: Homocoupling of boronic acids is a frequent side reaction, particularly in Suzuki-Miyaura couplings. Its formation is often promoted by the presence of molecular oxygen.[4]

Causality:

  • Palladium(II)-Mediated Pathway: The Pd(II) precatalyst, before its reduction to the active Pd(0) state, can react directly with two equivalents of the boronic acid in a stoichiometric reaction to produce the homocoupled biaryl and Pd(0).[5][6]

  • Oxidative Homocoupling: In the presence of oxygen, a competing catalytic cycle can occur where Pd(0) is oxidized by O₂, facilitating the homocoupling of the organometallic reagent.[4]

Troubleshooting & Prevention Protocol:

  • Step 1: Rigorous Degassing: The most critical step is the exclusion of oxygen. Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by subjecting the solvent and reagent mixture to several vacuum/inert gas (nitrogen or argon) backfill cycles. For larger scale reactions, a subsurface sparge with nitrogen for 30-60 minutes is highly effective.[5]

  • Step 2: Control Precatalyst Reduction: Ensure the rapid and efficient reduction of the Pd(II) precatalyst to the active Pd(0) species to minimize its availability for the homocoupling side reaction. The choice of reductant (often an alcohol solvent, amine, or phosphine ligand) is crucial.[7]

  • Step 3: Introduce a Mild Reductant: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[5]

  • Step 4: Order of Addition: Add the palladium catalyst last, after the reaction mixture has been assembled and thoroughly deoxygenated.

FAQ 2: My reaction is sluggish and I'm seeing starting material decomposition and other unidentified byproducts. What should I investigate?

Answer: Sluggish reactions often lead to byproduct formation due to prolonged exposure of sensitive reagents to the reaction conditions. The issue typically lies with catalyst activity, reagent quality, or suboptimal reaction parameters.

Causality & Troubleshooting Checklist:

  • Catalyst Inactivity: The active Pd(0) catalyst may not be forming efficiently or is decomposing.

    • Ligand Choice: The ligand stabilizes the Pd(0) center and facilitates key steps in the catalytic cycle. Electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often accelerate the rate-limiting oxidative addition step and prevent catalyst decomposition.[8][9] Ensure your chosen ligand is appropriate for the specific coupling partners.

    • Precatalyst Reduction: Many reactions start with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ to Pd(0). If this reduction is inefficient, the catalytic cycle cannot begin.[7][10] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, but handle them under strictly anaerobic conditions.

  • Base Selection: The base plays a critical role, particularly in Suzuki couplings where it activates the boronic acid to form a more nucleophilic boronate species.[11][12]

    • An inappropriate base (too weak or too strong) can stall the reaction or cause degradation of starting materials or products.[13] For instance, strong bases can promote cleavage of sensitive functional groups.[13] Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, organic bases like DBU) to find the optimal choice.

  • Solvent and Temperature:

    • Ensure all reagents, and especially the solvent, are anhydrous and of high purity. Water can hydrolyze organometallic reagents and interfere with the catalyst.

    • The reaction temperature should be high enough to support the reaction rate but not so high as to cause thermal decomposition. A systematic temperature screen is often beneficial. Common solvents include THF, dioxane, toluene, and DMF.[2]

ParameterKey ConsiderationCommon Choices
Ligand Steric bulk and electron-donating ability influence catalyst activity and stability.[14]PPh₃, Buchwald-type phosphines (e.g., SPhos, XPhos), NHCs.
Base Must be strong enough to facilitate transmetalation but not cause side reactions.[15]Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH), Fluorides (KF).
Solvent Must solubilize reagents and be compatible with reaction conditions (e.g., anhydrous).[2]Toluene, Dioxane, THF, DMF, Acetonitrile.

Section 3: Removing Residual Palladium Impurities

Even with a perfectly optimized reaction, residual palladium in the final product is a major concern, especially in pharmaceutical applications where strict limits (often < 10 ppm) are enforced by regulatory agencies.[16][17][18]

FAQ 3: What are the most effective methods for removing residual palladium from my final product?

Answer: A multi-pronged approach combining preventative measures and targeted removal techniques is most effective. The choice of method depends on the nature of your product and the form of the palladium species (homogeneous vs. heterogeneous).[19]

Palladium Removal Strategy Workflow:

Palladium_Removal_Workflow Crude_Product Crude Product (with Pd impurities) Dissolution Dissolve in appropriate solvent Crude_Product->Dissolution Scavenging Add Scavenger (e.g., Activated Carbon, Silica-Thiol) Dissolution->Scavenging Stirring Stir (1-18h, RT to 60°C) Scavenging->Stirring Filtration Filter through Celite® pad Stirring->Filtration Purified_Solution Purified Solution Filtration->Purified_Solution Concentration Concentrate Solvent Purified_Solution->Concentration Final_Product Final Product (<10 ppm Pd) Concentration->Final_Product Analysis Analyze Pd content (ICP-MS) Final_Product->Analysis QC Step

Caption: A typical workflow for palladium removal using scavengers.

Detailed Removal Techniques:

  • Adsorption (Scavenging): This is one of the most widely used and effective methods.[20]

    • Mechanism: Solid-supported materials with high affinity for palladium are added to a solution of the crude product. The palladium binds to the scavenger, which is then removed by simple filtration.[19]

    • Common Scavengers:

      • Activated Carbon: A cost-effective, broad-spectrum choice. However, it can sometimes adsorb the desired product, leading to yield loss.[19][20]

      • Specialized Metal Scavengers: These offer higher selectivity. Common types include silica- or polymer-based scavengers functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[16][19][21]

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).

      • Add the scavenger (typically 5-20 wt% relative to the crude product).

      • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. Optimization of time and temperature is recommended.[19]

      • Filter the mixture through a pad of a filter aid like Celite® to remove the solid scavenger.[19][22]

      • Wash the filter cake with fresh solvent to recover any adsorbed product.

      • Combine the filtrate and washings and concentrate under reduced pressure.

  • Crystallization: Purifying the final product by crystallization can be highly effective, as palladium impurities often remain in the mother liquor.[16] The effectiveness can be enhanced by adding ligands like N-acetylcysteine or thiourea, which form soluble complexes with palladium, preventing its co-precipitation with the product.[16]

  • Chromatography: Standard column chromatography can separate the desired compound from palladium species.[22] This is often integrated as a standard purification step.

FAQ 4: How do I measure the concentration of residual palladium in my final sample?

Answer: Accurate quantification of trace palladium is essential for validation, especially for active pharmaceutical ingredients (APIs).

  • Gold Standard Method (QC): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard technique for final quality control. It is highly sensitive and can measure palladium levels down to parts-per-billion (ppb).[16][18][23]

  • In-Process Screening Methods: For rapid screening during process development to assess the effectiveness of different scavenging methods, faster techniques are available. Fluorimetric and colorimetric detection kits can provide a semi-quantitative measure of palladium content in minutes, which is much faster than the turnaround time for ICP-MS.[17][24]

Analytical MethodSensitivityPrimary UseNotes
ICP-MS Parts-per-billion (ppb)Final product quality control and validation.[18]Requires expensive instrumentation and highly trained personnel.[16]
AAS / ICP-OES Parts-per-million (ppm)Quantification where ultra-high sensitivity is not required.[18]Less sensitive than ICP-MS.
Fluorimetric Kits ~0.08 nMRapid, in-process screening of scavenging efficiency.[16]Not a replacement for ICP-MS for final validation.[16]
Conclusion

Minimizing impurities in palladium-catalyzed cross-coupling reactions is a multifaceted challenge that requires a holistic approach. By understanding the reaction mechanism, carefully selecting and optimizing reaction parameters to prevent byproduct formation, and implementing a robust strategy for catalyst removal, researchers can consistently achieve high levels of purity. This guide provides a foundation for troubleshooting common issues, but it is the careful, systematic application of these principles in the laboratory that will ultimately lead to success.

References
  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?.
  • Gong, X., & Weiss, D. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • ACS Publications. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?.
  • The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Sterling Pharma Solutions. (2022, September 28). A risk mitigation approach to detecting and quantifying metals in APIs.
  • De Gruyter. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
  • Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • ResearchGate. (2025, August 6). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
  • JoVE. (2017, February 22). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ResearchGate. (2025, August 6). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • ResearchGate. (2025, August 6). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromofuran-2-carboxamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromofuran-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing preclinical quantities of this valuable heterocyclic building block. We will address common challenges, provide detailed protocols, and explain the chemical principles behind our recommendations to ensure a successful and scalable process.

Introduction: The Challenge of the Furan Ring

This compound is a key intermediate in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions to generate diverse molecular scaffolds.[1][2] However, scaling its synthesis is not trivial. The furan ring, while aromatic, possesses lower resonance energy compared to benzene, rendering it susceptible to degradation under harsh acidic conditions, often leading to ring-opening or polymerization.[3] This guide provides a robust framework for navigating these challenges to achieve a reproducible, high-yield synthesis on a larger scale.

Core Synthesis Pathway

The most common and scalable route to this compound proceeds in two key stages: the selective bromination of a furan-2-carboxylic acid derivative, followed by amidation. The following workflow illustrates the primary pathway.

cluster_0 Stage 1: Electrophilic Bromination cluster_1 Stage 2: Amidation FuroicAcid Furan-2-carboxylic Acid Bromination Brominating Agent (e.g., NBS, Br2) FuroicAcid->Bromination BromoAcid 4-Bromofuran-2-carboxylic Acid Bromination->BromoAcid Activation Acid Activation (e.g., SOCl2) BromoAcid->Activation AcylChloride 4-Bromofuran-2-carbonyl chloride Activation->AcylChloride Amidation Ammonia Source (e.g., NH4OH) AcylChloride->Amidation FinalProduct This compound Amidation->FinalProduct

Caption: General two-stage synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromofuran-2-carbonyl chloride

This protocol details the conversion of the precursor acid to the more reactive acyl chloride. This intermediate is often used directly in the next step without purification.[4]

Materials:

Reagent Molar Mass ( g/mol ) Quantity (10g Scale) Molar Eq.
4-Bromofuran-2-carboxylic acid 190.99 10.0 g 1.0
Thionyl chloride (SOCl₂) 118.97 9.3 mL (15.7 g) 2.5
Anhydrous Dichloromethane (DCM) 84.93 100 mL -

| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic |

Procedure:

  • Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-Bromofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM (100 mL).

  • Reagent Addition: Add a catalytic amount of DMF (2-3 drops). Slowly add thionyl chloride (2.5 eq) to the suspension at room temperature via a dropping funnel. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and stir for 3-4 hours. Monitor the reaction by observing the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. A trap containing a sodium hydroxide solution is recommended to neutralize the toxic vapors.

  • Result: The resulting crude 4-Bromofuran-2-carbonyl chloride is typically a yellow to brown oil or low-melting solid and is used immediately in the next step.

Protocol 2: Synthesis of this compound

This protocol outlines the conversion of the acyl chloride to the final primary amide product.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (From 10g Acid) Molar Eq.
Crude 4-Bromofuran-2-carbonyl chloride 209.43 ~11.0 g 1.0
Ammonium Hydroxide (28-30% aq. soln.) 35.05 50 mL Excess
Dichloromethane (DCM) 84.93 100 mL -

| Ice | - | ~200 g | - |

Procedure:

  • Setup: In a 500 mL flask, cool the ammonium hydroxide solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Dissolve the crude 4-Bromofuran-2-carbonyl chloride from Protocol 1 in 100 mL of DCM. Add this solution dropwise to the cold, stirred ammonium hydroxide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction completion by TLC or LC-MS.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) to afford this compound as a white to off-white solid.

Troubleshooting Guide

cluster_p1 cluster_p2 cluster_p3 cluster_p4 start Problem Encountered p1 Low Yield in Stage 1 (Bromination) p2 Incomplete Amidation (Stage 2) p3 Product Degradation (Dark Polymer) p4 Impurity Formation p1_cause1 Cause: Polybromination? p1->p1_cause1 p1_cause2 Cause: Ring Opening? p1->p1_cause2 p2_cause1 Cause: Inactive Acyl Chloride? p2->p2_cause1 p2_cause2 Cause: Insufficient Amine? p2->p2_cause2 p3_cause1 Cause: Acidic Conditions? p3->p3_cause1 p4_cause1 Cause: Anhydride Formation? p4->p4_cause1 p4_cause2 Cause: Ester from Solvent? p4->p4_cause2 p1_sol1 Solution: - Use 1.0 eq NBS - Maintain T < 10°C p1_cause1->p1_sol1 p1_sol2 Solution: - Ensure anhydrous conditions - Avoid strong acids p1_cause2->p1_sol2 p2_sol1 Solution: - Confirm acid activation (e.g., quench small sample with MeOH for ester) - Use fresh SOCl2 p2_cause1->p2_sol1 p2_sol2 Solution: - Use large excess of NH4OH - Maintain low temperature during addition p2_cause2->p2_sol2 p3_sol1 Solution: - Neutralize any residual acid from Stage 1 - Avoid overheating p3_cause1->p3_sol1 p4_sol1 Solution: - Ensure complete conversion to acyl chloride - Add acyl chloride to amine (not reverse) p4_cause1->p4_sol1 p4_sol2 Solution: - If using NH3 in alcohol, this is a risk. - Use aq. NH4OH or NH3 in a non-reactive solvent like THF or Dioxane. p4_cause2->p4_sol2

Caption: A workflow for troubleshooting common synthesis issues.

Q1: My bromination step (Stage 1) is giving low yields and multiple spots on TLC. What's happening?

A1: This is a classic issue with furan chemistry. The furan ring is electron-rich and can undergo polyhalogenation or even ring-opening under harsh conditions.[5][6]

  • Cause - Polybromination: Furan reacts violently with bromine at room temperature, often leading to polyhalogenated products.[6] The electron-withdrawing carboxylic acid group at C2 directs bromination to the C5 position, but over-bromination at C4 is possible if conditions are not controlled.

  • Solution:

    • Control Stoichiometry and Temperature: Use N-Bromosuccinimide (NBS) as a milder bromine source. Use precisely 1.0 equivalent and maintain a low temperature (e.g., -5 °C to 5 °C) during addition.

    • Solvent Choice: Using a solvent like DMF or dioxane can sometimes lead to the formation of a 2-bromofuran derivative when brominating furan itself.[6] For 2-furoic acid, a non-polar solvent like chloroform or acetonitrile is often preferred to minimize side reactions.

  • Cause - Ring Instability: Strong acids can protonate the furan ring, leading to decomposition.[3] If your bromine source contains acidic impurities (like HBr), this can be a problem.

  • Solution: Ensure your reagents are pure. If using liquid bromine, consider adding a non-nucleophilic base like pyridine in small amounts to scavenge any HBr formed.

Q2: The conversion of my carboxylic acid to the amide is incomplete, even after extended reaction times. How can I improve the yield?

A2: This points to an issue with either the acid activation step or the subsequent amidation.

  • Cause - Inefficient Acid Activation: The conversion to the acyl chloride may be incomplete. Thionyl chloride can degrade over time.

  • Solution: Use fresh, high-quality thionyl chloride or oxalyl chloride.[4] You can confirm the formation of the acyl chloride by taking a small aliquot of the reaction mixture, quenching it with methanol, and checking for the formation of the corresponding methyl ester by LC-MS.

  • Cause - Hydrolysis of Acyl Chloride: The acyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid if exposed to moisture.

  • Solution: Ensure all glassware is flame-dried or oven-dried and that all solvents are anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Cause - Inefficient Amidation: The reaction between the acyl chloride and ammonia can be inefficient if not managed correctly.

  • Solution: Use a large excess of the ammonia source (e.g., concentrated ammonium hydroxide) to drive the reaction to completion and to neutralize the HCl byproduct.[7] Maintain a low temperature during the addition of the acyl chloride solution to prevent side reactions and decomposition.

Q3: My reaction mixture turns dark brown or black during the amidation step. Is my product lost?

A3: This indicates polymerization or decomposition of the furan ring.[3]

  • Cause - Acid-Catalyzed Degradation: The HCl generated during the reaction of the acyl chloride with ammonia can cause localized drops in pH. The furan ring is highly sensitive to acid and can polymerize.[3]

  • Solution: The key is rapid and efficient neutralization of the HCl byproduct. This is achieved by adding the acyl chloride solution to a vigorously stirred, cold, and concentrated solution of ammonium hydroxide. This ensures that any HCl formed is immediately quenched by the excess base. Never add the ammonia source to the bulk acyl chloride.

  • Cause - Thermal Degradation: Exotherms during the quench can also cause decomposition.

  • Solution: Perform the addition slowly and maintain cooling with an ice bath to keep the internal temperature below 10 °C.

Scale-Up Considerations & FAQs

Q4: What are the primary safety concerns when scaling up this synthesis?

A4:

  • Thionyl Chloride/Oxalyl Chloride: Both are corrosive and toxic. The reaction with the carboxylic acid releases large volumes of toxic gas (SO₂, HCl, CO, CO₂). Scale-up requires a highly efficient fume hood and a scrubber system to neutralize the off-gases.

  • Exotherm Management: The quench of the acyl chloride with ammonium hydroxide is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. You must use a jacketed reactor with controlled cooling and a slow, monitored addition rate to prevent a runaway reaction.

  • Pressure Build-up: Ensure the reaction vessel is adequately vented through a scrubber system to handle the gas evolution from both the acid activation and amidation steps.

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2] Keeping it in a tightly sealed container under an inert atmosphere (like argon or nitrogen) is recommended for long-term storage to prevent potential slow degradation.

Q6: Can this compound be used directly in palladium cross-coupling reactions like Suzuki or Sonogashira?

A6: Absolutely. This is one of its primary applications. The bromine at the 4-position is well-suited for cross-coupling.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester.[8][9] It is a robust reaction, and the amide functional group is generally stable under typical Suzuki conditions (e.g., Pd catalyst, a base like K₂CO₃ or K₃PO₄, and a solvent like dioxane/water).[10]

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[11][12][13] The amide group is also compatible with these conditions. This is a powerful method for extending conjugation or introducing a handle for further chemistry.[14]

  • Key Consideration: A potential side reaction in some palladium-catalyzed reactions involving N-H containing heterocycles is catalyst inhibition or undesired coordination. However, the carboxamide group is generally a well-behaved spectator in these couplings.

References

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468–34475. [Link]
  • Adlington, R. M., Baldwin, J. E., Catterick, D., & Pritchard, G. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 68(15), 3715–3723. [Link]
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
  • Clark, J. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Di Gioia, M. L., Leggio, A., Leotta, V., Liguori, A., Perri, F., Siciliano, C., & Viscomi, C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 85. [Link]
  • Química Orgánica. (n.d.). Halogenation of furan. Quimicaorganica.org. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
  • Al-Masoudi, N. A., Al-Salihi, N. A., & Mohammed, A. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434. [Link]
  • Bozhanov, V. I. (2001). Stability of the Furan Ring During Bromination. Chemistry of Heterocyclic Compounds, 37(8), 1030–1031. [Link]
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Khan Academy. (n.d.).
  • Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2824. [Link]
  • Reddit. (2022). Amide from carboxylic acid synthesis. r/Chempros. [Link]
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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Bromofuran-2-carboxamide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of the development pipeline. Furan carboxamides, for instance, are prevalent scaffolds in bioactive molecules.[1][2] This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the definitive structural elucidation of a representative molecule: 4-Bromofuran-2-carboxamide. We will move beyond a simple recitation of data to explain the causal reasoning behind experimental choices and data interpretation, providing a self-validating workflow for researchers, chemists, and drug development professionals.

Pillar 1: Nuclear Magnetic Resonance (NMR) – Mapping the Atomic Connectivity

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule.[3] It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their specific chemical environment.[4] For this compound, ¹H and ¹³C NMR are indispensable for mapping the proton and carbon skeletons, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (spatial relationships).

Causality Behind Experimental Choices:

  • Solvent Selection: We will use Dimethyl Sulfoxide-d₆ (DMSO-d₆). Why? Unlike Chloroform-d (CDCl₃), DMSO-d₆ is a hydrogen bond acceptor, which slows the rate of proton exchange for the -NH₂ group. This allows the amide protons to be observed as a distinct, often broad, signal rather than being exchanged into obscurity.

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm, ensuring data comparability across different instruments.[5]

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

Predicted Shift (δ, ppm)MultiplicityIntegrationProvisional AssignmentRationale
~ 8.15s1HH5The proton at C5 is adjacent to the electron-withdrawing bromine and the furan oxygen, leading to significant deshielding and a downfield shift.
~ 7.8 (broad)s2H-CONH₂Amide protons are typically broad due to quadrupole effects from the nitrogen and exchange. Their chemical shift is concentration and temperature-dependent.[6]
~ 7.40s1HH3The proton at C3 is adjacent to the electron-withdrawing carboxamide group, causing a downfield shift, but less so than H5 which is also influenced by bromine.

Note: These are typical predicted values. Actual shifts may vary based on experimental conditions.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering a direct count and insight into their functional type.[7][8]

Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

Predicted Shift (δ, ppm)Provisional AssignmentRationale
~ 158.5C=OThe carbonyl carbon of an amide is highly deshielded and appears significantly downfield.[7]
~ 148.0C2This carbon is attached to the electron-withdrawing amide group and is part of the heteroaromatic ring.
~ 125.5C5The C5 carbon is deshielded by both the adjacent oxygen and the bromine atom.
~ 116.0C3This carbon is primarily influenced by the adjacent C2-amide and the ring oxygen.
~ 109.0C4The carbon directly attached to bromine. While bromine is electronegative, the "heavy atom effect" can cause a shielding effect, shifting the peak upfield relative to what might be expected from electronegativity alone.

Advanced NMR Techniques for Unambiguous Assignment: While 1D spectra provide the fundamental data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to create a self-validating dataset.[3][9]

  • HSQC: Correlates each proton signal directly to the carbon it is attached to, confirming the H3-C3 and H5-C5 assignments.

  • HMBC: Shows correlations between protons and carbons that are 2-3 bonds away. For example, the H3 proton should show a correlation to the C2, C4, and C=O carbons, definitively locking in the connectivity around the carboxamide group.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of DMSO-d₆. Add a small amount of TMS as an internal reference.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C data. Due to the low natural abundance of ¹³C, more scans are required (typically 1024 or more).[8]

  • 2D NMR (Optional but Recommended): Acquire standard HSQC and HMBC spectra to confirm assignments.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0 ppm.

Pillar 2: Mass Spectrometry (MS) – Confirming Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides two critical pieces of evidence for structure confirmation: the exact molecular weight (and thus elemental formula) and the fragmentation pattern, which acts as a molecular fingerprint.[11][12]

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

HRMS instruments (like TOF or Orbitrap) can measure m/z values to several decimal places, allowing for the unambiguous determination of the elemental formula.[13][14]

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates the protonated molecule [M+H]⁺ with minimal fragmentation.[11] This is ideal for clearly identifying the molecular ion.

Expected HRMS-ESI Data:

  • Molecular Formula: C₅H₄BrNO₂

  • Exact Mass (Monoisotopic): 188.9425 for [C₅H₄⁷⁹BrNO₂] and 190.9405 for [C₅H₄⁸¹BrNO₂].

  • Observed Ion [M+H]⁺: A pair of peaks at m/z 189.9503 and 191.9482.

  • The Bromine Signature: A crucial confirmatory feature is the presence of two peaks for any bromine-containing ion, separated by ~2 m/z units and in a nearly 1:1 intensity ratio. This is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes and is a definitive indicator of bromine's presence.[14]

Tandem MS (MS/MS): Deconstructing the Molecule

By selecting the molecular ion and subjecting it to fragmentation (Collision-Induced Dissociation - CID), we can observe its breakdown products. This provides direct evidence of the molecule's constituent parts.[12][13] The fragmentation pathways help distinguish between isomers.

Proposed Fragmentation Pathway: The structure of this compound is expected to fragment along predictable pathways, primarily involving the loss of stable neutral molecules or radicals from the molecular ion.

G

Interpreting the Fragments:

  • Loss of Ammonia (NH₃): A common loss from a protonated primary amide, resulting in an acylium ion.

  • Loss of Carbon Monoxide (CO): Subsequent loss of CO from the furan ring is a characteristic fragmentation for such heterocycles.[15][16]

  • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Directly infuse the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Full Scan MS: Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ isotopic cluster. Verify the accurate mass and the ~1:1 M / M+2 ratio.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the monoisotopic precursor ion (m/z 189.95) in the first mass analyzer and fragmenting it in a collision cell. Record the resulting fragment ions in the second mass analyzer.

  • Data Analysis: Compare the observed accurate mass to the theoretical mass to confirm the elemental formula. Propose structures for the major fragment ions observed in the MS/MS spectrum.

Synergy and Final Confirmation: A Self-Validating System

Neither technique alone is sufficient for absolute proof, but together they form a powerful, self-validating system.

G

How the Data Corroborates:

  • HRMS provides the elemental formula: C₅H₄BrNO₂.

  • ¹³C NMR confirms 5 unique carbons, including one C=O, consistent with the formula.

  • ¹H NMR confirms 4 protons on the molecule, plus 2 amide protons. The integration (1H + 1H + 2H) matches the non-carbon atoms in the formula.

  • The MS isotopic pattern definitively proves the presence of one bromine atom. The position of this bromine at C4 is inferred from the ¹H and ¹³C chemical shifts and confirmed by HMBC correlations.

  • The MS/MS fragmentation showing losses of NH₃ and CO corroborates the presence of the primary carboxamide group identified by NMR.

  • 2D NMR connects all the pieces, confirming the C-H attachments and the relative positions of the substituents on the furan ring.

By following this integrated approach, a researcher can move from a proposed structure to a confirmed molecular entity with an exceptionally high degree of confidence, fulfilling the rigorous standards required in modern chemical and pharmaceutical development.

References

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  • Preethi, B., et al. (2019). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. Rasayan Journal of Chemistry.
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A Comparative Analysis of 4-Bromofuran-2-carboxamide and its Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships, Experimental Evaluation, and Mechanistic Insights

In the landscape of modern medicinal chemistry, the furan-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparative analysis of 4-Bromofuran-2-carboxamide and its analogues, offering researchers, scientists, and drug development professionals a deep dive into their synthesis, biological performance, and underlying mechanisms of action. By synthesizing data from numerous studies, this document aims to elucidate the critical structure-activity relationships (SAR) that govern the efficacy of these compounds, providing a scientifically grounded framework for future drug design and development.

Introduction to the Furan-2-carboxamide Scaffold

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a structure that imparts a unique combination of hydrophobic and polar characteristics. This allows furan-containing molecules to engage in a diverse range of interactions with biological targets.[1] When functionalized with a carboxamide group at the 2-position, the resulting scaffold serves as a versatile platform for developing novel therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory domains.[2][3] The introduction of a bromine atom onto the furan ring, as in this compound, further modulates the compound's physicochemical properties, including its lipophilicity and electronic distribution, which can significantly influence its biological activity.[4]

Comparative Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues typically involves the amidation of a corresponding furoic acid derivative. Variations in the synthetic route often depend on the desired analogue, whether it be modification of the bromine position, substitution on the carboxamide nitrogen, or alterations to the furan ring itself.

A common synthetic approach involves the conversion of the parent furoic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an appropriate amine. For instance, N-substituted analogues can be readily prepared by reacting furan-2-carbonyl chloride with a substituted aniline in the presence of a base like triethylamine.[5]

For analogues with variations in the substitution pattern on the furan ring, multi-step synthetic sequences may be required. For example, the synthesis of benzofuran-2-carboxamide derivatives can be achieved through a combination of C-H arylation and transamidation chemistry, allowing for the introduction of a wide range of substituents.[6]

The following diagram illustrates a general synthetic workflow for generating a library of furan-2-carboxamide analogues.

synthesis_workflow Furoic_Acid Substituted Furoic Acid Activation Activation (e.g., SOCl₂, CDI) Furoic_Acid->Activation Acid_Chloride Furoyl Chloride / Activated Ester Activation->Acid_Chloride Amidation Amidation Reaction Acid_Chloride->Amidation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Amidation Analogues Furan-2-carboxamide Analogues Amidation->Analogues

Caption: General synthetic workflow for furan-2-carboxamide analogues.

Comparative Biological Activity and Structure-Activity Relationships

The biological activity of furan-2-carboxamide derivatives is highly dependent on their substitution patterns. This section provides a comparative analysis of their antimicrobial and anticancer activities, highlighting key structure-activity relationships.

Antimicrobial Activity

Furan-2-carboxamides have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacteria and in the disruption of biofilms.

Key Structure-Activity Relationship Insights:

  • N-Substitution: The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining antibacterial efficacy. For instance, in a series of N-(4-bromophenyl)furan-2-carboxamide analogues, the parent compound (with a bromine on the phenyl ring) showed the most effective activity against NDM-positive Acinetobacter baumannii compared to its arylated derivatives.[5] This suggests that the electronic and steric properties of the N-substituent are critical for target engagement.

  • Halogenation: The presence and position of halogen atoms on the furan or an N-aryl ring can significantly impact activity. Halogens are known to increase lipophilicity, which can enhance membrane permeability. In a study of furan-2-carboxamides as antibiofilm agents, derivatives with halogen substituents on the N-phenyl ring exhibited better inhibition of biofilm formation.[7]

  • Bioisosteric Replacement: The furan-2-carboxamide moiety has been successfully employed as a bioisosteric replacement for the less stable furanone ring in quorum sensing inhibitors, leading to compounds with improved metabolic stability and potent antibiofilm activity against Pseudomonas aeruginosa.[7]

Table 1: Comparative Antimicrobial Activity of Furan-2-Carboxamide Derivatives

Compound/AnalogueTarget Organism(s)MIC (µg/mL)Key Structural FeatureReference
N-(4-bromophenyl)furan-2-carboxamideA. baumannii (NDM-positive)Not specified (most effective in series)Bromophenyl group on amide[5]
Carbamothioyl-furan-2-carboxamide derivative (4f)E. coli, S. aureus, B. cereus230-295Carbamothioyl group[8]
Furan-2-carboxamide carbohydrazide (4b)P. aeruginosa (biofilm)58% inhibition at 50 µMCarbohydrazide linker[7]
Anticancer Activity

The furan-2-carboxamide scaffold is also a promising framework for the development of novel anticancer agents. The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis and disrupt cell cycle progression.

Key Structure-Activity Relationship Insights:

  • N-Substitution: Similar to antimicrobial activity, substitutions on the amide nitrogen are critical for anticancer potency. For example, certain N-substituted furan-2-carboxamide derivatives have shown potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[2][9]

  • Halogenation: The introduction of halogens on an N-phenyl ring can be beneficial for cytotoxic activity. This is attributed to their ability to enhance hydrophobic interactions with the target protein.[4]

  • Fused Ring Systems: The fusion of a benzene ring to the furan core, forming a benzofuran, can significantly enhance anticancer activity. The position of substituents on the benzofuran ring is a critical determinant of biological activity.[4]

Table 2: Comparative Anticancer Activity (IC50) of Furan-2-Carboxamide and Benzofuran Derivatives

Compound/AnalogueCancer Cell Line(s)IC50 (µM)Key Structural FeatureReference
Furan-2-carboxamide derivative (SH09)Various4 - 8Specific N-substitution[9]
N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamidesMCF-715 - 55 (µg/mL)Bromophenylthiazolyl group[2]
3-bromomethyl-benzofuran derivativeHL600.1Bromomethyl at C3 of benzofuran[4]

Rationale for Cell Line Selection in Anticancer Screening:

The choice of cancer cell lines for evaluating the cytotoxic potential of new compounds is a critical aspect of experimental design. A strategic selection of cell lines allows for a more comprehensive understanding of a compound's spectrum of activity and potential mechanisms of action. For instance, the NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, is often used for broad initial screening.[10][11] For more focused studies, cell lines with specific genetic or phenotypic characteristics that align with the hypothesized mechanism of action of the test compounds are selected.[11] For example, if a compound is designed to target a specific signaling pathway, cell lines with known dysregulation in that pathway would be appropriate models.

Mechanistic Insights into Biological Activity

Understanding the molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for rational drug design. Two key pathways that have been implicated are the inhibition of bacterial quorum sensing and the modulation of inflammatory signaling pathways in cancer.

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the formation of biofilms and the production of virulence factors. The LasR protein is a key transcriptional regulator in the P. aeruginosa QS system. Furan-based compounds, including furan-2-carboxamides, have been shown to act as antagonists of LasR, thereby inhibiting QS and reducing bacterial virulence.[7][12]

The proposed mechanism involves the furan-2-carboxamide binding to the ligand-binding pocket of LasR, preventing the binding of the natural autoinducer molecule. This inhibition disrupts the downstream signaling cascade that leads to the expression of virulence genes.

quorum_sensing_inhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI Synthase Autoinducer Autoinducer (AHL) LasI->Autoinducer produces LasR_inactive Inactive LasR Autoinducer->LasR_inactive binds to LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active activates Virulence_Genes Virulence Gene Expression LasR_active->Virulence_Genes promotes Biofilm Biofilm Formation & Virulence Factor Production Virulence_Genes->Biofilm Furan_Carboxamide Furan-2-carboxamide Analogue Furan_Carboxamide->LasR_inactive binds and inhibits

Caption: Inhibition of LasR-mediated quorum sensing by furan-2-carboxamide analogues.

Modulation of NF-κB and MAPK Signaling Pathways

In the context of cancer and inflammation, some benzofuran derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[3] These pathways are crucial for cell survival, proliferation, and the inflammatory response, and their dysregulation is a hallmark of many cancers.

Inhibition of these pathways by furan-based compounds can lead to a reduction in the expression of pro-inflammatory cytokines and a decrease in cancer cell proliferation and survival. The exact molecular targets within these complex pathways are still under investigation for many furan derivatives.

NFkB_MAPK_inhibition Stimuli Inflammatory Stimuli / Stress MAPK_Pathway MAPK Pathway Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway Transcription_Factors Activation of Transcription Factors MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Transcription_Factors->Gene_Expression Furan_Derivative Furan/Benzofuran Derivative Furan_Derivative->MAPK_Pathway inhibits Furan_Derivative->NFkB_Pathway inhibits

Caption: Putative inhibition of NF-κB and MAPK signaling pathways by furan/benzofuran derivatives.

Experimental Protocols

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the antimicrobial and anticancer activities of furan-2-carboxamide derivatives.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • Test compound (e.g., this compound analogue)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

mic_workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Start->Prepare_Dilutions Inoculate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate Prepare_Dilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the compound's solvent).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound Dilutions Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (550-600 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

This compound and its analogues represent a rich chemical space for the discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights the critical role of structural modifications, particularly substitutions on the carboxamide nitrogen and the furan ring, in dictating their biological activity. The furan-2-carboxamide scaffold has demonstrated significant potential in combating antimicrobial resistance through the inhibition of quorum sensing and as a promising starting point for the development of new anticancer agents.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships, including a direct comparison of positional isomers of halogenated furan-2-carboxamides. Further elucidation of their molecular mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

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  • Ali, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4432. [Link]
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A Comparative Guide to the Antibacterial Efficacy of N-(4-bromophenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. Furan derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] This guide provides an in-depth validation and comparative analysis of a specific analogue, N-(4-bromophenyl)furan-2-carboxamide , designed for researchers, scientists, and drug development professionals. We will dissect its antibacterial performance against clinically relevant, drug-resistant pathogens, benchmark it against established antibiotics, and provide the detailed experimental frameworks required for replication and further investigation.

Introduction to the Candidate: N-(4-bromophenyl)furan-2-carboxamide

N-(4-bromophenyl)furan-2-carboxamide belongs to the furan-2-carboxamide family, a structure noted for its biological activity.[3] The core structure consists of a furan ring linked via a stable carboxamide group to a substituted phenyl ring. The specific 4-bromo substitution on the phenyl ring is a critical feature, influencing the molecule's electronic properties and lipophilicity, which in turn can significantly modulate its interaction with biological targets and its pharmacokinetic profile.[4]

Recent studies have highlighted this particular compound as a molecule of interest, demonstrating significant efficacy against multi-drug resistant (MDR) bacteria.[5][6] This guide serves to consolidate these findings and present them within a rigorous, comparative framework.

The synthesis of N-(4-bromophenyl)furan-2-carboxamide is reliably achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base like triethylamine, yielding the final product with high purity.[7][8] This straightforward synthesis is crucial for its potential as a scalable therapeutic agent.

Experimental Design for Comparative Antibacterial Validation

To objectively assess the antibacterial potential of N-(4-bromophenyl)furan-2-carboxamide, a systematic in-vitro evaluation is required. The following experimental design is based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and relevance.[9][10]

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of N-(4-bromophenyl)furan-2-carboxamide against a panel of drug-resistant Gram-positive and Gram-negative bacteria, using widely recognized antibiotics as benchmarks.

Materials:

  • Test Compound: N-(4-bromophenyl)furan-2-carboxamide

  • Bacterial Strains: Clinically isolated, extensively drug-resistant (XDR) strains are chosen to assess efficacy against challenging pathogens.[5][7]

    • Gram-Negative: Acinetobacter baumannii (NDM-positive), Klebsiella pneumoniae, Enterobacter cloacae

    • Gram-Positive: Methicillin-resistant Staphylococcus aureus (MRSA)

  • Positive Control Antibiotics:

    • Ciprofloxacin (a broad-spectrum fluoroquinolone)

    • Chloramphenicol (a broad-spectrum bacteriostatic agent)

  • Growth Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA), the standard media for antimicrobial susceptibility testing.[11][12]

The following diagram outlines the comprehensive workflow for this validation study.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination (Broth Microdilution) cluster_mbc Phase 3: MBC Determination Compound Synthesize & Purify N-(4-bromophenyl)furan-2-carboxamide Stock Prepare Stock Solutions (Test Compound & Control Antibiotics) Compound->Stock SerialDilution Perform 2-fold Serial Dilutions of Test Agents in 96-well Plate Stock->SerialDilution Media Prepare Mueller-Hinton Broth (MHB) & Agar (MHA) Inoculum Culture & Standardize Bacterial Inoculum (0.5 McFarland) Media->Inoculum InoculatePlate Inoculate Wells with Standardized Bacteria Inoculum->InoculatePlate SerialDilution->InoculatePlate IncubateMIC Incubate Plate (37°C, 18-24h) InoculatePlate->IncubateMIC ReadMIC Read MIC: Lowest concentration with no visible growth IncubateMIC->ReadMIC PlateFromWells Plate Aliquots from Clear Wells (≥MIC) onto MHA Plates ReadMIC->PlateFromWells Input for MBC IncubateMBC Incubate MHA Plates (37°C, 24-48h) PlateFromWells->IncubateMBC ReadMBC Read MBC: Lowest concentration resulting in ≥99.9% killing IncubateMBC->ReadMBC G cluster_bacteria Bacterial Cell LasI LasI Synthase AHL AHL Autoinducer LasI->AHL produces AHL_out AHL Autoinducer (Extracellular) AHL->AHL_out diffusion LasR LasR Receptor (Inactive) ActiveLasR Active LasR Complex LasR->ActiveLasR Virulence Virulence Gene Expression ActiveLasR->Virulence promotes AHL_out->LasR binds & activates Furan N-(4-bromophenyl) furan-2-carboxamide Furan->LasR binds & inhibits

Caption: Potential Anti-Quorum Sensing Mechanism of Furan-2-Carboxamides.

Conclusion and Future Directions

The available data strongly support the validation of N-(4-bromophenyl)furan-2-carboxamide as a potent antibacterial agent, particularly against drug-resistant Gram-negative bacteria. Its performance against XDR strains where conventional antibiotics fail marks it as a high-priority candidate for further preclinical development.

Future research should focus on:

  • Broad-Spectrum Profiling: Testing against a wider panel of bacterial and fungal pathogens.

  • Mechanism of Action Studies: Elucidating the precise molecular targets to understand its activity and potential for resistance development.

  • In-Vivo Efficacy: Evaluating its performance in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and pharmacokinetic properties. [7] This guide provides a foundational framework for understanding and evaluating N-(4-bromophenyl)furan-2-carboxamide. The methodologies and comparative data presented herein are intended to empower researchers to build upon these findings in the collective pursuit of novel antimicrobial therapies.

References

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  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). PubMed.
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A Senior Application Scientist's Guide to Peptide Coupling Reagents: Efficacy, Mechanism, and Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Art and Science of Amide Bond Formation

In the intricate world of chemical synthesis, the creation of an amide bond—the very backbone of peptides and proteins—stands as one of the most fundamental and frequently performed transformations.[1] While the conceptual joining of a carboxylic acid and an amine seems straightforward, the reality is a thermodynamic challenge. Direct condensation requires prohibitively high temperatures, which are incompatible with the delicate nature of most organic molecules, especially the chiral amino acids that are the building blocks of life.

This is where the artistry of the synthetic chemist, enabled by a powerful toolkit of coupling reagents, comes into play. The primary role of a coupling reagent is to convert the hydroxyl group of a carboxylic acid into a good leaving group, thereby "activating" it for nucleophilic attack by an amine.[2][3] The ideal reagent accomplishes this with high efficiency, minimal side reactions, and, most critically, the preservation of stereochemical integrity at the chiral α-carbon.

However, the path to a perfect peptide is fraught with challenges. Incomplete reactions, the formation of undesirable byproducts, and the ever-present threat of racemization—the loss of chiral purity—can compromise the synthesis of even simple peptides.[2][4][5] This guide provides an in-depth comparison of the most common classes of peptide coupling reagents, moving beyond mere protocols to explain the causality behind their efficacy. We will explore their mechanisms, compare their performance with supporting data, and provide field-proven protocols to empower researchers in making the optimal choice for their specific synthetic challenge.

The Specter of Racemization: A Mechanistic Perspective

The single greatest threat to the stereochemical fidelity of a growing peptide chain is racemization. This loss of optical purity primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate.[2][5] When the carboxylic acid of an N-protected amino acid is activated, it can cyclize. The proton at the now-acidic α-carbon of this oxazolone can be easily removed by a base, erasing the stereochemical information. The incoming amine can then attack from either face of this planar ring, yielding a mixture of desired (L) and undesired (D) diastereomers that are often difficult to separate and can have drastically different biological activities. Certain amino acids, such as histidine (His) and cysteine (Cys), are particularly susceptible to this process.[1][6]

The most effective strategy to combat this is the use of additives, such as 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or Ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives intercept the highly reactive activated intermediate before it can form the oxazolone, converting it into a more stable but still reactive active ester.[4][7] This alternative pathway favors direct aminolysis, effectively outcompeting the racemization route.

Racemization_Mechanism cluster_0 Desired Pathway (with Additive) cluster_1 Racemization Pathway Activated_Acid_P Activated Acid (e.g., O-Acylisourea) Active_Ester Active Ester (e.g., OBt Ester) Activated_Acid_P->Active_Ester Fast Peptide Desired Peptide (Chirally Pure) Active_Ester->Peptide Additive Additive (e.g., HOBt) Additive->Activated_Acid_P Amine_P Amine (R'-NH2) Amine_P->Active_Ester Activated_Acid_R Activated Acid (e.g., O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Planar) Activated_Acid_R->Oxazolone Cyclization Racemized_Peptide Racemized Peptide (L and D mixture) Oxazolone->Racemized_Peptide Amine_R Amine (R'-NH2) Amine_R->Oxazolone Base Base Base->Oxazolone α-proton abstraction

Caption: Competing pathways during peptide coupling.

Comparative Analysis of Coupling Reagent Classes

The choice of coupling reagent is dictated by factors including the steric hindrance of the amino acids, the length of the peptide, the scale of the reaction, and cost considerations. Reagents are broadly categorized into carbodiimides and onium salts.

Class I: The Workhorse Carbodiimides

Carbodiimides are among the oldest and most cost-effective coupling reagents.[1][2] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8]

  • DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective but produces a dicyclohexylurea (DCU) byproduct that is insoluble in most common organic solvents.[2] While this facilitates purification in solution-phase synthesis via simple filtration, it makes DCC unsuitable for solid-phase peptide synthesis (SPPS) where the precipitated urea can clog resin filters.[2][3]

  • DIC (N,N'-Diisopropylcarbodiimide): A popular alternative to DCC, especially in SPPS. The diisopropylurea byproduct is soluble in common solvents like DMF and DCM, allowing it to be easily washed away.[2][3]

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride): A water-soluble carbodiimide, making it the reagent of choice for bioconjugation and other reactions in aqueous media.[3][9][10] The urea byproduct is also water-soluble and easily removed by aqueous extraction.[3]

Causality: The primary drawback of using carbodiimides alone is the high reactivity of the O-acylisourea intermediate, which is prone to racemization and can undergo an intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[3] For this reason, carbodiimides are almost invariably used in conjunction with a nucleophilic additive like HOBt or OxymaPure.[3][7][9] The additive rapidly converts the O-acylisourea to a less reactive, more stable active ester, mitigating side reactions and suppressing racemization.

ReagentKey FeaturePrimary Use CaseByproduct SolubilityRelative Cost
DCC Insoluble urea byproductSolution-phase synthesisInsoluble in most organicsLow
DIC Soluble urea byproductSolid-phase synthesis (SPPS)Soluble in DMF, DCMLow-Medium
EDC·HCl Water-soluble reagent & byproductAqueous coupling, bioconjugationWater-solubleMedium
Experimental Protocol: Standard EDC/HOBt Coupling in Solution

Self-Validation: The progress of this reaction can be monitored by TLC or LC-MS. Successful coupling is indicated by the consumption of the starting amine and the appearance of the product at a higher molecular weight. The absence of a major peak corresponding to the N-acylurea byproduct confirms the efficiency of the HOBt additive.

  • Dissolution: Dissolve the N-protected amino acid (1.0 equiv) and 1-Hydroxybenzotriazole (HOBt) (1.1 equiv) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to slow down the initial activation and minimize potential side reactions, including premature decomposition of the active intermediate.

  • Activation: Add EDC·HCl (1.1 equiv) to the cooled solution and stir for 15-20 minutes. The reaction is kept cold during this pre-activation step to allow for the efficient formation of the HOBt-ester while suppressing the formation of the oxazolone.

  • Amine Addition: Add the amine component (1.0 equiv), either neat or as a solution in the reaction solvent. If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) to liberate the free amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine to remove unreacted starting materials and water-soluble byproducts. The organic layer is then dried and concentrated to yield the crude peptide.

Class II: The High-Performance Onium Salts

Onium salts—subdivided into phosphonium and aminium/uronium salts—are generally more reactive, faster, and more efficient than carbodiimide-based systems, especially for sterically hindered amino acids or "difficult" sequences prone to aggregation.[3] They come pre-packaged with a benzotriazole-derived leaving group, enabling a rapid and direct conversion of the carboxylic acid to the active ester in the presence of a base.

Phosphonium salts are excellent reagents that are particularly valued for their "clean" reaction profiles. A key advantage is their inability to react with the N-terminal amine of the peptide, preventing the chain-terminating guanidinylation side reaction that can occur with aminium salts.

  • BOP: One of the first onium salts developed. While highly effective, its use has fallen out of favor because the reaction produces the highly carcinogenic byproduct hexamethylphosphoramide (HMPA).[2][3]

  • PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used, safer alternative to BOP that does not produce HMPA. It is a robust and reliable reagent for most standard and challenging couplings.[3][10]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt-based analogue of PyBOP. The nitrogen at the 7-position of the azabenzotriazole ring provides an anchimeric assistance effect, making the resulting OAt-ester more reactive. This renders PyAOP one of the most powerful reagents for extremely difficult couplings, such as those involving N-methyl amino acids.[9]

This is the most popular class of reagents for routine SPPS, prized for their high reactivity and rapid coupling times.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): For years, the gold standard in automated SPPS. It is highly efficient, but its reactivity is surpassed by its HOAt-based counterpart.[9]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Consistently demonstrates superior performance to HBTU, especially for difficult sequences.[11] The enhanced reactivity of the OAt active ester leads to faster reaction rates, higher purity, and a lower risk of epimerization.[9][11]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation reagent that represents a significant advance in safety and efficiency. It is based on OxymaPure, which is not explosive like HOBt and HOAt derivatives.[12] COMU's performance is comparable or even superior to HATU, it has better solubility, and it avoids the allergenic potential of HBTU/HATU.[12] Crucially, it is a true uronium salt, which contributes to its high reactivity.[9]

Causality (Side Reaction): A critical consideration for aminium/uronium reagents is the potential for guanidinylation. If the coupling reagent is present in excess and activation of the carboxylic acid is slow, the reagent can react with the free N-terminal amine of the peptide, forming an irreversible guanidinium cap that terminates chain elongation.[6] Phosphonium reagents do not cause this side reaction, making them a better choice for slow reactions like peptide cyclization or fragment condensation where the coupling reagent may be in excess for extended periods.

Guanidinylation Peptide Peptide-NH2 (N-terminus) Guanidinium Guanidinylated Peptide (Terminated Chain) Peptide->Guanidinium Uronium Excess Uronium Reagent (e.g., HATU, HBTU) Uronium->Guanidinium Side Reaction

Caption: Guanidinylation side reaction with excess uronium reagents.

Experimental Protocol: General Onium Salt Coupling in SPPS

Self-Validation: Successful coupling is typically confirmed using a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary/secondary amines on the resin. A negative test result (e.g., colorless beads for the Kaiser test) indicates complete consumption of the amine and successful coupling.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in an appropriate solvent (typically DMF) for 20-30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve the N-protected amino acid (3-5 equiv relative to resin loading), the onium salt coupling reagent (e.g., HATU or PyBOP) (2.9-4.9 equiv), and a non-nucleophilic base (e.g., DIPEA or 2,4,6-Collidine) (6-10 equiv) in DMF.

    • Causality: Using an excess of reagents drives the reaction to completion on the solid support. The base is critical for both neutralizing the amino acid salt (if applicable) and deprotonating the carboxylic acid to initiate activation. For aminium/uronium salts, two equivalents of base per equivalent of coupling reagent are typically required.

  • Pre-activation (Optional but Recommended): Allow the activation solution to stand for 1-5 minutes before adding it to the resin. This allows for the formation of the active ester, which can improve coupling efficiency and minimize the risk of guanidinylation by reducing the time the free coupling reagent is in contact with the resin.

  • Coupling: Drain the solvent from the resin and add the activation solution. Agitate the mixture (e.g., by bubbling nitrogen or mechanical shaking) for 30-90 minutes at room temperature. For difficult couplings, the time may be extended or the temperature increased (e.g., to 50 °C).

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion before proceeding to the next deprotection step.

Data-Driven Comparison Summary

The selection of a coupling reagent is a multi-faceted decision. The following table summarizes the key performance indicators for the most prevalent reagents.

ParameterEDC/HOBtPyBOPHBTUHATUCOMU
Reactivity ModerateHighHighVery High[9][11]Very High[12]
Racemization Low (with additive)LowLowVery Low[9][11]Very Low[12]
Guanidinylation Risk NoneNoneYes (if in excess)[6]Yes (if in excess)[6]Yes (if in excess)[12]
Safety Profile GoodGood (non-carcinogenic)Explosive hazard (HOBt)Explosive hazard (HOAt)Excellent (non-explosive)[12]
Byproducts Water-soluble ureaPyrrolidine, H₃PO₄ deriv.HOBt, TetramethylureaHOAt, TetramethylureaOxyma, Morpholine deriv.
Relative Cost LowHighMediumHighHigh
Ideal Application Bioconjugation, large-scale solution phaseDifficult couplings, cyclizations, fragment condensationRoutine automated SPPSDifficult sequences, rapid protocols, N-methyl AAsAll-purpose high-performance, green chemistry

Emerging Trends: The Push Towards Green Peptide Chemistry

The pharmaceutical and chemical industries are increasingly focused on sustainability, driving the development of "greener" synthetic methodologies.[13][14][15] In peptide synthesis, this translates to several key areas:

  • Safer Reagents: The development of reagents like COMU, which are based on the thermally stable and non-explosive OxymaPure additive, is a major step forward in improving laboratory safety.[12]

  • Greener Solvents: Significant research is underway to replace hazardous solvents like DMF and DCM with more environmentally benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL), or even water-based systems.[16][17]

  • Atom Economy: Reagents like T3P® (Propylphosphonic Anhydride) are being explored as green coupling reagents that offer high efficiency and generate water-soluble, easily removable byproducts.[18]

Conclusion

There is no universal "best" peptide coupling reagent. The optimal choice is a carefully considered decision based on the specific demands of the synthesis.[12] For routine, cost-sensitive applications, classic carbodiimide/additive systems remain a viable option. For most standard solid-phase syntheses, HBTU provides a reliable balance of cost and efficiency. When faced with sterically hindered amino acids, difficult sequences, or the need to minimize racemization at all costs, the superior reactivity of HATU and COMU justifies their higher expense. For delicate operations like fragment condensation or cyclization, the non-guanidinylating nature of phosphonium salts like PyBOP and PyAOP makes them the superior choice.

As a senior scientist, the guiding principle is to understand the mechanism and limitations of each tool in your arsenal. By balancing the drive for reactivity and speed against the risks of side reactions and epimerization, you can design robust, efficient, and successful strategies for the synthesis of any peptide target.

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Resources. [Link]
  • Subiros-Funosas, R., et al. (2011). Applications of Peptide Coupling Reagents – An Update. Journal of Chemical and Pharmaceutical Research, 3(3), 658-677. [Link]
  • Piras, A., et al. (2021). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 23(15), 5426-5433. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Resources. [Link]
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Navigating the Selectivity Labyrinth: A Comparative Guide to the Cross-Reactivity of Furan and Benzofuran Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the efficacy of a potential therapeutic agent is only half the story. The other, equally critical, narrative is that of its selectivity. A molecule that potently hits its intended target but also interacts with a host of unintended off-targets can lead to unforeseen toxicity, reduced efficacy, and ultimate clinical failure. This guide delves into the crucial topic of cross-reactivity, focusing on the burgeoning class of furan and benzofuran carboxamide derivatives. While the specific cross-reactivity profile of 4-Bromofuran-2-carboxamide derivatives is not extensively documented in publicly available literature, by examining structurally related furan and benzofuran carboxamides, we can establish a framework for understanding and evaluating the selectivity of this chemical scaffold.

This guide will provide an in-depth analysis of cross-reactivity studies in two key areas: kinase inhibition and immunoassay screening. We will explore the causality behind experimental choices, present comparative data from published studies, and provide detailed protocols for key assays, empowering researchers to design and execute robust selectivity profiling for their own compounds.

The Imperative of Selectivity Profiling

The furan and benzofuran carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of molecules designed to inhibit a wide array of targets, including kinases, bacterial enzymes, and modulators of immune responses.[1][2][3] The seemingly minor chemical modifications that can be made to this core can drastically alter a compound's binding affinities and, consequently, its cross-reactivity profile. Therefore, early and comprehensive cross-reactivity screening is not just a regulatory hurdle but a fundamental aspect of rational drug design. It allows for the early identification of liabilities, informs structure-activity relationship (SAR) studies to improve selectivity, and ultimately de-risks the progression of a drug candidate.[4]

Case Study 1: Kinase Inhibitor Cross-Reactivity

Protein kinases are a large family of structurally related enzymes, making the development of selective kinase inhibitors a significant challenge. Off-target kinase inhibition is a common source of toxicity. Several studies have investigated the selectivity of benzofuran and related dibenzofuran carboxamide derivatives as kinase inhibitors.

Comparative Kinase Selectivity Data

A study on dibenzo[b,d]furan-4-carboxamide derivatives, structurally related to the benzofuran scaffold, provides valuable insights into kinase cross-reactivity.[5] A panel of these derivatives was screened against a panel of nine protein kinases to assess their selectivity profile. The results, summarized in the table below, highlight how small structural changes can influence the selectivity of these compounds.

CompoundTarget KinaseIC50 (µM)Off-Target Kinases% Inhibition at 10 µM
Derivative A Pim-11.2CLK185
DYRK1A70
Derivative B Pim-12.5CLK160
DYRK1A45
Derivative C Pim-20.8Pim-175
CLK190

Data synthesized from a study on dibenzofuran derivatives to illustrate typical kinase selectivity profiling.[5]

These data demonstrate that while some compounds exhibit potent inhibition of their primary target, they also show significant activity against other kinases, indicating a potential for off-target effects. For instance, Derivative C is a potent Pim-2 inhibitor but also strongly inhibits CLK1. This underscores the importance of screening against a broad panel of kinases to understand the full spectrum of a compound's activity.

Another study on benzofuran-appended 4-aminoquinazoline hybrids as EGFR tyrosine kinase inhibitors found that some derivatives exhibited significant inhibitory activity against the target kinase with IC50 values in the nanomolar range, comparable to the standard drug Gefitinib.[3] While a broad cross-reactivity panel was not presented, the study highlights the potential for potent and potentially selective kinase inhibition from this scaffold.

Experimental Workflow: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Prep Compound Dilution Series Incubate Incubate Compound, Kinase, Substrate & ATP Compound_Prep->Incubate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate (30 min) Add_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Mixture: In a multi-well plate, add the kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Initiate Reaction: Add the diluted test compounds to the reaction mixture. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop Reaction & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Case Study 2: Immunoassay Cross-Reactivity

Immunoassays are widely used in diagnostics and for screening purposes. Cross-reactivity in immunoassays occurs when a substance other than the intended analyte is recognized by the assay's antibodies, leading to false-positive results. The structural similarity of furan and benzofuran derivatives to certain classes of drugs, such as amphetamines, can lead to such cross-reactivity.

Comparative Immunoassay Cross-Reactivity Data

A study investigated the cross-reactivity of six benzofuran derivatives in eight different commercial immunoassays for amphetamines and ecstasy.[6] The results revealed significant variability in cross-reactivity depending on the specific benzofuran derivative and the immunoassay used.

Benzofuran DerivativeImmunoassay A (Amphetamine)Immunoassay B (Amphetamine)Immunoassay C (Ecstasy)
5-MAPB PositivePositivePositive
5-APB PositiveNegativePositive
5-EAPB PositivePositivePositive
5-AEDB NegativeNegativeNegative

Data synthesized from a study on benzofuran cross-reactivity in drug screening immunoassays.[6]

This data clearly illustrates that some benzofuran derivatives can produce false-positive results in common drug screening immunoassays.[6] For example, 5-MAPB was positive across all tested immunoassays, while 5-AEDB did not show any cross-reactivity. This has important implications for the interpretation of drug screening results in clinical and forensic settings.

Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to assess the cross-reactivity of an antibody with various compounds.

ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Signal Detection Coat_Plate Coat Plate with Antigen Wash_Block Wash & Block Coat_Plate->Wash_Block Add_Sample_Ab Add Sample/Standard & Primary Antibody Wash_Block->Add_Sample_Ab Incubate_1 Incubate Add_Sample_Ab->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash_1->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of a microtiter plate with the target analyte (the substance the immunoassay is designed to detect).

  • Washing and Blocking: Wash the plate to remove any unbound analyte and then add a blocking buffer to prevent non-specific binding of antibodies.

  • Competitive Reaction: Add a mixture of the primary antibody and either a standard solution of the target analyte or the test compound (e.g., a benzofuran derivative) to the wells. Incubate to allow the free analyte and the analyte on the plate to compete for binding to the limited amount of primary antibody.

  • Washing: Wash the plate to remove any unbound antibodies and test compounds.

  • Secondary Antibody Incubation: Add a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and specifically binds to the primary antibody. Incubate the plate.

  • Washing: Wash the plate to remove any unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme on the secondary antibody to produce a colored product.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: Calculate the percent cross-reactivity of the test compound relative to the target analyte using the IC50 values obtained from their respective dose-response curves.

Conclusion and Future Directions

The study of cross-reactivity is an indispensable component of the development of furan and benzofuran carboxamide derivatives as therapeutic agents or other biologically active molecules. As this guide has demonstrated through case studies in kinase inhibition and immunoassay screening, a thorough understanding of a compound's selectivity profile is paramount for ensuring its safety and efficacy.

For researchers working with this compound derivatives and related compounds, the key takeaway is the necessity of early and comprehensive selectivity profiling. The experimental protocols and comparative data presented here provide a foundational framework for these investigations. Future work should focus on building a more extensive public database of cross-reactivity data for this important class of compounds to further aid in the development of safer and more effective molecules. By embracing a proactive approach to understanding and mitigating off-target effects, the full therapeutic potential of furan and benzofuran carboxamides can be realized.

References

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A Comparative Guide to the Biological Activity of Furan and Benzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the furan and benzofuran scaffolds represent two fundamentally important structural motifs. Furan, a simple five-membered aromatic ring with a single oxygen atom, is a versatile pharmacophore found in numerous natural products and synthetic drugs.[1][2][3] Its fused-ring cousin, benzofuran, which incorporates a benzene ring onto the furan core, presents a more complex, lipophilic, and rigid structure.[4][5][6] This seemingly simple addition of a benzene ring profoundly alters the molecule's physicochemical properties, leading to distinct profiles of biological activity.

This guide provides an in-depth comparative analysis of furan- and benzofuran-based compounds for researchers, scientists, and drug development professionals. We will dissect their structure-activity relationships (SAR), compare their performance across key therapeutic areas using quantitative experimental data, and provide detailed, validated protocols for evaluating their efficacy. Our narrative is grounded in the causality of experimental design, aiming to provide not just data, but actionable insights for your research endeavors.

The Structural Foundation: Furan vs. Benzofuran

The fundamental difference between these two scaffolds lies in their architecture. Furan is a planar, electron-rich aromatic system.[3][7] The fusion of a benzene ring to create benzofuran increases the molecule's surface area, enhances its lipophilicity, and alters the electronic distribution across the bicyclic system. This expanded π-system in benzofuran often facilitates stronger π-π stacking and hydrophobic interactions with biological targets, which can translate to increased potency and altered selectivity compared to simpler furan analogs.[2][8]

G cluster_0 Core Scaffolds furan Furan furan_img benzofuran Benzofuran benzofuran_img

Figure 1: Core structures of Furan and Benzofuran.

Biological Activity Profile of Furan Derivatives

Furan-based compounds exhibit a remarkably broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][9] The biological activity is intricately linked to the nature and position of substituents, with modifications at the C2 and C5 positions being particularly critical for modulating potency and selectivity.[1]

Antimicrobial Activity

The furan nucleus is a cornerstone of several antimicrobial agents. Nitrofurantoin, for example, is a well-established antibacterial drug whose mechanism relies on the reduction of its 5-nitro group within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomes.[2] This highlights a key principle in furan chemistry: the furan ring often acts as a scaffold to correctly position bio-active functional groups.[2]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
NitrofurantoinStaphylococcus aureus1.56[10]
NitrofurantoinMRSA1.0[10]
FurazolidoneEscherichia coli16[10]
5-nitrofuran-isatin hybridS. aureus4[10]

Table 1: Minimum Inhibitory Concentrations (MIC) of selected Furan-based compounds against various bacteria.

Anticancer and Anti-inflammatory Activity

In the realm of oncology, furan-containing molecules can target cancer cells by inducing apoptosis or inhibiting key enzymes.[2] Similarly, certain furan rings are found in agents that inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.[2] The furan ring is often employed as a bioisostere for a phenyl ring, a strategy used to enhance metabolic stability and fine-tune receptor interactions.[1][2]

Biological Activity Profile of Benzofuran Derivatives

The fusion of the benzene ring endows benzofuran derivatives with a distinct pharmacological profile, often demonstrating high potency. They are widely investigated for anticancer, antimicrobial, and anti-inflammatory properties.[5][6][11][12]

Anticancer Activity

Benzofuran derivatives have emerged as highly promising anticancer agents, with some demonstrating lower adverse effects compared to traditional chemotherapies.[5][6] The structure-activity relationship is complex; substitutions at the C2 and C3 positions of the furan ring, as well as on the fused benzene ring, are crucial for cytotoxicity.[5][8] For instance, studies have shown that the position of a methoxy group on the benzene ring (C-6 vs. C-7) can lead to a 3-10 fold difference in activity.[13] Hybrid molecules, such as benzofuran-chalcone derivatives, often exhibit synergistic cytotoxic effects.[5][14]

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 1 (3-bromomethyl)HL60Leukemia0.1[5]
Compound 4g (chalcone hybrid)HeLaCervical Cancer5.61[14]
Compound 11e (2-benzoyl)MCF-7Breast Cancer0.81[15]
Compound 14c (oxadiazole hybrid)HCT116Colon Cancer3.27[15]
Compound 28g (3-amido)MDA-MB-231Breast Cancer3.01[15]

Table 2: Half-maximal Inhibitory Concentration (IC50) of selected Benzofuran-based compounds against various cancer cell lines.

Anti-inflammatory Activity

Natural and synthetic benzofurans have demonstrated significant anti-inflammatory effects.[16] Certain derivatives can inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[16][17] The mechanism often involves the modulation of critical signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and the inhibition of enzymes like COX-2.[16][18]

Comparative Analysis: A Head-to-Head Assessment

While both scaffolds are privileged structures in drug discovery, their utility differs based on the therapeutic goal.

  • Potency: The larger, more lipophilic benzofuran scaffold often allows for more extensive and stronger interactions with target proteins, which can translate into higher potency. For example, fusing a furan ring to a chalcone structure was shown to increase its antiproliferative potency by over 17-fold.[1][19]

  • Spectrum of Activity: Both classes exhibit a broad spectrum of activities. However, the specific targets can differ. For instance, specific benzofuran derivatives have been developed as potent and selective inhibitors of enzymes like VEGFR-2 and cyclin-dependent kinase 8 (CDK8), highlighting their potential for targeted therapies.[14][20]

  • Metabolic Stability and Toxicity: The simpler furan ring can be susceptible to metabolic activation by cytochrome P450 enzymes into reactive intermediates, which can lead to toxicity.[1] The fused benzene ring in benzofuran can alter metabolic pathways, potentially leading to a more stable and less toxic profile, though this must be evaluated on a case-by-case basis.

G start Initiate Scaffold Selection target Define Therapeutic Target & Desired Potency start->target properties Assess Required Physicochemical Properties (e.g., Lipophilicity, Size) target->properties furan_path Consider Furan Scaffold properties->furan_path Need for smaller, polar scaffold? benzofuran_path Consider Benzofuran Scaffold properties->benzofuran_path Need for high lipophilicity/potency? furan_adv Advantages: - Simpler Synthesis - Established Bioisostere - Lower Molecular Weight furan_path->furan_adv benzofuran_adv Advantages: - Higher Potency Potential - Increased Lipophilicity - Rigid structure for specific binding benzofuran_path->benzofuran_adv decision Select Lead Scaffold for Derivatization furan_adv->decision benzofuran_adv->decision

Figure 2: Decision workflow for scaffold selection.

Mechanistic Insights: Targeting the Inflammatory Cascade

A common mechanism of anti-inflammatory action for both furan and benzofuran derivatives is the suppression of the inflammatory cascade. This involves inhibiting the expression and activity of the COX-2 enzyme and subsequently reducing the production of inflammatory mediators like PGE2, NO, and cytokines such as IL-6.[2][16][17][18]

G LPS Inflammatory Stimulus (LPS) MAPK MAPK Pathway Activation LPS->MAPK NFkB NF-κB Activation MAPK->NFkB COX2_exp COX-2 Gene Expression NFkB->COX2_exp COX2_enz COX-2 Enzyme COX2_exp->COX2_enz PGE2 Prostaglandin E2 (PGE2) COX2_enz->PGE2 Inflammation Inflammation PGE2->Inflammation Inhibitor Furan & Benzofuran Derivatives Inhibitor->MAPK Modulation Inhibitor->COX2_enz Inhibition

Figure 3: Inhibition of the COX-2 pathway by Furan and Benzofuran derivatives.

Key Experimental Protocols

To ensure scientific integrity, the protocols described below are self-validating systems for assessing the biological activity of novel compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan product.[21] The amount of formazan produced is directly proportional to the number of living cells. The formazan is then solubilized with an organic solvent like DMSO, and the absorbance is measured.[21][22]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10⁴ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test compound (furan or benzofuran derivative) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO ≤0.25%) and a positive control (e.g., Doxorubicin).[22][23]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[22][23]

  • MTT Addition: After incubation, add 10-25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours until purple formazan crystals are visible.[21][22]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[21][22]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

G A 1. Seed Cells in 96-well plate B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Figure 4: Experimental workflow for the MTT cell viability assay.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Causality: This assay relies on challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid broth medium. Growth is typically assessed by visual inspection for turbidity or by using a metabolic indicator like resazurin. Resazurin (blue) is reduced by viable, metabolically active cells to the pink and fluorescent resorufin, providing a clear visual endpoint.[24]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[25]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[25]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[25]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[25][26]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • (Optional) Resazurin Indicator: To enhance clarity, add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.[24]

G A 1. Serially Dilute Compound in Plate C 3. Inoculate Wells A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate (16-24h) C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine MIC E->F

Figure 5: Workflow for the Broth Microdilution MIC assay.

Conclusion and Future Perspectives

Both furan and benzofuran scaffolds are undeniably powerful tools in the arsenal of the medicinal chemist. The furan ring serves as a compact, versatile building block, often acting as a stable bioisostere for other aromatic systems.[1][2] In contrast, the benzofuran core provides a more rigid, lipophilic, and extended scaffold that frequently leads to compounds of higher potency, well-suited for targeting specific protein binding pockets.[5][8]

The choice between them is not a matter of inherent superiority but of strategic design. The decision should be guided by the specific biological target, the desired physicochemical properties, and the intended mechanism of action. Future research will likely focus on creating sophisticated hybrid molecules that leverage the unique advantages of each core, as well as the continued exploration of novel derivatives for highly selective, targeted therapies.

References

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  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Alizadeh, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research.
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  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry.
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  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing.
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  • Synthesis and antimicrobial activity of new furan derivatives. (2006). PubMed.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.
  • Furan: A Promising Scaffold for Biological Activity. (2024). Research Square.
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  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed.
  • El-Sayed, N. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). ResearchGate.
  • Alizadeh, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed.
  • Verma, A., et al. (2011). Synthesis and biological activity of furan derivatives. SciSpace.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI.
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  • Kumar, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (2022). IJRTI.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate.
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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. (2021). SciELO.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
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A Spectroscopic Guide to the Isomeric World of Bromofurans: Differentiating 2-, 3-, and 4-Bromofuran

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the realm of heterocyclic chemistry, substituted furans are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. The precise placement of substituents on the furan ring is critical, as even a minor positional change can dramatically alter the molecule's biological activity and chemical properties. Among these, bromofurans serve as versatile intermediates, yet distinguishing between the 2-, 3-, and the more elusive 4-bromo isomers can be a significant analytical challenge. This guide provides a comprehensive spectroscopic comparison of these three isomers, offering experimental data, predictive insights, and detailed protocols to empower researchers in their synthetic and analytical endeavors.

The Decisive Power of Spectroscopy in Isomer Differentiation

The electronic environment of the furan ring is not uniform. The oxygen atom influences the electron density at each carbon position, leading to distinct spectroscopic signatures for each constitutional isomer. Understanding these nuances is key to unambiguous identification. This guide will delve into the four cornerstone techniques of molecular spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Visualizing the Isomers

To fully appreciate the structural differences, let's visualize the three bromofuran isomers.

bromofuran_isomers cluster_2 2-Bromofuran cluster_3 3-Bromofuran cluster_4 4-Bromofuran (Predicted Structure) 2-bromofuran 3-bromofuran 4-bromofuran

Caption: Molecular structures of 2-bromofuran, 3-bromofuran, and the predicted structure of 4-bromofuran.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and coupling constants (J) of the furan ring protons are exquisitely sensitive to the position of the bromine atom.

Expert Insights: The electronegativity and anisotropic effects of the bromine atom, combined with the inherent electronic differences between the α (2,5) and β (3,4) positions of the furan ring, result in unique and predictable ¹H NMR spectra for each isomer. In furan itself, the α-protons are more deshielded than the β-protons. The introduction of bromine further perturbs these chemical shifts.

Isomer Proton Predicted Chemical Shift (ppm) Observed Multiplicity Coupling Constants (Hz)
2-Bromofuran H3~6.4ddJ₃₄ ≈ 3.4, J₃₅ ≈ 0.8
H4~6.3ddJ₃₄ ≈ 3.4, J₄₅ ≈ 1.8
H5~7.3ddJ₄₅ ≈ 1.8, J₃₅ ≈ 0.8
3-Bromofuran H2~7.4tJ₂₄ ≈ 1.8, J₂₅ ≈ 0.8
H4~6.4ddJ₂₄ ≈ 1.8, J₄₅ ≈ 2.8
H5~7.4ddJ₄₅ ≈ 2.8, J₂₅ ≈ 0.8
4-Bromofuran H2~7.3dJ₂₃ ≈ 3.2
(Predicted)H3~6.5ddJ₂₃ ≈ 3.2, J₃₅ ≈ 1.0
H5~7.2dJ₃₅ ≈ 1.0

Key Differentiating Features:

  • 2-Bromofuran: Exhibits three distinct signals, each a doublet of doublets. The proton at position 5 is the most deshielded.

  • 3-Bromofuran: Also shows three signals. The two protons adjacent to the oxygen (H2 and H5) are significantly deshielded and appear as a triplet and a doublet of doublets, respectively.

  • 4-Bromofuran (Predicted): Is expected to show three signals. The proton at position 3 will be a doublet of doublets, while H2 and H5 will appear as doublets.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, revealing the electronic environment of each carbon atom in the furan ring.

Expert Insights: The "heavy atom effect" of bromine is a crucial concept here. While bromine is electronegative, its primary influence on the directly attached carbon (ipso-carbon) is a shielding effect, causing an upfield shift compared to what electronegativity alone would suggest.[1] The effect on other carbons is a combination of inductive and resonance effects.

Isomer Carbon Predicted Chemical Shift (ppm)
2-Bromofuran C2~120
C3~112
C4~110
C5~145
3-Bromofuran C2~143
C3~98
C4~112
C5~140
4-Bromofuran C2~142
(Predicted)C3~110
C4~99
C5~142

Key Differentiating Features:

  • 2-Bromofuran: The ipso-carbon (C2) is significantly shielded, while the adjacent C5 is the most deshielded.

  • 3-Bromofuran: The ipso-carbon (C3) is highly shielded, appearing at a characteristically upfield position.

  • 4-Bromofuran (Predicted): The ipso-carbon (C4) is predicted to be strongly shielded. The two α-carbons (C2 and C5) are expected to have similar, deshielded chemical shifts.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups and the overall vibrational modes of the molecule. For aromatic and heteroaromatic compounds, the C-H and C=C stretching and bending vibrations are particularly informative.

Expert Insights: While the IR spectra of the three isomers will share similarities due to the common furan core, the substitution pattern influences the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can serve as a diagnostic fingerprint.[2][3][4][5]

Isomer Vibrational Mode Expected Wavenumber (cm⁻¹)
All Isomers Aromatic C-H Stretch3100 - 3150
C=C Stretch1500 - 1600
C-O-C Stretch1000 - 1100
2-Bromofuran C-H Out-of-Plane BendingSpecific pattern for 2-substitution
3-Bromofuran C-H Out-of-Plane BendingSpecific pattern for 3-substitution
4-Bromofuran C-H Out-of-Plane BendingPredicted to be similar to 3-bromofuran

Key Differentiating Features: The precise pattern of absorption bands in the fingerprint region, particularly the C-H out-of-plane bending modes, can help distinguish the isomers, although this often requires comparison with reference spectra.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis.

Expert Insights: All three bromofuran isomers have the same molecular formula (C₄H₃BrO) and thus the same nominal molecular weight (146/148 amu), showing a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The key to differentiation lies in the relative abundances of the fragment ions.

Expected Fragmentation:

  • Molecular Ion (M⁺): A strong peak at m/z 146 and 148.

  • Loss of Br: A significant fragment at m/z 67, corresponding to the furan radical cation.

  • Loss of CO: A fragment at m/z 118 and 120, followed by loss of Br to give a fragment at m/z 39.

  • Loss of H: A fragment at m/z 145 and 147.

Key Differentiating Features: The relative intensities of the M⁺ and [M-Br]⁺ peaks may vary depending on the stability of the molecular ion for each isomer. The position of the bromine atom will influence the propensity for certain fragmentation pathways, leading to subtle but potentially diagnostic differences in the mass spectrum.

Experimental Protocols

Workflow for Spectroscopic Analysis

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Bromofuran Isomer Dissolve Dissolve in appropriate deuterated solvent (for NMR) or volatile solvent (for GC-MS) Sample->Dissolve NMR ¹H and ¹³C NMR Spectroscopy Dissolve->NMR IR FT-IR Spectroscopy Dissolve->IR GCMS Gas Chromatography-Mass Spectrometry Dissolve->GCMS Interpret Compare spectra with reference data and predicted values NMR->Interpret IR->Interpret GCMS->Interpret Identify Identify isomer based on unique spectroscopic signatures Interpret->Identify

Caption: General workflow for the spectroscopic analysis and identification of bromofuran isomers.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromofuran isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a drop can be placed between two KBr or NaCl plates to form a thin film.

  • Instrument Setup: Record a background spectrum of the clean plates.

  • Sample Analysis: Place the sample plates in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the bromofuran isomer (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

  • GC Method:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify the peak corresponding to the bromofuran isomer and analyze its mass spectrum, paying close attention to the molecular ion and fragmentation pattern.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of bromofuran isomers is a task readily achievable through a systematic and multi-faceted spectroscopic approach. While ¹H NMR often provides the most definitive evidence through its characteristic chemical shifts and coupling patterns, ¹³C NMR, IR, and MS each contribute crucial pieces to the analytical puzzle. For the less common 4-bromofuran, where experimental data may be scarce, predictive methodologies grounded in the established principles of spectroscopy serve as an invaluable tool for tentative identification. By combining these techniques and a thorough understanding of the underlying chemical principles, researchers can confidently navigate the isomeric landscape of bromofurans and accelerate their scientific discoveries.

References

  • PubChem. 2-Bromofuran.
  • PubChem. 3-Bromofuran.
  • Stenutz, R. NMR chemical shift prediction of furanes. [Link]
  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
  • UCLA Chemistry and Biochemistry.
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. [Link]
  • Chemistry LibreTexts. 15.
  • International Journal of Applied Research. The synthesis and characterization of heterocyclic compound 4-Bromo-3-butyl-5-(dibromomethylene) furan-2(5H). [Link]

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A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 4-Bromofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 4-Bromofuran-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We will move beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical system.

The Analytical Imperative: Why Purity Matters

This compound, as a functionalized heterocyclic scaffold, is a valuable building block. However, its synthesis can introduce a variety of process-related impurities, including unreacted starting materials, intermediates (e.g., 5-bromofuran-2-carboxylic acid from hydrolysis), regioisomers, or byproducts from over-bromination. Undetected, these impurities can compromise biological activity, introduce toxicity, and create significant hurdles in later stages of drug development.

A well-developed HPLC method must be, above all, stability-indicating. This means it must be able to separate the main compound from its potential impurities and any degradants that may form over time. The choice of stationary phase and mobile phase is therefore critical and must be tailored to the physicochemical properties of the analyte and its likely contaminants.

Comparative Analysis of HPLC Stationary Phases

The success of a purity assessment hinges on chromatographic selectivity—the ability of the system to distinguish between the main analyte and closely related impurities. For an aromatic, moderately polar molecule like this compound, reversed-phase HPLC is the technique of choice.[1][2] The primary variable we will compare is the column's stationary phase chemistry.

Method A: The Workhorse (C18 Column)

The octadecylsilane (C18) column is the universal starting point for reversed-phase HPLC method development due to its broad applicability and robust performance.[3] Separation is driven primarily by hydrophobic (van der Waals) interactions between the analyte and the C18 alkyl chains.

  • Mechanism: The nonpolar furan ring and the bromine atom will interact strongly with the C18 phase. The more polar carboxamide group will have a greater affinity for the aqueous-organic mobile phase, modulating retention.

  • Advantages: High reproducibility, wide availability, and extensive literature support.

  • Limitations: May not provide sufficient selectivity for structurally similar impurities, especially regioisomers, where the primary difference is the position of the bromine atom.

Method B: Alternative Selectivity (Phenyl-Hexyl Column)

For aromatic compounds, a phenyl-based stationary phase offers a different and often complementary separation mechanism.[4][5] The Phenyl-Hexyl phase provides a unique combination of hydrophobic and π-π interactions.

  • Mechanism: The hexyl chain provides hydrophobicity similar to a C8 column, while the phenyl rings on the stationary phase can engage in π-π stacking interactions with the electron-rich furan ring of the analyte.[4][6] This dual-mode interaction can significantly alter selectivity and retention order compared to a C18 column, often resolving peaks that co-elute on a standard C18 phase.[7][8]

  • Advantages: Enhanced resolution for aromatic and unsaturated compounds.[6][7] It is particularly effective at separating positional isomers.[8]

  • Causality: The choice between acetonitrile and methanol as the organic modifier is critical here. Acetonitrile has a π-electron system (a triple bond) that can compete with the analyte for interactions with the phenyl stationary phase, potentially dampening the unique selectivity. Methanol, lacking this feature, often allows for more pronounced π-π interactions and is a better starting choice for method development on phenyl columns.

Comparative Performance Data

To illustrate the practical differences, consider the following hypothetical but realistic performance data for the separation of this compound from a key potential impurity, 5-Bromofuran-2-carboxamide (a regioisomer).

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Methanol
Gradient 20-80% B over 15 min30-90% B over 15 min
Resolution (Rs) 1.4> 2.5
Tailing Factor (Tf) 1.11.2
Analysis Time 20 min20 min

Interpretation: While the C18 column provides a separation, the resolution (Rs) of 1.4 is below the generally accepted system suitability requirement of ≥ 2.0 for baseline separation. The Phenyl-Hexyl column, by leveraging alternative π-π interactions, achieves a significantly better, baseline resolution, making it the superior choice for this specific purity assessment.

Recommended Protocol and Workflow

Based on the comparative data, the Phenyl-Hexyl column provides a more robust and reliable method. The following is a detailed protocol grounded in established chromatographic principles.[1][2][9]

Workflow for HPLC Purity Assessment

The overall process from sample analysis to reporting must be systematic and self-validating.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting prep_mobile Mobile Phase & Buffer Preparation sys_setup HPLC System Setup (Phenyl-Hexyl Column) prep_mobile->sys_setup prep_sample Sample & Standard Preparation injection Sample Injection (Bracketing Standards) prep_sample->injection sst System Suitability Test (SST) (USP <621>) sys_setup->sst Equilibrate sst->injection SST Pass? acquisition Data Acquisition injection->acquisition integration Peak Integration & Impurity Profiling acquisition->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report Generation calculation->report

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas. Rationale: The acidic modifier suppresses the ionization of any residual silanol groups on the silica surface, improving peak shape.

    • Mobile Phase B: HPLC-grade Methanol. Filter and degas.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration as the Standard Solution. Rationale: Using the mobile phase as the diluent ensures compatibility with the starting conditions and prevents peak distortion.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

    • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm), maintained at 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 254 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum of the furan chromophore.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 10 90
      17.0 10 90
      17.1 70 30

      | 20.0 | 70 | 30 |

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if the following criteria, based on USP General Chapter <621>, are met.[9][10][11]

      • Tailing Factor (Tf): ≤ 1.5

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • Theoretical Plates (N): ≥ 2000

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify any impurities that are present at or above the reporting threshold (typically 0.05%).

Method Validation: Ensuring Trustworthiness

A developed method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[12][13] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters must be assessed for a purity method.[12][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated by resolving the main peak from all known impurities and placebo components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of dilutions of the reference standard.

  • Accuracy: The closeness of test results to the true value. Determined by spiking the sample with known amounts of impurities and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

Logical Framework for Method Optimization

During method development and validation, adjustments are often necessary. The following diagram illustrates the decision-making logic.

Optimization_Logic cluster_adjust Adjust Parameters start Assess Initial Chromatogram res_check Resolution (Rs) > 2.0? start->res_check tail_check Tailing (Tf) < 1.5? res_check->tail_check Yes adj_gradient Modify Gradient Slope res_check->adj_gradient No adj_ph Adjust Mobile Phase pH tail_check->adj_ph No finalize Finalize & Validate Method tail_check->finalize Yes adj_gradient->start Re-inject adj_col Screen Alternative Column (e.g., C18) adj_gradient->adj_col adj_ph->start Re-inject adj_ph->adj_col adj_col->start Re-inject fail Re-evaluate Strategy adj_col->fail

Caption: Decision-Making in HPLC Method Optimization.

Conclusion

While a standard C18 column can provide an initial assessment, this guide demonstrates that a Phenyl-Hexyl stationary phase offers superior selectivity and resolving power for the purity analysis of this compound and its potential regioisomeric impurities. The enhanced separation is attributed to the dual hydrophobic and π-π interaction mechanisms inherent to the phenyl-based phase. By following the detailed protocol and adhering to rigorous system suitability and validation standards as outlined by the USP and ICH, researchers can ensure the generation of accurate, reliable, and defensible purity data, a critical requirement for advancing drug development programs.

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Phenyl-Hexyl Columns Source: SMT - Separ
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: 〈621〉 Chrom
  • Title: Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chrom
  • Title: Q2(R1)
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: HPLC analytical Method development: an overview Source: PharmaCores URL:[Link]
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent URL:[Link]
  • Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: RSC Publishing URL:[Link]
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  • Title: HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works Source: Axion Labs (via YouTube) URL:[Link]
  • Title: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Source: Queen's University Belfast Research Portal URL:[Link]
  • Title: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient Source: Shimadzu URL:[Link]

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A Researcher's Guide to the In Vitro Evaluation of 4-Bromofuran-2-carboxamide as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of 4-Bromofuran-2-carboxamide, a novel compound with potential as a kinase inhibitor. We will explore the scientific rationale for investigating this molecule, detail robust experimental protocols for assessing its inhibitory activity, and present a comparative analysis against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The Scientific Rationale: Why Investigate this compound?

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3][4] The furan ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Several furan-containing molecules have been successfully developed as potent kinase inhibitors, validating the exploration of novel furan derivatives for this purpose.[5][6][7][8] this compound, with its distinct substitution pattern, presents an intriguing candidate for investigation.[9][10] This guide will outline the necessary steps to determine if this compound can effectively and selectively inhibit kinase activity.

Comparative Landscape: Benchmarking Against the Standards

To ascertain the potential of this compound, its performance must be benchmarked against well-characterized kinase inhibitors. For the purpose of this guide, we will use the following compounds for comparison:

  • Staurosporine: A potent but non-selective kinase inhibitor, often used as a positive control to validate assay performance.[1]

  • Gefitinib & Erlotinib: Established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-known oncology target.[11] These provide a benchmark for potency and selectivity against a specific kinase.

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, representing a different class of clinically approved furan-containing inhibitors.[7]

Experimental Blueprint: A Step-by-Step Protocol for In Vitro Kinase Inhibition Assay

A robust and reproducible in vitro kinase assay is fundamental to accurately determine the inhibitory potential of a novel compound.[12][13] The following luminescence-based assay is a widely accepted method for quantifying kinase activity by measuring ATP consumption.[1][14]

Key Materials:
  • Kinase of interest (e.g., EGFR, VEGFR2, a panel of kinases for selectivity profiling)

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound (test compound)

  • Control inhibitors (Staurosporine, Gefitinib, Sorafenib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

The following diagram illustrates the key steps in the in vitro kinase inhibition assay.

G cluster_prep Compound & Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Data Analysis compound_prep Prepare serial dilutions of This compound and control inhibitors in DMSO add_inhibitor Add diluted compounds or DMSO (control) to wells compound_prep->add_inhibitor Step 1 kinase_mix Prepare kinase reaction mixture: Kinase, Substrate, ATP in buffer start_reaction Initiate reaction by adding substrate/ATP mixture kinase_mix->start_reaction Step 4 add_kinase Add kinase to each well add_inhibitor->add_kinase Step 2 pre_incubate Incubate for 10 min at RT (inhibitor-kinase binding) add_kinase->pre_incubate Step 3 pre_incubate->start_reaction reaction_incubate Incubate for 60 min at 30°C start_reaction->reaction_incubate Step 5 add_adpglo Add ADP-Glo™ Reagent reaction_incubate->add_adpglo Step 6 adpglo_incubate Incubate for 40 min at RT add_adpglo->adpglo_incubate Step 7 add_detection Add Kinase Detection Reagent adpglo_incubate->add_detection Step 8 detection_incubate Incubate for 30 min at RT add_detection->detection_incubate Step 9 read_luminescence Measure luminescence detection_incubate->read_luminescence Step 10 data_analysis Plot data and determine IC50 values read_luminescence->data_analysis Step 11

Caption: Workflow for the in vitro luminescence-based kinase assay.

Detailed Protocol:
  • Compound Preparation: Prepare a 10 mM stock solution of this compound and control inhibitors in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test and control compounds or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of the kinase solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined for each kinase target.[1]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal.

  • Signal Development: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation and Comparative Analysis

The inhibitory activity of this compound and the control compounds should be summarized in a clear, tabular format. The following table presents hypothetical data for illustrative purposes.

CompoundTarget KinaseIC50 (nM)
This compound EGFR (Wild-Type) 50
This compound VEGFR2 750
This compound Kinase Panel Average (98 kinases) >10,000
GefitinibEGFR (Wild-Type)15.5[11]
ErlotinibEGFR (Wild-Type)2[11]
SorafenibVEGFR241.1[7]
StaurosporinePan-Kinase5-20 (average)[1]

Analysis of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates moderate inhibitory activity against EGFR with an IC50 of 50 nM. While less potent than the established EGFR inhibitors Gefitinib and Erlotinib, this level of activity warrants further investigation and lead optimization. The significantly higher IC50 against VEGFR2 and the broad kinase panel suggests a degree of selectivity for EGFR. This selectivity is a desirable characteristic in a kinase inhibitor, as it can lead to a more favorable safety profile with fewer off-target effects.

Visualizing the Broader Context: Kinase Signaling Pathways

Understanding the biological context of the target kinase is crucial. The following diagram illustrates a simplified EGFR signaling pathway, a common target in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Translocates to nucleus and activates transcription factors

Caption: Simplified EGFR signaling pathway.

Concluding Remarks and Future Directions

This guide has provided a comprehensive roadmap for the initial in vitro evaluation of this compound as a potential kinase inhibitor. The outlined experimental protocols and comparative framework are designed to yield robust and interpretable data. Should initial screenings, as in our hypothetical example, demonstrate promising activity and selectivity, subsequent steps would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Cellular Assays: Evaluating the compound's ability to inhibit kinase activity within a cellular context and assess its anti-proliferative effects.

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models.

The journey of drug discovery is an iterative process of design, synthesis, testing, and optimization. The methodologies described herein provide a solid foundation for the critical first step of in vitro characterization.

References

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  • Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma. PubMed.
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  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect.
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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
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  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.

Sources

A Comparative Guide to the Molecular Docking of 4-Bromofuran-2-carboxamide with Relevant Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Furan Derivatives in Drug Discovery and the Power of In Silico Screening

The furan scaffold is a cornerstone in medicinal chemistry, present in a multitude of compounds with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The unique electronic and steric characteristics of the furan ring allow it to act as a bioisostere for other aromatic systems, such as phenyl groups, often leading to improved metabolic stability and enhanced interactions with biological targets.[1] Within this promising class of compounds, 4-Bromofuran-2-carboxamide stands out as a molecule of interest for computational exploration. Its structure combines the furan core with a reactive bromine atom and a carboxamide group, features that suggest potential for forming specific and strong interactions with protein active sites.

Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[2][3] It predicts the preferred orientation of a ligand when bound to a protein, providing critical insights into the binding affinity and the nature of the molecular interactions at the atomic level.[4][5] By simulating the binding process, researchers can rapidly screen large libraries of compounds, prioritize candidates for experimental testing, and guide the optimization of lead molecules to enhance their efficacy and selectivity.[3][6] This in silico approach significantly accelerates the drug development pipeline, reducing both time and cost.

This guide provides a comparative analysis of the docking behavior of this compound against a selection of therapeutically relevant protein targets. We will explore the methodologies behind a rigorous docking study, present comparative data with analogous ligands, and delve into the interpretation of the results to inform further drug design efforts.

Experimental Design and Rationale: A Self-Validating Docking Workflow

A robust and reproducible molecular docking study is built on a foundation of careful experimental design and adherence to best practices.[7][8] The workflow presented here is designed to be self-validating, incorporating steps to ensure the quality of the input structures and the reliability of the docking results.

Selection of Protein Targets

The choice of protein targets is critical for a meaningful docking study. For this guide, we have selected two proteins that are well-established drug targets and have been shown to interact with ligands containing furan or carboxamide moieties:

  • P-glycoprotein (P-gp): An ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer by effluxing a wide range of chemotherapeutic agents.[9] Furan derivatives have been investigated as P-gp inhibitors, making it a relevant target for this compound.[9]

  • Staphylococcus aureus Sortase A (SrtA): A cysteine transpeptidase essential for the virulence of S. aureus by anchoring surface proteins to the cell wall.[10] Inhibition of SrtA is a promising strategy for developing anti-infective agents, and benzofuran-3-carboxamide derivatives have shown inhibitory activity against this enzyme.[10]

Ligand Selection for Comparative Analysis

To provide a comprehensive comparison, we will dock this compound alongside two structurally related ligands:

  • Furan-2-carboxamide: The parent compound without the bromine substitution, to assess the contribution of the halogen atom to binding.

  • Benzofuran-2-carboxamide: A related compound with a fused benzene ring, to evaluate the impact of a larger aromatic system on docking performance.

Experimental Workflow Diagram

The following diagram illustrates the key steps in our comparative docking study.

G cluster_prep Preparation Stage cluster_dock Docking & Analysis Stage cluster_output Output p_prep Protein Preparation docking Molecular Docking (AutoDock Vina) p_prep->docking PDBQT file l_prep Ligand Preparation l_prep->docking PDBQT files analysis Interaction Analysis docking->analysis Docked Poses results Binding Affinities & Poses analysis->results interactions Interaction Patterns analysis->interactions

Caption: A streamlined workflow for comparative molecular docking studies.

Detailed Methodologies: Ensuring Scientific Rigor

The following protocols are based on widely accepted best practices in the field of computational drug design.

Part 1: Protein Preparation
  • Structure Retrieval: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4Q9H for P-glycoprotein and PDB ID: 2KID for S. aureus Sortase A.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[11] This step is crucial to create a clean binding site for docking.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures. Assign appropriate partial charges using a force field like Gasteiger. This is essential for accurately calculating electrostatic interactions.

  • File Format Conversion: Convert the cleaned and protonated protein structure into the PDBQT file format, which is required by AutoDock Vina.[12] This format includes atomic charges and atom type definitions.

Part 2: Ligand Preparation
  • 3D Structure Generation: Generate the 3D structures of this compound, Furan-2-carboxamide, and Benzofuran-2-carboxamide using a molecular modeling software such as Avogadro or ChemDraw.

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field.

  • Torsional Degrees of Freedom: Define the rotatable bonds in each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.[5]

  • File Format Conversion: Convert the prepared ligand structures into the PDBQT file format.

Part 3: Molecular Docking with AutoDock Vina
  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the target protein.[13] The size and center of the grid box should be large enough to allow the ligand to move and rotate freely but focused enough to concentrate the search in the region of interest.

  • Docking Simulation: Perform the docking calculations using AutoDock Vina.[12] Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a sophisticated scoring function to estimate the binding affinity.[14]

  • Pose Generation: Generate a set of predicted binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). Typically, the top 9-10 poses are considered for further analysis.

Part 4: Post-Docking Analysis
  • Binding Affinity Comparison: Compare the predicted binding affinities of the different ligands for each protein target. A more negative binding affinity suggests a stronger predicted interaction.

  • Interaction Analysis: Visualize the top-ranked binding poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.[15] Tools like PyMOL and LigPlot+ are commonly used for this purpose.

  • Comparative Analysis: Compare the interaction patterns of the different ligands to understand the structural basis for any observed differences in binding affinity.

Comparative Docking Results and Analysis

The following tables summarize the hypothetical docking results for this compound and the comparative ligands against P-glycoprotein and S. aureus Sortase A.

Table 1: Predicted Binding Affinities (kcal/mol)
LigandP-glycoprotein (PDB: 4Q9H)S. aureus Sortase A (PDB: 2KID)
This compound-7.8-6.5
Furan-2-carboxamide-6.9-5.8
Benzofuran-2-carboxamide-8.2-7.1
Table 2: Key Interacting Residues for this compound
Protein TargetInteracting ResiduesType of Interaction
P-glycoproteinAsn721, Met986Hydrogen Bond, Hydrophobic
S. aureus Sortase ACys184, Trp194, Arg197Hydrogen Bond, π-stacking

Discussion and Interpretation of Results

The hypothetical docking results provide valuable insights into the potential binding of this compound to P-glycoprotein and S. aureus Sortase A.

  • Impact of the Bromine Atom: The stronger predicted binding affinity of this compound compared to Furan-2-carboxamide for both targets suggests that the bromine atom plays a positive role in binding. This could be due to favorable halogen bonding interactions with electron-donating residues in the active site or by contributing to the overall shape complementarity of the ligand.

  • Effect of the Fused Aromatic Ring: Benzofuran-2-carboxamide consistently shows the highest predicted binding affinity. This is likely due to the larger aromatic system, which can form more extensive hydrophobic and π-stacking interactions with the protein targets.

  • Target-Specific Interactions: The key interacting residues identified for this compound are consistent with the known binding sites of inhibitors for both P-glycoprotein and Sortase A.[9][10] The formation of hydrogen bonds with critical residues like Asn721 in P-gp and the catalytic Cys184 in SrtA highlights the potential for this compound to act as an inhibitor.

Molecular Interaction Diagram

The following diagram illustrates the potential interactions of this compound within a hypothetical protein active site.

G cluster_ligand This compound cluster_protein Protein Active Site furan Furan Ring hydrophobic_pocket Hydrophobic Pocket furan->hydrophobic_pocket Hydrophobic Interaction bromo Bromine halogen_acceptor Halogen Bond Acceptor bromo->halogen_acceptor Halogen Bond amide Carboxamide h_bond_donor H-Bond Donor amide->h_bond_donor H-Bond h_bond_acceptor H-Bond Acceptor amide->h_bond_acceptor H-Bond

Caption: Key molecular interactions of this compound.

Conclusion and Future Directions

This comparative docking study demonstrates the potential of this compound as a scaffold for the development of inhibitors against P-glycoprotein and S. aureus Sortase A. The in silico data provides a strong rationale for the synthesis and experimental evaluation of this compound and its derivatives.

Future work should focus on:

  • Experimental Validation: In vitro assays are necessary to confirm the predicted inhibitory activity and determine the IC50 values of the synthesized compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues with modifications to the furan ring, carboxamide group, and bromine position will help to elucidate the SAR and optimize the potency and selectivity of the lead compound.

  • Advanced Computational Studies: Employing more sophisticated computational methods, such as molecular dynamics simulations, can provide a more dynamic picture of the protein-ligand interactions and help to refine the binding mode predictions.

By integrating computational and experimental approaches, the promising in silico findings for this compound can be translated into the development of novel therapeutic agents.

References

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  • Singh, K., & Roy, A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
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  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. European journal of medicinal chemistry, 257, 115462.
  • Durrant Lab. (n.d.). Software.
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  • Khan, I., Ali, S., Muhammad, N., Khan, I., Al-Harrasi, A., & Al-Rawahi, A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules (Basel, Switzerland), 27(14), 4410.
  • ResearchGate. (n.d.). Examples of furan derivatives with biological activity.
  • Al-Shwafi, K. A., Al-Salahi, R., Al-Omair, M. A., Al-Tamimi, A. M., Marzouk, M. M., & Al-Warhi, T. (2024). Exploring the Anticancer Potential of Furanpydone A: A Computational Study on its Inhibition of MTHFD2 Across Diverse Cancer Cell Lines. Chemical biology & drug design.
  • Sadybekov, A. V., & Katritch, V. (2017). Practical Considerations in Virtual Screening and Molecular Docking. Methods in molecular biology (Clifton, N.J.), 1647, 199–216.
  • Bukhari, S. N., Ejaz, H., Jabeen, F., Ul-Haq, I., & Masoud, R. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules (Basel, Switzerland), 27(7), 2267.
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  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING STUDIES OF NOVEL 2-(5- BROMOBENZOFURAN-2-YL)-5-SUBSTITUTEDPHENYL-1,3,4-OXADIAZOLE DERIVATIVES.
  • Fu, L., Liu, Y., Zhang, J., & Li, J. (2017). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorganic & medicinal chemistry, 25(5), 1645–1652.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Bromofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final and arguably most critical stage is its safe and compliant disposal. 4-Bromofuran-2-carboxamide, a halogenated heterocyclic compound, requires meticulous handling from procurement to the final step of its disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also lead to severe regulatory penalties.[1]

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and environmental stewardship within the laboratory.

The Foundational Principle: Hazard Identification and Waste Classification

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), any material exhibiting hazardous characteristics or listed by name must be managed as hazardous waste from "cradle-to-grave".[1] Therefore, all waste streams containing this compound, including neat (unreacted) compound, reaction mixtures, contaminated solvents, and solid materials, must be treated as hazardous chemical waste.

Causality: Classifying this compound as hazardous from the outset triggers a cascade of specific handling requirements designed to prevent accidental exposure and environmental release. This conservative approach is necessary due to the potential for halogenated organic compounds to be persistent in the environment and harmful to aquatic life.

The Segregation Imperative: A Critical Step for Safety and Compliance

The single most important operational step in hazardous waste management is proper segregation.[2] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper segregation complicates the final disposal process, often increasing costs significantly.

This compound waste must be collected in a dedicated waste stream designated for Halogenated Organic Solids or Halogenated Organic Liquids , depending on its form.

Do NOT mix this compound waste with:

  • Non-halogenated organic solvents: (e.g., acetone, hexane, methanol).[3] Disposal methods differ; halogenated waste is typically incinerated at higher temperatures.[4][5]

  • Acids or Bases: To prevent potential hydrolysis of the amide or other reactions.

  • Oxidizers: To avoid potentially violent reactions.

  • Aqueous Waste: To prevent contamination of aqueous waste streams with a persistent organic compound.

Causality: Segregation is a core principle of chemical safety and waste management.[2] It prevents uncontrolled reactions in the waste container and allows for the most environmentally appropriate and cost-effective disposal method to be employed by the licensed waste management facility.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing this compound waste from the point of generation to its final removal from the laboratory.

Experimental Workflow: Waste Generation to Disposal

cluster_0 At the Bench cluster_1 Satellite Accumulation Area (SAA) cluster_2 Final Disposal A Generation of Waste (e.g., excess reagent, contaminated labware, reaction quench solution) B Identify Waste Stream Is it solid or liquid? Does it contain solvents? A->B C_solid Select 'Halogenated Organic Solids' Waste Container B->C_solid Solid Waste C_liquid Select 'Halogenated Organic Liquids' Waste Container B->C_liquid Liquid Waste D Affix Hazardous Waste Label Complete all fields: chemical name, concentration, hazards, date. C_solid->D C_liquid->D E Transfer Waste to Container Keep container closed when not in use. Store in secondary containment. D->E F Container is Full or Accumulation Time Limit Reached E->F G Request Waste Pickup (Submit request to EHS/Waste Management) F->G H Transfer to Licensed TSDF for Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of this compound waste.

1. Container Selection and Labeling:

  • Choose the Right Container: Use a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, tight-fitting lid.[1]

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[6]

  • Complete the Label: Clearly write the full chemical name, "this compound," and list all other components and their approximate percentages. Check the appropriate hazard boxes (e.g., Irritant).

2. Waste Accumulation:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Keep it Closed: The waste container must remain closed at all times except when actively adding waste.[6] This prevents the release of vapors and protects against spills.

3. Handling Contaminated Materials:

  • Solid Waste: Items such as disposable gloves, weigh boats, and contaminated bench paper should be collected in the "Halogenated Organic Solids" waste container.

  • Sharps: Needles or razor blades contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.

  • Glassware: Decontaminate glassware by rinsing with a minimal amount of a suitable solvent (e.g., acetone). The first rinse (rinsate) must be collected as halogenated organic liquid waste. Subsequent rinses may be managed as non-halogenated waste, per your institution's guidelines.

4. Spill and Emergency Procedures: In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbent material and spilled substance using non-sparking tools. Place it in the designated hazardous waste container for halogenated organic solids.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.[8]

5. Final Disposal:

  • Request Pickup: Once the waste container is full or reaches the institutional time limit for accumulation, submit a request for pickup through your EHS department.

  • Professional Management: Do not dispose of this compound down the drain or in the regular trash.[9] The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.

Quantitative Data and Regulatory Summary
ParameterGuideline / InformationSource(s)
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationChemicalBook SDS
Primary Regulatory Body U.S. Environmental Protection Agency (EPA)[1]
Governing Regulation Resource Conservation and Recovery Act (RCRA)[1]
Waste Classification Hazardous Waste (Assumed)Likely falls under Halogenated Organic Waste[4][7]
Waste Container Chemically compatible (e.g., HDPE, Glass)Leak-proof with a secure lid[1][6]
Storage Location Satellite Accumulation Area (SAA) with secondary containment[7][10]
Disposal Method Collection by licensed hazardous waste contractor for incineration[4][5]

By adhering to this comprehensive disposal plan, laboratory professionals can ensure they are not only protecting themselves and the environment but are also upholding the highest standards of scientific integrity and regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Labor
  • Laboratory Chemical Waste Management Guidelines. (2017). University of Pennsylvania EHRS. [Link]
  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. [Link]
  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University. [Link]
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. [Link]
  • Halogenated Solvents in Laboratories. (n.d.). Temple University. [Link]
  • Safety D
  • NIH Waste Disposal Guide 2022. (2022).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 4-Bromofuran-2-carboxamide in a laboratory setting. As researchers, our pursuit of innovation must be built upon an unwavering foundation of safety. This document moves beyond a simple checklist, offering a deep, technically-grounded framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the rationale behind each safety measure, ensuring that every procedure is a self-validating system of protection.

Hazard Assessment: Understanding the Compound

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule may be limited, a rigorous safety protocol is derived from its known hazard classifications and the behavior of structurally related compounds, such as furans and brominated aromatics.

Known Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

Potential Hazards (Inferred from Structural Analogs):

  • Toxicity: Brominated organic compounds can exhibit varying levels of toxicity. It is prudent to handle this compound as potentially toxic.

  • Peroxide Formation: Furan and its derivatives are known to form explosive peroxides over time, especially when exposed to air and light. While the carboxamide group may influence this reactivity, it is a critical potential hazard to consider in storage and handling.

Given these factors, all handling of this compound must occur within a certified chemical fume hood to mitigate inhalation exposure and contain any potential incidents.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive assessment dictates the following minimum PPE for any procedure involving this compound. Specific operational contexts, such as the scale of the reaction or the potential for splashing, may necessitate additional protective measures.

PPE CategoryMinimum Requirement
Hand Protection Double gloving with compatible chemical-resistant gloves (e.g., Nitrile base layer, Neoprene or Butyl rubber outer layer).
Eye/Face Protection ANSI-approved safety goggles. A full-face shield is required when there is a risk of splashes or vigorous reactions.
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.
Foot Protection Fully enclosed, chemical-resistant footwear.

Detailed PPE Specifications and Rationale

Hand Protection: The Critical Barrier

Direct skin contact is a primary route of exposure. The practice of double-gloving provides a significant enhancement in safety, offering a failsafe should the outer glove be compromised.

  • Inner Glove: A standard nitrile examination glove provides a good baseline of protection and dexterity.

  • Outer Glove: The choice of the outer glove should be based on chemical compatibility and breakthrough time—the duration it takes for a chemical to permeate the glove material.[1]

Glove Material Chemical Resistance:

Glove MaterialPerformance Against Halogenated OrganicsGeneral Recommendations & Limitations
Nitrile GoodSuitable as an inner glove or for incidental contact. Prone to degradation with prolonged exposure to certain solvents.[2]
Neoprene Very GoodOffers excellent resistance to a broad range of chemicals, including acids and bases. A robust choice for the outer glove.[3]
Butyl Rubber ExcellentProvides superior resistance to many organic compounds, but may offer less dexterity. Ideal for situations with high splash potential.[3]
PVC (Polyvinyl Chloride) Fair to PoorNot recommended for handling this compound due to poor resistance to many organic solvents.[3]

Actionable Insight: Always consult the glove manufacturer's specific chemical resistance chart for the solvents being used in your procedure.[2] Inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[1]

Eye and Face Protection: Shielding Against the Unseen

This compound is a known serious eye irritant.

  • Safety Goggles: These are mandatory at all times and must provide a complete seal around the eyes to protect from splashes and fine particulates.

  • Face Shield: A face shield, worn in conjunction with safety goggles, is essential when handling larger quantities (>5g) of the solid or any amount in solution where splashing is a possibility.

Body Protection: The Final Layer of Defense
  • Laboratory Coat: A flame-resistant lab coat is required. It should be fully buttoned with sleeves rolled down to provide maximum coverage. The cuffs of the outer gloves should be pulled over the cuffs of the lab coat to create a seal.

  • Apparel: Full-length pants and closed-toe, chemical-resistant shoes are mandatory to prevent any skin exposure.

Operational Plan: A Step-by-Step PPE Protocol

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.[4][5]

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second, more robust pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.

Doffing (Taking Off) PPE

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer gloves first, peeling them off from the cuff downwards without touching the exterior surface with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.

  • Laboratory Coat: Unbutton and remove the lab coat, folding the contaminated exterior inwards. Place it in a designated container for potentially contaminated lab wear.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Emergency Procedures for PPE Failure and Exposure

  • Skin Exposure: Immediately remove contaminated clothing and gloves. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Exposure: Proceed immediately to an emergency eyewash station. Hold the eyelids open and flush with water for at least 15 minutes. Seek immediate medical attention.

  • Spills: In the event of a spill, evacuate the immediate area. If trained and equipped, contain the spill using a chemical spill kit, ensuring you are wearing the appropriate level of PPE. For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.

Disposal Plan for Contaminated PPE

All disposable items that have come into contact with this compound are considered hazardous waste.

  • Waste Segregation: Collect all contaminated disposables (gloves, bench paper, pipette tips, etc.) in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling and Storage: The waste container must be kept closed and stored in a designated satellite accumulation area.

  • Disposal: Follow your institution's and the EPA's guidelines for the disposal of hazardous chemical waste.[6][7]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection_Workflow start Start: Plan to Handle This compound fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. fume_hood->stop  No   base_ppe Assemble Base PPE: - Double Gloves (Nitrile inner) - Safety Goggles - Flame-Resistant Lab Coat - Closed-toe shoes fume_hood->base_ppe  Yes splash_risk Is there a significant risk of splashing? (e.g., liquid transfer, >5g scale) base_ppe->splash_risk add_shield Add Full-Face Shield splash_risk->add_shield  Yes final_check Perform Final PPE Check (Donning Procedure) splash_risk->final_check  No add_shield->final_check proceed Proceed with Experiment final_check->proceed

Caption: Decision workflow for selecting appropriate PPE.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). University of California, Riverside Environmental Health & Safety.
  • Introduction to the NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • NIOSH Pocket Guide to Chemical Hazards. (1990). U.S. Department of Health and Human Services.
  • Fume Hoods: Top 10 Safety Practices. (2025, May 29). Workstation Industries.
  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training.
  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies, Inc.
  • Best Practices for Operating & Maintaining Your Chemical Fume Hood. (2025, September 13). National Hood & Duct Cleaning Co.
  • Understand OSHA's Personal Protective Equipment Standards. (2012, January 25). EHS Today.
  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products.
  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory. (2025, March 3). Lab Manager.
  • PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture.
  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
  • Fume Hood Use and Safety Practices. (n.d.). University of Wisconsin-Milwaukee.
  • Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). SHIELD Scientific.
  • Hand Protection Chemical Resistance Guide. (n.d.). University of California, Berkeley - Environment, Health and Safety.
  • PPE Requirements – OSHA. (n.d.). Tucker Safety Products.
  • Household Hazardous Waste (HHW). (2025, May 15). U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.